molecular formula C6H12Cl2OSi2 B091593 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE CAS No. 15948-19-3

1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE

Cat. No.: B091593
CAS No.: 15948-19-3
M. Wt: 227.23 g/mol
InChI Key: QNXUEHHVVZBQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane ( 15948-19-3) is a disiloxane-based compound that serves as a versatile precursor and synthetic intermediate in advanced research and development. Its molecular structure, featuring both vinyl groups and chlorine atoms, makes it a valuable building block in organosilicon chemistry. The vinyl groups offer a reactive site for further chemical modifications, such as hydrosilylation, enabling the incorporation of the disiloxane unit into more complex polymeric structures or functional materials . This reactivity is key for researchers developing novel silicone-based polymers, high-performance resins, and specialized coatings with tailored properties. The compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

chloro-(chloro-ethenyl-methylsilyl)oxy-ethenyl-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2OSi2/c1-5-10(3,7)9-11(4,8)6-2/h5-6H,1-2H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXUEHHVVZBQHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C=C)(O[Si](C)(C=C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936108
Record name 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15948-19-3
Record name 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15948-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015948193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis and characterization of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Introduction

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a specialized organochlorosilane compound featuring a disiloxane backbone (Si-O-Si). Its asymmetric structure, possessing both methyl and vinyl functional groups attached to the silicon atoms, along with reactive chlorine atoms, makes it a valuable and versatile chemical intermediate.[1] Primarily, it serves as a key building block in the synthesis of advanced silicone polymers and materials where the incorporation of vinyl groups is desired for specific cross-linking and functionalization reactions, such as hydrosilylation. This guide provides a detailed exploration of its synthesis via co-hydrolysis, comprehensive characterization methodologies, and essential safety protocols, tailored for professionals in chemical research and development.

Physicochemical Properties

A summary of the key properties of the target compound is presented below.

PropertyValue
Chemical Formula C₆H₁₂Cl₂OSi₂
Molecular Weight 227.23 g/mol
CAS Number 15948-19-3[2]
Appearance Liquid[1]
Chemical Family Organochlorosilane[1]
Key Hazards Flammable liquid, Causes severe skin burns and eye damage, Reacts with water.[1]

Synthesis Methodology: Controlled Co-hydrolysis

The most direct and established route for synthesizing asymmetric disiloxanes like 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is the controlled co-hydrolysis of two distinct organochlorosilane precursors. This method leverages the inherent reactivity of the silicon-chlorine bond towards water.

Reaction Principle and Causality

The fundamental chemistry involves two sequential processes: hydrolysis and condensation.[3]

  • Hydrolysis: The silicon-chlorine (Si-Cl) bonds of the precursor molecules, dichlorodimethylsilane ((CH₃)₂SiCl₂) and dichloro(methyl)vinylsilane (CH₃(CH₂=CH)SiCl₂), are attacked by water. This is a vigorous reaction that substitutes the chlorine atoms with hydroxyl (-OH) groups, forming highly reactive silanol intermediates ((CH₃)₂Si(OH)₂) and (CH₃(CH₂=CH)Si(OH)₂), and liberating hydrogen chloride (HCl) as a byproduct.[3][4]

  • Condensation: Silanols are generally unstable and readily condense with each other. A hydroxyl group from one silanol molecule reacts with a hydroxyl group on another, eliminating a molecule of water to form a stable and thermodynamically favored siloxane (Si-O-Si) bond.[4][5]

To synthesize the target asymmetric disiloxane, a stoichiometric mixture of the two different chlorosilane precursors is prepared. By carefully controlling the addition of a limited amount of water, we promote the cross-condensation between the two different silanol intermediates, alongside the unavoidable formation of symmetric homodimers. The desired product must then be isolated from this mixture through purification. The reaction is highly exothermic; therefore, maintaining a low temperature is critical to prevent uncontrolled polymerization and cleavage of organic groups from the silicon atoms.[6][7]

G cluster_reactants Precursors cluster_process Synthesis & Purification cluster_product Final Product R1 Dichlorodimethylsilane ((CH₃)₂SiCl₂) React Co-hydrolysis (Solvent + H₂O, <15°C) R1->React R2 Dichloro(methyl)vinylsilane (CH₃(CH₂=CH)SiCl₂) R2->React Workup Aqueous Workup (Neutralization & Washing) React->Workup Crude Mixture Purify Purification (Drying & Fractional Distillation) Workup->Purify Neutralized Organic Phase P 1,3-Divinyl-1,3-dimethyl- 1,3-dichlorodisiloxane Purify->P Purified Product

Sources

A Technical Guide to the Hydrolytic Stability of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a highly reactive organosilicon compound pivotal as a chemical intermediate in the synthesis of advanced silicone polymers and materials.[1][2] Its unique structure, featuring both hydrolytically sensitive chloro groups and reactive vinyl groups, dictates its utility and handling requirements. This guide provides an in-depth examination of the hydrolytic stability of this compound. We will explore the fundamental mechanisms of hydrolysis and subsequent condensation, detail the factors influencing reaction kinetics, present robust methodologies for experimental assessment, and discuss the critical implications for safe handling and application.

Introduction: The Dichotomy of Reactivity and Instability

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, with the chemical formula C₆H₁₂Cl₂OSi₂, is a specialized organochlorosilane.[2] Its molecular architecture, characterized by a disiloxane backbone (Si-O-Si) flanked by methyl, vinyl, and chlorine substituents on each silicon atom, makes it a valuable precursor. The vinyl groups offer sites for cross-linking and polymerization, essential for creating silicone elastomers, resins, and coatings with tailored properties like enhanced durability and thermal stability.[1]

However, the very feature that makes this compound a potent synthetic building block—the presence of silicon-chlorine (Si-Cl) bonds—is also the source of its primary vulnerability: profound hydrolytic instability. The compound reacts readily with water and moisture, a characteristic that must be thoroughly understood and controlled for its successful application.[2] This guide deconstructs the science behind this instability to provide a comprehensive operational framework for researchers.

The Core Mechanism: A Two-Stage Process of Degradation and Transformation

The hydrolytic degradation of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is not a simple one-step reaction. It proceeds through a well-established pathway for chlorosilanes involving two primary, often concurrent, stages: hydrolysis and condensation .

Stage 1: Hydrolysis - The Inevitable Reaction with Water

Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule.[3] In this case, the highly polar Si-Cl bond is the target. The silicon atom, being electropositive, acts as an electrophile, while the oxygen atom in water acts as a nucleophile.[4]

The reaction proceeds as follows:

  • Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic silicon atom.

  • Chloride Displacement: This forms a transient, unstable intermediate. The silicon-chlorine bond breaks, and a chloride ion (Cl⁻) is displaced.

  • Proton Transfer: The displaced chloride ion abstracts a proton from the attached water molecule, resulting in the formation of a silanol group (Si-OH) and a molecule of hydrogen chloride (HCl).

This process occurs at both silicon centers of the disiloxane molecule, converting the dichlorodisiloxane into a highly unstable divinyldimethyldisiloxanediol intermediate.

Stage 2: Condensation - Building New Siloxane Networks

The silanol (Si-OH) groups formed during hydrolysis are themselves reactive and readily undergo condensation reactions.[5][6] This process involves the elimination of a water molecule from two silanol groups to form a new, stable silicon-oxygen-silicon (Si-O-Si) bond, extending the siloxane network.[5] This self-condensation is what ultimately leads to the formation of silicone polymers.

The overall transformation can be visualized as a progression from a reactive monomer to a polymeric structure, driven entirely by the presence of water.

Hydrolysis_Mechanism cluster_hydrolysis Stage 1: Hydrolysis cluster_condensation Stage 2: Condensation A 1,3-Divinyl-1,3-dimethyl- 1,3-dichlorodisiloxane (Si-Cl) B Divinyldimethyl- disiloxanediol Intermediate (Si-OH) A->B Nucleophilic Attack HCl_out 2 HCl B->HCl_out C Siloxane Polymer (Si-O-Si Network) B->C Dehydration H2O_in 2 H₂O H2O_in->A H2O_out H₂O C->H2O_out

Caption: Hydrolysis and condensation pathway.

Factors Governing the Rate of Hydrolysis

The hydrolytic stability of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is not absolute; rather, it is a function of its environment. Several key factors dictate the kinetics of this reaction.

FactorInfluence on Hydrolytic StabilityRationale
Moisture/Water Decreases Stability: The most critical factor.Water is a primary reactant. The reaction rate is directly dependent on its concentration. The compound reacts rapidly with atmospheric moisture.[2][7]
Temperature Decreases Stability: Higher temperatures accelerate the reaction.Provides the necessary activation energy for the reaction, increasing the frequency and energy of molecular collisions.
pH Decreases Stability: Both acidic and basic conditions catalyze the reaction.Hydrolysis of silanes is generally catalyzed by both acids (H⁺) and bases (OH⁻).[5] The minimum reaction rate is typically observed around pH 7.
Solvents Variable: Protic solvents (e.g., alcohols) can participate in the reaction.Protic solvents can react with the Si-Cl bond in a process called alcoholysis, forming Si-OR bonds and HCl.[8] This is a competing reaction to hydrolysis.
Catalysts Decreases Stability: Amines and other bases can act as catalysts.Amines can react with the Si-Cl bond and also act as catalysts for the hydrolysis and condensation steps.[2]

Authoritative Insight: The principle that both acid and base catalysis accelerate hydrolysis is a cornerstone of sol-gel processing, where controlled hydrolysis and condensation of silicon alkoxides or chlorides are used to form structured materials.[5] The mechanisms involve protonation of substituents in acidic media or direct nucleophilic attack by hydroxyl anions in basic conditions.[5]

Experimental Assessment of Hydrolytic Stability

Quantifying the hydrolytic instability of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is crucial for quality control and reaction monitoring. Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful, non-destructive technique for this purpose.

Protocol: FTIR Analysis of Hydrolysis Kinetics

This protocol outlines a method to monitor the hydrolysis of the title compound by observing changes in characteristic infrared absorption bands over time.

Objective: To qualitatively and semi-quantitatively track the disappearance of Si-Cl bonds and the appearance of Si-OH and Si-O-Si bonds upon controlled exposure to moisture.

Materials & Equipment:

  • 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

  • Anhydrous solvent (e.g., hexane or toluene)

  • Controlled humidity environment (e.g., a glovebox with a known moisture level or a sealed reaction vessel)

  • FTIR spectrometer with an appropriate sample cell (e.g., liquid transmission cell with NaCl or KBr windows)

  • Gas-tight syringes for sample handling

Methodology:

  • Baseline Spectrum: Obtain an FTIR spectrum of the pure, unexposed 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane dissolved in the anhydrous solvent. This is your t=0 reference.

  • Initiate Hydrolysis: Introduce a controlled amount of water (or expose the solution to a controlled humidity atmosphere) into the sample.

  • Time-Resolved Scans: Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 1-5 minutes, depending on the expected reaction rate).

  • Data Analysis: Monitor the spectra for the following changes:

    • Decrease in the intensity of the Si-Cl stretching band.

    • Appearance and subsequent change in the broad O-H stretching band (from Si-OH groups and water), typically around 3200-3600 cm⁻¹.

    • Appearance and growth of the Si-O-Si stretching band, typically a broad and strong absorption around 1000-1100 cm⁻¹.

  • Kinetic Plot: Plot the absorbance intensity of the key peaks (Si-Cl and Si-O-Si) as a function of time to visualize the reaction kinetics.

FTIR_Workflow A Prepare Anhydrous Solution of Dichlorodisiloxane B Acquire Baseline FTIR Spectrum (t=0) A->B C Introduce Controlled Amount of H₂O B->C D Acquire Spectra at Regular Time Intervals C->D E Analyze Spectral Changes: ↓ Si-Cl, ↑ Si-OH, ↑ Si-O-Si D->E F Plot Absorbance vs. Time for Kinetic Analysis E->F

Caption: Experimental workflow for FTIR analysis.

Practical Implications: Handling, Storage, and Safety

The high reactivity of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane with water necessitates stringent handling and storage protocols. Failure to adhere to these measures will result in product degradation and significant safety hazards.

  • Hazard Identification: The primary hazards are its flammability and the fact that it causes severe skin burns and eye damage.[2] Upon contact with moisture, it liberates hydrogen chloride (HCl) gas, which is corrosive and irritating to the respiratory tract.[2]

  • Storage: The compound must be stored in tightly sealed containers under a dry, inert atmosphere such as nitrogen or argon to prevent contact with atmospheric moisture.[2] Storage areas should be cool, well-ventilated, and away from heat, sparks, or open flames.[2]

  • Handling:

    • All handling should be performed in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE) is mandatory: neoprene or nitrile rubber gloves, chemical goggles or a face shield, and suitable protective clothing.[2]

    • Use only dry glassware and equipment.

    • Grounding procedures should be followed to prevent static discharge, given its flammability.[2]

  • Incompatible Materials: Strictly avoid contact with water, alcohols, amines, and oxidizing agents, as these can trigger vigorous and hazardous reactions.[2]

Conclusion

The hydrolytic stability of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is exceptionally low, a direct consequence of the reactive silicon-chlorine bonds. This inherent instability is not a flaw but a defining characteristic that enables its function as a potent precursor for silicone polymer synthesis. The reaction proceeds rapidly in the presence of water via a two-stage hydrolysis and condensation mechanism, liberating corrosive HCl gas. A comprehensive understanding of this reactivity, the factors that influence it, and the appropriate analytical techniques to monitor it are paramount for any researcher or developer. By implementing rigorous handling, storage, and safety protocols, the synthetic potential of this versatile chemical intermediate can be safely and effectively harnessed.

References

  • Brinker, C.J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP9qGRoOjslb_8Me_0YCNrLDEo_KONyArqPg3kJX5P_JLehCTyLnQFwgUtgBA_zJvZbKd4NfsUkmo0vCuBl-t3_pwVpIcIGkdF6mBwl4tXvIUMEmE5X57u6nXcvaWt1Bjq09aqS81P7xr-HDn_kWH-Xw274vvWdbVrpS82GJ26QXeJXFwgiI3akaPLbTslwX3h147uh67-b7ff]
  • Colas, A. & Reina, J. (2014). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Vibrational Spectroscopy. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh062AoYx3A37wlpN_FmE_HhQDZ30c4d0190PWRYgqSgQY8aopbYecckY5uOl2Ji__RY0VTiQVUBgNL2kth7eahNYwvNJyHo54Md_3RvWQBHrGBznw8iNQrMOGKBWbSdp4k75yz58UkgYmg2ylxkXHIuNGmJxmFd_zeDgMrMavAht9_0-2uh5LF_J1ivoU2yHPb5VivPBNznNQspjM0GUDgQcRIOGZyK3ZSsNd_mThigl569qRuOMZb_v2StYBlF96bkg-PK3WptRw-ctxy-kzEzKSYEc5THgC_aMoh5Mg6aQpryORJzu6ri9T9u5xL_XU]
  • Dakenchem (n.d.). 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Properties, Applications, and Chemical Synthesis. Dakenchem. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGcAF6UkzFW7vJnTj3Bhoy-Cu3NrOLsaFK1ojMkX2g8kz3ZK3v7QPlrOtLW1Zn7iE-5DqSB-E0yTUerrxkU8luGg0vWjIHLbnPvmlRizWkbBtSB20JBxYk1mjut75o0h7mv5DrN4Jz4gc8pbE0z176RL3vieLQ4Fa3agf9_L1O8dLewJUaSNqLXzf7b4hPe5G8r1pmr86dqXfeKgWBl73hz-ygSpecQ5ryflgWbj62Zw-Mm6TcfXzDT8bsXJ0=]
  • Gelest, Inc. (2015). Safety Data Sheet for 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. Gelest, Inc. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0m4ytDXtrYlf1yz_FH9EgQ749zx4XttoD3RnU54YYIvoaulI854oVSjsXe0Q177UGOReuooufogB_8md90dlByo3xF7l4S7EQ1qFYRh8QGLuXs5TwHkNTuuE488FoofcZSdh0UIDNjY2Kp7jJYr-Fj8M2AvT0vsAMqyAp4eq7cWSvdmrMfyvC7NnHLOPoM5vSs_e834pLR4vRmBFa2hnJ4S7pKUO9yHsyh-P92vpifMs=]
  • ChemicalBook (n.d.). 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. ChemicalBook. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpfGOIzXBZhEl3M66vB-XObsHCURbyRcCS8eF4yUEF4QpcuM8P3YA_xUsx5cuTTrkf0p2V0v0qBBQBv7KksERCGeNuwpTbhMnKRjfiMyZkwQGFaFndGYyWhrR3bFNA2DoMpNeqscFRnAN0AsZo1H6c3DbCJiEmdD4oQGhL9uVf77pzqWw0SrwSdapUfE03R80U9w==]
  • Chem-Impex (n.d.). 1,3-Divinyltetramethyldisiloxane. Chem-Impex International. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ_xcZ1JxYqrK5qSYxyyj70d18KgqvFiZMOKRzhsxeGro03gbTyXxjNn443Oo5-2LmSZWfpcsglh_TYzxHLiY8gc_4abayvqIr8TIxudRLVkPzHS_dAErzcC6tvl-_W4tHQjc=]
  • Chemistry LibreTexts (2025). Hydrolysis Reactions. Chemistry LibreTexts. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzgC5G3gx-1DD2FUBnFqhAxjLl3oxvf721kzUaWYHQ45RpX6lLopwmd-8LOWshMp08puPXrongZZEyLRTJhte9NrvxXxiAAQuWOBP60b8_ikiRe9A-2sD_29mmsb2cQuwk_EohFul7_W7r25H-y3dwfA1OP4v1RkzexNkXn2Vi4WqyHUJNA8YCSREBdgzqemfknWwW6qEL1JAEzYmVWfZV-xmbr-l0uL0ZOjthfCaMuJ4VVrR4lZHll3QbX6csrnBV7SSIQe9wVVqd7QnOdIqoxOdtgvkGR048o02-zQbH3QMOmYT-8YwaG_C4hW_Gccs4]
  • The Organic Chemistry Tutor (2019). Hydrolysis Mechanism. YouTube. [Available at: https://www.youtube.
  • Chemistry university (2021). Alcoholysis and Hydrolysis of Acid Chlorides. YouTube. [Available at: https://www.youtube.

Sources

"thermal decomposition of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Decomposition of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. While direct literature on the thermolysis of this specific compound is sparse, this document synthesizes information from analogous organosilicon compounds, including vinylsilanes, chlorosilanes, and siloxanes, to propose decomposition pathways, predict products, and outline robust experimental protocols for investigation. The guide is structured to provide both theoretical understanding and practical, field-proven methodologies for researchers studying the thermal stability and reactivity of novel organosilicon precursors.

Introduction and Compound Profile

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a bifunctional organosilicon compound with the chemical formula C₆H₁₂Cl₂OSi₂. Its structure features a flexible siloxane (Si-O-Si) backbone, with each silicon atom bearing a methyl, a vinyl, and a chlorine substituent. This unique combination of functional groups makes it a valuable chemical intermediate, particularly in the synthesis of specialized polymers and as a precursor for ceramic materials.[1]

The vinyl groups offer sites for polymerization and cross-linking reactions, while the reactive Si-Cl bonds can be hydrolyzed or substituted.[2][3][4] The thermal stability and decomposition behavior of this molecule are critical parameters that dictate its processing conditions and the properties of the resulting materials. Upon heating, it is expected to undergo complex reactions, liberating volatile compounds and potentially forming a solid residue. Irritating fumes of hydrogen chloride may develop when the material is exposed to moisture or open flame.[1]

Molecular Structure

The structure of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is fundamental to understanding its reactivity.

Caption: Molecular structure of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to be a multi-stage process involving several concurrent and sequential reactions. The presence of different functional groups suggests a complex degradation mechanism. Based on studies of related organosilanes, the following pathways are proposed.[5][6]

  • Dehydrochlorination: The Si-Cl bond is susceptible to reaction with ambient moisture, but also with labile protons from the organic substituents at elevated temperatures, leading to the evolution of hydrogen chloride (HCl). This process can catalyze further degradation.[7]

  • Vinyl Group Reactions: The vinyl groups can undergo several high-temperature reactions:

    • Polymerization/Cross-linking: Radical-initiated polymerization or thermal cross-linking between vinyl groups on adjacent molecules can lead to the formation of a higher molecular weight, non-volatile residue.

    • Elimination: Elimination of ethylene or acetylene has been observed in the pyrolysis of vinylsilanes.[5]

  • Si-C and Si-O Bond Cleavage: At higher temperatures, cleavage of the Si-C (methyl and vinyl) and Si-O (siloxane) bonds will occur. This leads to the formation of various radical species that can recombine to form a range of volatile products and a more complex solid residue, potentially a silicon oxycarbide ceramic.[8]

  • Rearrangement Reactions: Intramolecular rearrangements are possible, leading to the formation of cyclic or more stable intermediates before further fragmentation.

cluster_0 Initial Reactant cluster_1 Primary Decomposition (Low Temp) cluster_2 Secondary Decomposition (High Temp) cluster_3 Final Products A 1,3-Divinyl-1,3-dimethyl- 1,3-dichlorodisiloxane B Dehydrochlorination (+ HCl Gas) A->B ΔT C Vinyl Group Cross-linking A->C ΔT D Si-C / Si-O Bond Cleavage B->D G Solid Residue (Silicon Oxycarbide) C->G E Volatile Organic Formation (e.g., C₂H₄, CH₄) D->E D->G F Volatile Products (HCl, Hydrocarbons) E->F

Caption: Proposed multi-stage thermal decomposition pathway.

Anticipated Decomposition Products

The products of thermal decomposition can be broadly categorized into volatile species and a solid residue. The exact composition will depend heavily on the pyrolysis conditions (temperature, heating rate, atmosphere).

Category Anticipated Products Origin
Gaseous Hydrogen Chloride (HCl)Dehydrochlorination of Si-Cl groups.
Ethylene (C₂H₄), Acetylene (C₂H₂)Secondary reactions and elimination from vinyl groups.[5]
Methane (CH₄)Cleavage of Si-CH₃ bonds.
Hydrogen (H₂)Dehydrocoupling reactions.[9]
Liquid/Volatile Chlorosilanes (e.g., (CH₃)(CH₂=CH)SiCl₂)Fragmentation of the parent molecule.
BenzeneCan be formed in the pyrolysis of some organosilicon compounds.[8]
Solid Residue Cross-linked PolysiloxaneLow-temperature polymerization of vinyl groups.
Silicon Oxycarbide (SiOxCy)High-temperature transformation of the residue.[8]

Experimental Analysis Protocols

To investigate the thermal decomposition of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, a multi-faceted analytical approach is required. The following protocols provide a robust framework for characterization.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, onset of decomposition, and mass loss stages of the compound.

Protocol:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. Use a clean, inert crucible (e.g., alumina or platinum).

  • Sample Preparation: Place a small, accurately weighed sample (approx. 5-10 mg) into the crucible.

  • Experimental Conditions:

    • Atmosphere: High-purity Nitrogen (N₂) or Argon (Ar) to study pyrolysis in an inert environment.

    • Flow Rate: 40-50 mL/min.[8]

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 1000°C at a constant heating rate.

      • Rationale: Multiple heating rates (e.g., 5, 10, 20 K/min) should be used to enable kinetic analysis (e.g., Flynn-Wall-Ozawa method).[8]

  • Data Analysis: Plot mass (%) versus temperature (°C). The derivative of this curve (DTG) shows the rate of mass loss and helps identify distinct decomposition stages.

Evolved Gas Analysis (EGA) via TGA-MS/FTIR

Objective: To identify the chemical nature of the volatile products released during each decomposition stage.

Protocol:

  • Instrument Setup: Couple the gas outlet of the TGA to the inlet of a Mass Spectrometer (MS) and/or a Fourier Transform Infrared (FTIR) spectrometer using a heated transfer line.

  • Experimental Conditions: Run the TGA protocol as described in section 4.1.

  • Data Acquisition:

    • TGA-MS: Continuously scan a mass range (e.g., m/z 10-200) throughout the temperature program. Monitor specific ion currents corresponding to expected products (e.g., m/z 36 for HCl, 28 for C₂H₄).

    • TGA-FTIR: Continuously collect infrared spectra of the evolved gas.

  • Data Analysis: Correlate the MS ion currents and FTIR absorbance bands with the mass loss events observed in the TGA data to identify the products of each decomposition step.

Characterization of the Solid Residue

Objective: To determine the composition and morphology of the non-volatile material remaining after pyrolysis.

Protocol:

  • Residue Generation: Heat a larger sample of the compound in a tube furnace under a controlled inert atmosphere, following a temperature profile informed by the TGA results (e.g., heat to 1000°C and hold).

  • Compositional Analysis:

    • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states (Si, O, C, Cl) of the residue surface.

    • Energy-Dispersive X-ray Spectroscopy (EDX): Coupled with an SEM to provide elemental mapping.

  • Structural Analysis:

    • X-ray Diffraction (XRD): To determine if the residue is amorphous or crystalline.

    • Solid-State Nuclear Magnetic Resonance (NMR): ²⁹Si and ¹³C NMR can provide detailed information about the local chemical environment in the amorphous residue.

  • Morphological Analysis:

    • Scanning Electron Microscopy (SEM): To visualize the surface morphology, porosity, and texture of the final product.

A Sample: 1,3-divinyl-1,3-dimethyl- 1,3-dichlorodisiloxane TGA Thermogravimetric Analysis (TGA) (Inert Atmosphere, Ramp to 1000°C) A->TGA Data1 Mass Loss vs. Temperature (TGA/DTG Curves) TGA->Data1 Measures EGA Evolved Gas Analysis (EGA) TGA->EGA Releases Gas To Residue Solid Residue (Post-Pyrolysis) TGA->Residue Produces MS Mass Spectrometry (MS) EGA->MS FTIR FTIR Spectroscopy EGA->FTIR Volatiles Identification of Volatile Products (HCl, C₂H₄, CH₄, etc.) MS->Volatiles FTIR->Volatiles Analysis Residue Characterization Residue->Analysis XRD XRD Analysis->XRD SEM SEM/EDX Analysis->SEM NMR Solid-State NMR Analysis->NMR Composition Composition & Morphology (e.g., Amorphous SiOxCy) XRD->Composition SEM->Composition NMR->Composition

Caption: Experimental workflow for thermal decomposition analysis.

Safety Considerations

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a flammable liquid and vapor that causes severe skin burns and eye damage.[1] It reacts with water and moisture, liberating corrosive hydrogen chloride gas.[1] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a face shield.[1] The thermal decomposition process will generate HCl and other potentially hazardous volatile compounds; therefore, the exhaust from any analytical instrument or furnace must be properly scrubbed or vented.

Conclusion

The thermal decomposition of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a complex process governed by its multiple reactive functional groups. By synthesizing knowledge from related organosilicon compounds, this guide proposes a multi-stage decomposition mechanism involving dehydrochlorination, vinyl group cross-linking, and eventual fragmentation to form a variety of volatile products and a stable solid residue. The outlined experimental protocols, utilizing TGA, EGA, and various residue analysis techniques, provide a comprehensive framework for researchers to elucidate the precise mechanisms and kinetics of this decomposition. This understanding is crucial for the controlled synthesis of advanced materials from this versatile precursor.

References

  • ProQuest. (n.d.). THE MECHANISM AND KINETICS FOR THE SHOCK INDUCED DECOMPOSITION OF ETHYLSILANE, VINYLSILANE, AND DIMETHYLSILANE.
  • MDPI. (2024). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study.
  • ResearchGate. (n.d.). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane | Request PDF.
  • ResearchGate. (n.d.). Pyrolysis and degradation kinetics of uv cured multi thiol- Vinyl silizane preceramic | Request PDF.
  • PubMed. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium.
  • ResearchGate. (n.d.). a) Synthesis of vinyl‐terminated... | Download Scientific Diagram.
  • ResearchGate. (n.d.). (PDF) poly(vinylsilane) : Synthesis, characterization, and utilization as a preceramic polymer.
  • NIH. (n.d.). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC.
  • Gelest, Inc. (2015). 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE.
  • ResearchGate. (n.d.). Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane] | Request PDF.
  • ResearchGate. (n.d.). Synthesis and Characterization of Vinyl-Terminated Poly(dimethyl-co-methylvinyl)siloxane by Ring Opening Polymerization.
  • ResearchGate. (n.d.). Pyrolysis of ceramic precursor derived from UV curable thiol-vinyl containing silizane | Request PDF.
  • ResearchGate. (n.d.). Chlorinated pyrolysis products of co-pyrolysis of poly(vinyl chloride) and poly(ethylene terephthalate) | Request PDF.

Sources

Navigating the Solubility of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Core Challenges

For chemists and material scientists, 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a valuable bifunctional monomer, a cornerstone for the synthesis of specialized silicone polymers and copolymers. Its dual vinyl and chloro functionalities offer a versatile platform for both organic and inorganic transformations. However, its utility is intrinsically linked to its behavior in solution, a topic that is not well-documented in publicly available literature. This guide aims to fill that gap, providing a comprehensive overview of the solubility characteristics of this reactive intermediate. We will delve into the theoretical underpinnings of its solubility, the practical implications of its reactivity, and a robust methodology for its empirical determination.

Section 1: The Molecular Profile and Its Influence on Solubility

The structure of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane dictates its interaction with various solvents. The central siloxane (Si-O-Si) bond provides a degree of polarity, while the methyl and vinyl groups introduce nonpolar characteristics. The presence of reactive Si-Cl bonds is the most critical feature, profoundly influencing solvent selection.

Due to its chemical nature as an organochlorosilane, this compound is highly susceptible to hydrolysis. It will readily react with water, including atmospheric moisture, to produce hydrogen chloride (HCl) gas.[1] This reactivity extends to other protic solvents such as alcohols and amines.[1] Therefore, any consideration of its solubility must be strictly limited to aprotic organic solvents.

Based on the principle of "like dissolves like," we can infer its solubility profile. The nonpolar hydrocarbon substituents (vinyl and methyl groups) suggest good solubility in nonpolar solvents. A closely related compound, 1,3-dichloro-1,1,3,3-tetramethyldisiloxane, is known to be miscible with organic solvents like toluene and hexane, which supports this inference.[2]

Inferred Solubility Profile:
Solvent ClassPredicted SolubilityRationale
Nonpolar Aprotic HighThe nonpolar character of the methyl and vinyl groups will readily interact with nonpolar solvents.
(e.g., Hexane, Toluene)
Polar Aprotic Moderate to HighThe polar Si-O-Si and Si-Cl bonds will interact with polar aprotic solvents, though strong solvation is not expected.
(e.g., THF, Chloroform)
Protic Solvents Reactive The Si-Cl bonds will react with protic solvents, leading to decomposition of the solute.
(e.g., Water, Alcohols)

Section 2: Experimental Determination of Solubility: A Protocol for the Practitioner

Given the absence of published quantitative data, an empirical approach is necessary. The following protocol is designed to provide a reliable method for determining the solubility of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, with a strong emphasis on safety and accuracy in light of its reactivity.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of reactive chlorosilanes.

Step-by-Step Methodology
  • Solvent Preparation:

    • Rationale: The presence of water will lead to the decomposition of the siloxane and the formation of HCl, skewing results and creating a safety hazard.[1]

    • Procedure: All solvents must be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for ethers and hydrocarbons; use of molecular sieves for chlorinated solvents). The water content should be verified to be below 50 ppm using Karl Fischer titration.

  • Inert Atmosphere Setup:

    • Rationale: To prevent hydrolysis from atmospheric moisture, all manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).

    • Procedure: Utilize a glovebox or a Schlenk line for all transfers and measurements. Ensure all glassware is oven-dried and cooled under vacuum before use.

  • Gravimetric Solubility Measurement:

    • Rationale: This is a direct and reliable method for determining solubility.

    • Procedure:

      • In an inert atmosphere, add a known mass of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane to a tared vial.

      • Incrementally add a known volume of the anhydrous solvent while stirring until the solid is fully dissolved.

      • Record the total volume of solvent used.

      • Calculate the solubility in g/100 mL.

      • For highly soluble compounds, add a known excess of the solute to a known volume of solvent. Equilibrate the mixture at a constant temperature.

      • Carefully decant the supernatant and evaporate the solvent under reduced pressure.

      • Weigh the remaining solute to determine the amount that was dissolved.

  • Spectroscopic Analysis (Optional Cross-Validation):

    • Rationale: For lower solubilities or for creating a calibration curve, spectroscopic methods can be employed.

    • Procedure (using Gas Chromatography):

      • Prepare a series of standards of known concentrations of the dichlorodisiloxane in the anhydrous solvent.

      • Generate a calibration curve by plotting the peak area against concentration.

      • Prepare a saturated solution and allow it to equilibrate.

      • Filter the saturated solution through a syringe filter (ensure the filter is compatible with the solvent and does not introduce moisture).

      • Dilute an aliquot of the saturated solution into the concentration range of the calibration curve.

      • Analyze the diluted sample by GC and determine the concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

Section 3: Safety and Handling Considerations

The reactivity of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane necessitates stringent safety protocols.

  • Moisture Sensitivity: Always handle under a dry, inert atmosphere.[1] Store in tightly sealed containers with a desiccant.

  • Corrosivity: This compound can cause severe skin burns and eye damage.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Inhalation Hazard: Vapors may be irritating to the respiratory tract.[1] Handle in a well-ventilated area or a fume hood.

  • Byproduct Formation: Reaction with water produces corrosive hydrogen chloride gas.[1] Be prepared for potential off-gassing if accidental exposure to moisture occurs.

Section 4: Conclusion and Future Outlook

The provided experimental protocol offers a robust framework for researchers to determine the precise solubility in their solvents of choice, enabling better control over reaction conditions and process optimization. As this versatile monomer continues to find new applications, a community-driven effort to characterize and publish such fundamental properties will be invaluable to the advancement of silicone chemistry.

References

  • Gelest, Inc. (2015). Safety Data Sheet: 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. Retrieved from [Link]

  • Xinda Chemical. (n.d.). 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Properties, Applications & Quality Specifications. Retrieved from [Link]

  • Ishikawa, M., & Naka, A. (2001). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Applied Organometallic Chemistry, 15(10), 851-858.

Sources

An In-depth Technical Guide to 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a bifunctional organosilicon compound of significant interest in advanced materials science and polymer chemistry. Its structure, featuring two hydrolyzable chlorine atoms and two reactive vinyl groups, makes it a versatile precursor for the synthesis of complex silicone-based architectures. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.

The molecule's strategic importance lies in its role as a "building block." The chloro groups offer a direct route for forming stable siloxane (Si-O-Si) backbones via hydrolysis or for substitution reactions, while the vinyl groups are readily available for cross-linking or functionalization via hydrosilylation, making it a key intermediate for specialty polymers and materials.[1][2]

Physicochemical Properties and Safety Profile

A thorough understanding of the compound's properties and hazards is critical for its safe and effective handling.

Key Properties

Quantitative physical data for this specific compound is not widely published. However, its properties can be inferred from its structure and comparison with similar compounds like 1,3-dichloro-1,1,3,3-tetramethyldisiloxane.[3][4][5]

PropertyValue / DescriptionSource
Chemical Formula C₆H₁₂Cl₂OSi₂[1]
CAS Number 15948-19-3[1]
Synonyms 1,3-Diethenyl-1,3-dimethyl-1,3-dichlorodisiloxane; 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane[1]
Physical State Liquid[1]
Chemical Family Organochlorosilane[1]
Safety and Handling

As a senior application scientist, I cannot overstate the importance of rigorous safety protocols when working with this reactive intermediate.

  • Hazard Profile : This compound is classified as a flammable liquid and vapor.[1] Crucially, it causes severe skin burns and eye damage.[1]

  • Reactivity with Moisture : The primary chemical hazard is its vigorous reaction with water, moisture, alcohols, and amines to liberate corrosive hydrogen chloride (HCl) gas.[1] This necessitates handling the compound under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE) : Mandatory PPE includes chemical goggles or a face shield, neoprene or nitrile rubber gloves, and suitable protective clothing.[1] A NIOSH-certified respirator for organic vapors and acid gases is recommended if inhalation is possible.[1]

  • Storage & Incompatibilities : Store in a cool, well-ventilated, and locked area, away from heat, sparks, and open flames.[1] The container must be kept tightly closed.[1] It is incompatible with alcohols, amines, and oxidizing agents.[1]

  • Fire & Spills : Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[1] Do not use water directly on the compound as it will accelerate the release of HCl gas.[1] For spills, contain with dikes or absorbents and clean up using non-sparking tools.[1]

Synthesis Pathway

The synthesis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is typically achieved through the controlled hydrolysis of a suitable precursor, dichloromethylvinylsilane. The causality behind this choice is that dichloromethylvinylsilane provides both the methyl and vinyl groups attached to the silicon atom, and its two chlorine atoms are the reactive sites for forming the siloxane bond.

The reaction involves the carefully controlled addition of a stoichiometric amount of water to dichloromethylvinylsilane. This process is highly exothermic and produces HCl, which also catalyzes the condensation reaction.[6] Using a solvent helps to manage the reaction rate and dissipate heat.[6]

Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products DCMVS Dichloromethylvinylsilane (CH₂=CH)(CH₃)SiCl₂ Reactor Controlled Hydrolysis & Condensation DCMVS->Reactor Water Water (H₂O) Water->Reactor Stoichiometric amount Product 1,3-Divinyl-1,3-dimethyl- 1,3-dichlorodisiloxane Reactor->Product HCl Hydrogen Chloride (HCl) Reactor->HCl Byproduct

Caption: Synthesis of the target compound via controlled hydrolysis.

Key Reactions and Mechanisms

The dual functionality of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane dictates its chemical behavior and utility.

Hydrolysis to Siloxanediols

The Si-Cl bonds are highly susceptible to hydrolysis. In the presence of excess water, especially under controlled pH conditions (acidic or basic), the compound can be fully hydrolyzed to form 1,3-divinyl-1,3-dimethyl-1,3-disiloxanediol.[7][8] These diols are valuable intermediates themselves, capable of undergoing further condensation to form higher molecular weight polysiloxanes.

The mechanism proceeds via nucleophilic attack of water on the silicon atom, followed by the elimination of HCl. This occurs at both silicon centers.

Hydrolysis Start 1,3-Divinyl-1,3-dimethyl- 1,3-dichlorodisiloxane H2O + 2 H₂O Start->H2O Intermediate Intermediate Silanol-Chloride HCl - 2 HCl Intermediate->HCl Product 1,3-Divinyl-1,3-dimethyl- 1,3-disiloxanediol H2O->Intermediate HCl->Product

Caption: Hydrolysis reaction pathway.

Hydrosilylation of Vinyl Groups

The vinyl groups are prime sites for hydrosilylation, a platinum-catalyzed addition of a Si-H bond across the C=C double bond.[9][10] This reaction is fundamental to silicone chemistry for cross-linking (curing) and polymer modification. The choice of a platinum-based catalyst, such as Karstedt's catalyst, is due to its high efficiency and selectivity, often favoring the anti-Markovnikov addition product.[9][10][11]

This reaction allows for the creation of stable ethylene bridges between silicon atoms, forming robust, cross-linked networks essential for silicone elastomers and resins.[12]

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable intermediate in several areas:

  • Precursor for Specialty Silicones : It serves as a monomer for preparing polysiloxanes with pendant vinyl groups. These polymers can be subsequently cured or functionalized.

  • Cross-linking Agent : Its divinyl functionality allows it to act as a cross-linking agent, connecting polymer chains that contain Si-H groups to form elastomers and gels.[2]

  • Synthesis of Functionalized Materials : The reactive chloro groups can be substituted to introduce other functionalities, enabling the creation of silicon-based materials for applications like hydrophobic coatings or adhesives.[2]

  • Protecting Group Chemistry : Dichlorodisiloxanes can be used as protecting groups for diols in organic synthesis, leveraging their ability to react with hydroxyl groups and be subsequently removed under specific conditions.[2]

Experimental Protocols

The following protocols are representative of the key transformations involving this compound. They are self-validating systems, where successful synthesis can be confirmed by standard analytical techniques.

Protocol: Controlled Hydrolysis to 1,3-Divinyl-1,3-dimethyl-1,3-disiloxanediol

Objective : To demonstrate the conversion of the Si-Cl bonds to Si-OH groups.

Causality : This protocol uses a buffered or weakly basic aqueous solution to neutralize the HCl byproduct as it forms, preventing uncontrolled, acid-catalyzed polymerization of the resulting siloxanediol. An immiscible organic solvent is used to control the reaction rate at the interface.

Methodology :

  • Setup : Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagents : In the flask, prepare a solution of sodium bicarbonate (1.2 equivalents) in a 1:1 mixture of water and diethyl ether. Cool the solution to 0-5 °C in an ice bath.

  • Addition : Dissolve 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (1 equivalent) in diethyl ether and add it to the dropping funnel.

  • Reaction : Add the siloxane solution dropwise to the stirred, cooled bicarbonate solution over 1-2 hours, ensuring the temperature remains below 10 °C.

  • Workup : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation : Remove the solvent under reduced pressure to yield the crude 1,3-divinyl-1,3-dimethyl-1,3-disiloxanediol.

  • Validation : Confirm product formation via FTIR (appearance of a broad O-H stretch around 3200-3400 cm⁻¹ and disappearance of the Si-Cl stretch) and ¹H NMR spectroscopy.

Protocol: Platinum-Catalyzed Hydrosilylation Cross-linking

Objective : To demonstrate the utility of the vinyl groups in forming a cross-linked silicone network.

Causality : This protocol uses a highly active platinum catalyst to efficiently create ethylene bridges between the divinyl compound and a polymer backbone containing Si-H bonds. The reaction is performed neat or in a high-boiling, non-reactive solvent to ensure reactants are concentrated and can reach the required temperature for curing.

Methodology :

  • Setup : In a clean vial, combine 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane and a hydride-terminated polydimethylsiloxane (PDMS-H) in a molar ratio calculated to achieve the desired cross-link density.

  • Catalyst Addition : Add Karstedt's catalyst (typically 5-10 ppm Pt) to the mixture and stir vigorously to ensure homogeneous distribution.

  • Curing : Transfer the mixture to a mold or onto a surface. Heat in an oven at a temperature between 80-150 °C. The curing time will vary from minutes to hours depending on the catalyst concentration and temperature.

  • Validation : The formation of a solid, insoluble elastomer confirms successful cross-linking. The degree of curing can be quantified by rheometry or by measuring the percentage of insoluble gel content after solvent extraction.

Hydrosilylation cluster_reactants Reactants cluster_process Process cluster_product Product Vinyl Divinyl Compound (Si-CH=CH₂) Catalyst Pt Catalyst (e.g., Karstedt's) Vinyl->Catalyst Hydride Hydride Polymer (Si-H) Hydride->Catalyst Network Cross-linked Network (Si-CH₂-CH₂-Si) Catalyst->Network Heat

Caption: Hydrosilylation workflow for creating a cross-linked network.

References

  • Racles, C. (2022). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie. [Link]

  • ResearchGate. (n.d.). General scheme hydrosilylation of divinylborasilsesquioxane with compounds bearing Si−H moiety. [Link]

  • ResearchGate. (n.d.). Kinetic plots for the hydrosilylation of divinyl‐ and diallylgermanes.... [Link]

  • ResearchGate. (n.d.). 2 Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS) and. [Link]

  • National Institutes of Health. (n.d.). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. [Link]

  • ResearchGate. (n.d.). 1,3‐Divinyltetramethyldisiloxane. [Link]

  • ResearchGate. (2024). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†. [Link]

  • ResearchGate. (n.d.). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. [Link]

  • NIST. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. [Link]

  • NIST. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. [Link]

  • Gelest, Inc. (2015). 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE Safety Data Sheet. [Link]

  • Google Patents. (n.d.). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
  • Chemsrc. (2024). CAS#:2401-73-2 | 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane. [Link]

  • Wikipedia. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. [Link]

  • PubMed. (2013). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. [Link]

  • ResearchGate. (2013). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. [Link]

Sources

"synthesis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane from dichlorodimethylsilane"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Vinyl-Functionalized Disiloxanes

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a valuable bifunctional organosilicon monomer. Its structure, featuring two reactive vinyl groups and two hydrolyzable chlorine atoms, makes it a critical building block in polymer chemistry. The vinyl functionalities serve as sites for hydrosilylation, radical polymerization, or vulcanization, enabling the synthesis of advanced silicone-based materials such as specialty elastomers, resins, and cross-linkers. The chloro groups provide a direct route for forming larger siloxane chains and networks. This guide provides a comprehensive overview of a robust synthetic pathway to this target molecule, grounded in fundamental principles of organosilicon chemistry. While a direct conversion from dichlorodimethylsilane is impractical due to the absence of vinyl groups, a strategic and efficient synthesis is achieved through the controlled hydrolysis of a more appropriate precursor: dichloromethylvinylsilane.

Synthetic Strategy: Controlled Hydrolysis of Dichloromethylvinylsilane

The synthesis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is predicated on the carefully controlled partial hydrolysis of dichloromethylvinylsilane. Organochlorosilanes are highly susceptible to hydrolysis, a reaction that can be vigorous and often leads to the formation of long-chain polysiloxanes.[1] The primary challenge and the cornerstone of this synthesis is modulating the reactivity to favor the formation of the dimeric disiloxane over extensive polymerization.

This is achieved by precisely controlling the stoichiometry of the reactants. By supplying exactly half a molar equivalent of water for every mole of dichloromethylvinylsilane, the reaction is statistically driven towards the formation of a single siloxane (Si-O-Si) bond between two silane molecules. The reaction proceeds in two conceptual stages: initial hydrolysis of one chloro group on a silicon atom to form a transient silanol, followed by a rapid condensation reaction between the silanol and a chloro group of a second silane molecule. This condensation releases hydrogen chloride (HCl) and forms the stable disiloxane bond.

To manage the exothermic nature of the reaction and the corrosive HCl byproduct, the synthesis is conducted at low temperatures in an inert, anhydrous solvent. The use of a hydrogen chloride scavenger, such as pyridine or triethylamine, is crucial. The scavenger neutralizes the generated HCl, preventing it from catalyzing unwanted side reactions, such as cleavage of the siloxane bond or polymerization.

Reaction Mechanism

The overall transformation can be visualized through the following steps:

  • Hydrolysis: A molecule of dichloromethylvinylsilane reacts with water to form a highly reactive methylvinylsilanol intermediate.

  • Condensation: The hydroxyl group of the silanol intermediate performs a nucleophilic attack on the silicon atom of a second dichloromethylvinylsilane molecule, displacing a chloride ion.

  • Byproduct Formation: The displaced chloride ion combines with the proton from the hydroxyl group, forming hydrogen chloride, which is subsequently neutralized by the scavenger.

This sequence ensures the selective formation of the desired 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

This protocol details a laboratory-scale synthesis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. Extreme caution must be exercised as dichloromethylvinylsilane reacts vigorously with moisture and the reaction liberates corrosive HCl gas.[2][3] All operations must be conducted in a well-ventilated fume hood using anhydrous solvents and oven-dried glassware.

Reactant Properties and Quantities
CompoundFormulaMolar Mass ( g/mol )Quantity (moles)Quantity (g)Quantity (mL)Density (g/mL)Boiling Point (°C)
DichloromethylvinylsilaneC₃H₆Cl₂Si141.070.5070.5464.91.08792
Deionized WaterH₂O18.020.254.504.51.000100
Pyridine (Anhydrous)C₅H₅N79.100.5039.5540.50.978115
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.12--5000.71334.6
Step-by-Step Methodology
  • Apparatus Setup: Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet and a drying tube (filled with calcium chloride). Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen.

  • Reagent Charging: In the reaction flask, dissolve dichloromethylvinylsilane (70.54 g, 0.50 mol) and anhydrous pyridine (39.55 g, 0.50 mol) in 300 mL of anhydrous diethyl ether.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Controlled Water Addition: Prepare a solution of deionized water (4.50 g, 0.25 mol) in 200 mL of anhydrous diethyl ether. Add this solution to the dropping funnel. Add the water/ether solution dropwise to the cooled, stirred reaction mixture over a period of 2-3 hours. Maintain the internal temperature of the reaction below 5 °C throughout the addition. A white precipitate of pyridinium hydrochloride will form.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 4 hours to ensure the reaction goes to completion.

  • Work-up - Filtration: Filter the reaction mixture under a nitrogen atmosphere (e.g., using a Schlenk filter or a filter cannula) to remove the pyridinium hydrochloride precipitate. Wash the precipitate with two 50 mL portions of anhydrous diethyl ether to recover any entrained product.

  • Work-up - Solvent Removal: Combine the filtrate and the washes. Remove the diethyl ether solvent using a rotary evaporator.

  • Purification - Fractional Distillation: Purify the crude liquid residue by fractional distillation under reduced pressure. Collect the fraction corresponding to 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. The exact boiling point will depend on the pressure.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, ²⁹Si NMR, FT-IR spectroscopy, and gas chromatography-mass spectrometry (GC-MS). Store the final product in a tightly sealed container under a dry, inert atmosphere.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble Dry Apparatus (3-Neck Flask, Stirrer, Funnel, Condenser) B 2. Charge Reactants (Dichloromethylvinylsilane, Pyridine, Ether) A->B C 3. Cool to 0 °C B->C D 4. Add H2O/Ether Solution Dropwise (Maintain T < 5 °C) C->D E 5. Stir at Room Temp (4 hours) D->E F 6. Filter Precipitate (Pyridinium HCl) E->F G 7. Remove Solvent (Rotary Evaporation) F->G H 8. Fractional Distillation (Under Vacuum) G->H I 9. Characterize & Store Product H->I

Caption: Step-by-step experimental workflow.

Safety and Handling Considerations

  • Dichloromethylvinylsilane: This precursor is flammable, corrosive, and reacts violently with water to produce toxic and corrosive hydrogen chloride gas.[2][3] It is harmful if inhaled or absorbed through the skin. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin.

  • Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Use only peroxide-free ether and take precautions against static discharge.

  • Hydrogen Chloride: The reaction generates HCl gas, which is highly corrosive to the respiratory tract and skin. The use of a base scavenger like pyridine is essential to neutralize it as it forms.

Conclusion

The synthesis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane via the controlled hydrolysis of dichloromethylvinylsilane is a prime example of strategic organosilicon chemistry. By carefully managing reaction stoichiometry and conditions, the formation of the desired disiloxane dimer can be favored over competing polymerization pathways. This technical guide provides a robust and logical framework for researchers to produce this versatile monomer, which serves as a gateway to a wide array of advanced silicone materials. Adherence to stringent safety protocols is paramount for the successful and safe execution of this synthesis.

References

  • Gelest, Inc. 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE Safety Data Sheet. [Link]

  • Yamakita, H. et al. (1984). [Graft polymerization onto poly(methylvinylsiloxane)
  • Chemiedidaktik Uni Wuppertal. Experiments - Hydrolysis of chloromethylsilanes. [Link]

Sources

A Technical Guide to the Reactivity and Application of the Si-Cl Bond in 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a bifunctional organosilicon compound of significant interest in materials science and polymer chemistry. Its molecular architecture, featuring a flexible disiloxane (Si-O-Si) backbone, two reactive chlorosilyl (Si-Cl) groups, and two polymerizable vinyl (–CH=CH₂) groups, makes it an exceptionally versatile chemical intermediate.[1] This guide provides an in-depth analysis of the reactivity of the Si-Cl bond, a locus of chemical transformation that is fundamental to the synthesis of advanced silicone polymers, elastomers, and functionalized materials. We will explore the primary reaction mechanisms, provide field-proven experimental insights, and contextualize this reactivity within its broader applications, offering a comprehensive resource for researchers and development professionals.

The Si-Cl Bond: A Locus of High Reactivity

The utility of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane as a precursor is dominated by the chemistry of its two silicon-chlorine bonds. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) imparts a substantial ionic character to the Si-Cl bond, rendering the silicon atom highly electrophilic and susceptible to nucleophilic attack. This inherent polarity makes the Si-Cl bond a labile, high-energy site, primed for substitution reactions. In contrast, the vinyl and methyl groups are comparatively stable, allowing for selective chemistry to be directed at the silicon centers.

cluster_0 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane cluster_1 Key Functional Groups Si1 Si O O Si1->O Me1 CH₃ Si1->Me1 Vinyl1 CH=CH₂ Si1->Vinyl1 Cl1 Cl Si1->Cl1 Si2 Si O->Si2 Me2 CH₃ Si2->Me2 Vinyl2 CH=CH₂ Si2->Vinyl2 Cl2 Cl Si2->Cl2 key_reactive Reactive Si-Cl Bond key_polymer Polymerizable Vinyl Group

Caption: Molecular structure highlighting reactive Si-Cl and vinyl groups.

Key Nucleophilic Substitution Reactions

The electrophilic nature of the silicon atom in the Si-Cl bond dictates its reactivity, making it a prime target for a variety of nucleophiles. These substitution reactions are the cornerstone of its utility in polymer synthesis.

Hydrolysis and Condensation: The Pathway to Polysiloxanes

The most fundamental reaction of dichlorodisiloxanes is hydrolysis, which occurs readily with water and even atmospheric moisture, liberating corrosive hydrogen chloride (HCl) gas.[1][2] This two-step process is the foundation for building the polysiloxane backbone.

Mechanism:

  • Hydrolysis: A water molecule acts as a nucleophile, attacking the electron-deficient silicon atom. This leads to the displacement of the chloride ion and the formation of a silanol (Si-OH) group. Computational studies on model chlorosilanes reveal that the energy barrier for this reaction decreases significantly as more water molecules participate, facilitating the process.[3]

  • Condensation: The newly formed silanol groups are highly reactive and readily condense with each other, eliminating a molecule of water to form a stable, flexible Si-O-Si linkage. This step extends the polymer chain.

This sequential reaction transforms the small disiloxane monomer into a long-chain vinyl-functionalized polysiloxane polymer. The stoichiometry of water is a critical process parameter; a deficiency will result in incomplete hydrolysis and residual Si-Cl groups, while an excess can be removed after the reaction.

start 1,3-Dichlorodisiloxane (Monomer) intermediate 1,3-Disiloxanediol (Silanol Intermediate) start->intermediate Hydrolysis reagent1 + 2 H₂O (Nucleophile) reagent1->start byproduct1 2 HCl (Byproduct) intermediate->byproduct1 process Condensation (Polymerization) intermediate->process byproduct2 n H₂O process->byproduct2 end Vinyl-Functional Polysiloxane (Polymer) process->end Chain Extension

Caption: Workflow for the synthesis of polysiloxanes via hydrolysis.

Experimental Protocol: Controlled Hydrolysis of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

  • System Preparation: A three-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (containing a dilute sodium bicarbonate solution) to neutralize the evolved HCl gas. The entire apparatus is purged with dry nitrogen.

  • Solvent and Monomer: A suitable inert solvent, such as toluene, is charged to the flask. The 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (1.0 equivalent) is dissolved in the solvent.

  • Hydrolysis: A stoichiometric amount of deionized water (2.0 equivalents), optionally mixed with a solvent like acetone to improve miscibility, is added to the dropping funnel. The water is added dropwise to the stirred solution at a controlled temperature (e.g., 25-30 °C).

    • Causality Insight: Slow, controlled addition is crucial to manage the exothermicity of the reaction and the rate of HCl evolution, preventing dangerous pressure buildup and ensuring uniform reaction conditions.

  • Condensation and Work-up: After the addition is complete, the mixture is stirred for several hours to drive the condensation reaction. The reaction mixture is then washed with water to remove any remaining HCl and then with a brine solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the vinyl-functional silicone polymer.

Alcoholysis: Synthesis of Alkoxy-Substituted Disiloxanes

Reaction with alcohols (alcoholysis) is analogous to hydrolysis. The alcohol's oxygen atom acts as the nucleophile, attacking the Si-Cl bond to form an alkoxysilane (Si-OR) and HCl.[4] This reaction is essential for creating intermediates with tailored solubility and reactivity.

  • Causality Insight: This reaction is typically performed in the presence of a tertiary amine base (e.g., triethylamine or pyridine). The base acts as an HCl scavenger, reacting with the liberated HCl to form a salt (e.g., triethylammonium chloride). This prevents the acid from catalyzing unwanted side reactions and drives the equilibrium towards the product.

Amination: Formation of Silazane Linkages

Primary or secondary amines react vigorously with the Si-Cl bond to form silylamines (Si-NR₂) and HCl.[1] Similar to alcoholysis, an HCl scavenger is required. This reaction pathway is less common for polymer synthesis but is critical for producing nitrogen-containing silicone precursors, such as silazanes, which are valuable as surface modifying and coupling agents.[5][6]

Other Key Reactions at the Si-Cl Bond

Reduction to Hydrosiloxanes

The Si-Cl bond can be converted to a silicon-hydride (Si-H) bond through reduction, typically using a metal hydride reagent like lithium aluminum hydride (LiAlH₄).[2][7] This reaction transforms the chlorodisiloxane into a divinyl-functional hydrosiloxane. This is a powerful synthetic step, as the resulting Si-H groups are key reactants for hydrosilylation chemistry.

Grignard Reactions for Si-C Bond Formation

For specialized applications requiring different organic groups on the silicon atom, the chlorine can be displaced by a carbon nucleophile, such as a Grignard reagent (R-MgX). This reaction forges a new, stable Si-C bond, allowing for the introduction of alkyl, aryl, or other functional groups in place of the chlorine atoms.

The Role of Vinyl Groups in Polymer Curing

While this guide focuses on the Si-Cl bond, its reactivity is the first step in a two-stage process. Once the polysiloxane backbone is formed via hydrolysis and condensation, the pendant vinyl groups become the sites for curing or cross-linking. The most common method is platinum-catalyzed hydrosilylation, where a molecule containing an Si-H bond (a hydrosilane cross-linker) adds across the vinyl group's double bond.[8][9][10] This reaction forms stable ethyl bridges between polymer chains, converting the viscous liquid polymer into a solid, elastic network (an elastomer).

cluster_pre Reactants cluster_post Product p1 ...-Si-(CH=CH₂) p3 ...-Si-(CH₂-CH₂)-Si-R (Cross-linked Elastomer) p1->p3 p2 H-Si-R (Cross-linker) p2->p3 catalyst Pt Catalyst (e.g., Karstedt's) catalyst->p3 Addition

Caption: Hydrosilylation cross-linking of vinyl groups.

Summary of Reactivity and Applications

The dual functionality of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane provides a versatile platform for material design. The reactivity of the Si-Cl bond is summarized below.

Reagent TypeNucleophile/ReagentResulting BondPrimary Application
Water H₂OSi-OH → Si-O-SiPolysiloxane backbone formation[2]
Alcohol R-OHSi-ORSynthesis of alkoxy-functional intermediates[4]
Amine R₂NHSi-NR₂Synthesis of silylamines and silazanes[1]
Metal Hydride e.g., LiAlH₄Si-HPreparation of hydrosiloxane cross-linkers[7]
Grignard Reagent R-MgXSi-R (Carbon)Introduction of custom organic side groups

Conclusion

The reactivity of the Si-Cl bond in 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a powerful tool for the materials scientist. Its susceptibility to nucleophilic substitution enables the controlled synthesis of vinyl-functional polysiloxane polymers through hydrolysis and condensation. Further functionalization through alcoholysis, amination, or Grignard reactions allows for the creation of highly tailored molecular structures. By first leveraging the predictable and robust chemistry of the Si-Cl bond to build the polymer backbone, and subsequently using the vinyl groups for platinum-catalyzed cross-linking, this single monomer serves as a cornerstone for producing a vast array of high-performance silicone materials, from elastomers and sealants to advanced coatings and adhesives.

References

  • Veszprémi, T., & Nagy, J. (2025). Theoretical study of the hydrolysis of chlorosilane. ResearchGate. Available at: [Link]

  • Nakazawa, H., et al. (2025). Si-Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane. JACS Au. Available at: [Link]

  • Nakazawa, H., et al. (2025). Si–Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane. JACS Au. Available at: [Link]

  • Unno, M., et al. (2025). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2022). Adsorption Behaviors of Chlorosilanes, HCl, and H2 on the Si(100) Surface: A First-Principles Study. ACS Omega. Available at: [Link]

  • INNO Specialty Chemicals. (n.d.). 1,3-Divinyl-1,1,3,3-Tetramethyl Disilazane: An Overview of Its Properties and Applications. INNO Specialty Chemicals. Available at: [Link]

  • Wikipedia. (n.d.). Chlorosilane. Wikipedia. Available at: [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. Gelest, Inc. Available at: [Link]

  • Kanner, B., & Hopper, S. P. (1992). Process for preparing 1,1,3,3-tetramethyl-disiloxane. Google Patents.
  • Gelest, Inc. (n.d.). 1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE. Gelest, Inc. Available at: [Link]

  • Dascalu, M., et al. (2015). Synthesis of silicone elastomers containing trifluoropropyl groups and their use in dielectric elastomer transducers. RSC Advances. Available at: [Link]

  • INNO Specialty Chemicals. (2025). The Chemistry of 1,3-Dichlorotetramethyldisiloxane: A Focus on Purity and Performance. INNO Specialty Chemicals. Available at: [Link]

  • Dalton, D. M. (2012). 1,3‐Divinyltetramethyldisiloxane. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane. PubChem. Available at: [Link]

  • Dascalu, M., et al. (2015). Synthesis of silicone elastomers containing trifluoropropyl groups and their use in dielectric elastomer transducers. ResearchGate. Available at: [Link]

  • Vîlcu, A. F., et al. (n.d.). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane in Advanced Silicone Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the use of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane in the synthesis of bespoke silicone polymers. This versatile, yet highly reactive, organochlorosilane serves as a critical building block for introducing vinyl functionality into the siloxane backbone, enabling the creation of polymers with precisely controlled architectures and functionalities. We will explore its synthesis, its pivotal role in forming vinyl-functionalized precursors through controlled hydrolysis, and its subsequent application in polymerization reactions such as ring-opening polymerization and addition-cure systems. The causality behind experimental choices, safety protocols, and analytical characterization methods are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Vinyl Functionality

Polydimethylsiloxane (PDMS) and its derivatives are renowned for their exceptional properties, including thermal stability, biocompatibility, low surface tension, and gas permeability. However, to create advanced materials like elastomers, gels, and functional coatings, the linear siloxane chains must be cross-linked into a three-dimensional network. The incorporation of vinyl groups (-CH=CH₂) into the polymer structure is one of the most efficient and widely used methods to achieve this.

The vinyl groups serve as reactive sites for platinum-catalyzed hydrosilylation, an addition-cure mechanism where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond.[1][2] This reaction is highly efficient, produces no byproducts, and allows for curing at both room and elevated temperatures, making it ideal for applications ranging from medical device manufacturing to high-performance electronics encapsulation.[3]

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, Cl(CH₃)(CH₂=CH)Si-O-Si(CH₂=CH)(CH₃)Cl, is a key intermediate for introducing this vinyl functionality in a controlled manner. Its difunctional nature allows it to act as a chain-builder, while the vinyl groups provide the latent reactivity for subsequent cross-linking. Its high reactivity stems from the silicon-chlorine bonds, which are readily susceptible to hydrolysis.[4]

Synthesis and Precursor Generation

The primary utility of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is not as a direct polymerization monomer, but as a precursor to more stable, manageable intermediates like vinyl-functional cyclosiloxanes and linear siloxanols. This transformation is achieved through a carefully controlled hydrolysis reaction.

Synthesis of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

This disiloxane is typically synthesized via the controlled partial hydrolysis of dichloromethylvinylsilane (CH₂=CHSi(CH₃)Cl₂). The reaction stoichiometry is critical; using approximately half a mole of water for every mole of the dichlorosilane favors the formation of the disiloxane dimer.

2 CH₂=CHSi(CH₃)Cl₂ + H₂O → Cl(CH₃)(CH₂=CH)Si-O-Si(CH₂=CH)(CH₃)Cl + 2 HCl

This reaction is analogous to the industrial production of 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane from dimethyldichlorosilane.[5] Precise control of temperature, addition rates, and the removal of the HCl byproduct are essential to maximize yield and prevent the formation of higher molecular weight oligomers or cyclic species.[6]

Controlled Hydrolysis: The Gateway to Functional Monomers

The Si-Cl bonds of the dichlorodisiloxane are highly reactive and will fume in moist air, liberating corrosive hydrogen chloride (HCl).[4] Therefore, all manipulations must be performed under anhydrous conditions. The subsequent hydrolysis must be carefully controlled to yield the desired precursors for polymerization.

Core Directive: The goal of hydrolysis is to replace the reactive chlorine atoms with hydroxyl groups, forming silanols. These silanols are often unstable and will readily condense to form more stable cyclic siloxanes or linear oligomers. The specific outcome is dictated by the reaction conditions.[7]

Protocol 1: Synthesis of Mixed Vinyl-Functional Cyclic Siloxanes

This protocol describes the hydrolysis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane to generate a mixture of cyclic siloxanes, which are key monomers for ring-opening polymerization (ROP).

Materials:

  • 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

  • Anhydrous Diethyl Ether or Toluene

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and nitrogen/argon inlet.

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is thoroughly dried. Purge the system with dry nitrogen or argon gas.

  • Reaction Mixture: In the three-neck flask, prepare a rapidly stirred biphasic mixture of anhydrous diethyl ether (or toluene) and a stoichiometric excess of deionized water. Cool the mixture to 0-5 °C in an ice bath.

  • Slow Addition: Dissolve the 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane in anhydrous diethyl ether in the dropping funnel. Add the silane solution dropwise to the stirred water/ether mixture over a period of 1-2 hours.

    • Causality: Slow addition into a cooled, dilute system favors intramolecular condensation of the intermediate silanols, promoting the formation of cyclic species (like tetramethyl-tetravinylcyclotetrasiloxane, V4) over linear polymers.[7] The ether phase solubilizes the non-polar siloxanes, while the aqueous phase contains the HCl byproduct.

  • Neutralization: After the addition is complete, allow the mixture to stir for an additional hour as it slowly warms to room temperature. Carefully add sodium bicarbonate portion-wise to the mixture until effervescence ceases. This neutralizes the hydrochloric acid formed during hydrolysis.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it twice with deionized water and once with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: The resulting product will be a mixture of vinyl-functional linear and cyclic siloxanes. Analyze the product using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the distribution of cyclic species (e.g., D₃, D₄, D₅) and 1H/29Si NMR to confirm the structure and purity.

Application in Silicone Polymer Synthesis

The vinyl-functional precursors generated from 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane are used in two primary polymerization strategies.

Ring-Opening Polymerization (ROP) for Vinyl-in-Chain Polymers

ROP is used to create high molecular weight linear polymers with vinyl groups distributed along the polymer backbone. These polymers serve as the base for addition-cure elastomers. The cyclic siloxanes produced in Protocol 1 are co-polymerized with non-functional cyclics like octamethylcyclotetrasiloxane (D₄).

ROP_Workflow

Protocol 2: Synthesis of a Vinyl-in-Chain Copolymer via ROP

Materials:

  • Cyclic siloxane mixture (from Protocol 1)

  • Octamethylcyclotetrasiloxane (D₄), polymerization grade

  • 1,3-Divinyltetramethyldisiloxane (as end-capper/chain-stopper)

  • Potassium hydroxide (KOH) or other suitable catalyst (e.g., tetramethylammonium siloxanolate)

  • Toluene (anhydrous)

Procedure:

  • Reactant Charging: To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer and condenser, add the desired ratio of D₄ and the vinyl-functional cyclic siloxane mixture.

    • Causality: The ratio of vinyl-cyclics to D₄ determines the final vinyl content in the polymer, which in turn dictates the cross-link density and mechanical properties of the final elastomer.

  • End-Capper Addition: Add a calculated amount of 1,3-divinyltetramethyldisiloxane.

    • Causality: This molecule terminates the polymer chains, controlling the final molecular weight.[8] A higher concentration of the end-capper results in a lower molecular weight and lower viscosity polymer.

  • Catalyst Initiation: Heat the mixture to 140-150 °C. Add the KOH catalyst (typically as a dispersion in a silicone fluid or as a solution).

  • Polymerization: Maintain the reaction at 140-150 °C with stirring for several hours until the desired viscosity is reached, indicating polymerization equilibrium.

  • Catalyst Neutralization: Cool the mixture to below 60 °C and neutralize the catalyst by adding a weak acid, such as silyl phosphate or octanoic acid.

  • Stripping: Heat the polymer under vacuum to remove any unreacted cyclic monomers and low molecular weight linear species. This step is crucial for producing a stable, high-performance polymer.

  • Characterization: The final vinyl-terminated polymer should be characterized for its viscosity, molecular weight (GPC), and vinyl content (1H NMR).

Application in Addition-Cure (Hydrosilylation) Systems

The vinyl-functional polymers synthesized via ROP are one component of a two-part addition-cure system. The second component is a siloxane polymer containing silicon-hydride (Si-H) groups. When these two polymers are mixed in the presence of a platinum catalyst, a cross-linked network is formed.

Table 1: Components of a Typical Addition-Cure Silicone System

ComponentChemical Name/TypeFunction
Part A Vinyl-functional PolysiloxaneBase polymer with reactive sites
Platinum Catalyst (e.g., Karstedt's)Catalyzes the Si-H and C=C reaction[9]
Inhibitor (e.g., a maleate)Prevents premature curing at room temp.[1]
Part B Hydride-functional PolysiloxaneCross-linking agent
Fillers (e.g., Fumed Silica)Reinforcement, property modification

Hydrosilylation

Analytical Characterization

Ensuring the quality and consistency of the synthesized polymers is paramount. A suite of analytical techniques should be employed.

Table 2: Key Analytical Techniques for Polymer Characterization

TechniqueParameter MeasuredPurpose
NMR Spectroscopy Chemical Structure, Vinyl Content(1H, 13C, 29Si NMR) Confirms the successful incorporation of vinyl groups and the siloxane backbone structure. Quantitative 1H NMR is used to determine the exact vinyl content.[10]
FTIR Spectroscopy Functional GroupsRapidly confirms the presence of key bonds like Si-O-Si, Si-CH₃, and C=C. Useful for monitoring reaction progress.
Gel Permeation Chromatography (GPC) Molecular Weight DistributionDetermines the average molecular weight (Mn, Mw) and polydispersity index (PDI) of the linear polymers.
Rheometry Viscosity, ModulusMeasures the flow behavior of the uncured polymer and the mechanical properties (e.g., shear modulus, hardness) of the cured elastomer.
Differential Scanning Calorimetry (DSC) Thermal TransitionsDetermines the glass transition temperature (Tg) and any melting/crystallization events, providing insight into the polymer's low-temperature flexibility.

Safety and Handling of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

This compound is hazardous and requires strict safety protocols.

  • Classification: Flammable liquid and vapor. Causes severe skin burns and eye damage.[4]

  • Reactivity: Reacts vigorously with water, moisture, alcohols, and amines to produce toxic and corrosive hydrogen chloride gas.[4]

  • Handling: Must be handled in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat.[4]

  • Storage: Store in a tightly sealed container under a dry, inert atmosphere in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials.[4]

  • Spills & Disposal: Use an inert absorbent material (e.g., sand, vermiculite) for spills. Do not use water. Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a fundamental, albeit challenging, reagent for the synthesis of advanced silicone materials. Its true value is realized through its conversion into more stable, vinyl-functional intermediates like cyclic siloxanes. By carefully controlling its hydrolysis and subsequent polymerization, researchers can precisely engineer the molecular weight, vinyl content, and architecture of silicone polymers. This control is essential for tailoring the mechanical and thermal properties of the final cross-linked materials, enabling innovation in a wide array of scientific and industrial applications.

References

  • Source: Google Patents (US7208617B2)
  • Source: Google Patents (US2832794A)
  • Source: Google Patents (US5169970A)
  • Title: Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry Source: ACS Publications (Organometallics) URL: [Link]

  • Title: The Reaction of Silanes with Chloroform under Phase Transfer Conditions: An Unfortunate, Convenient Preparation of Disiloxanes Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium Source: MDPI URL: [Link]

  • Title: a) Synthesis of vinyl‐terminated... Source: ResearchGate URL: [Link]

  • Title: Platinum-Catalyzed Hydrosilylation in Polymer Chemistry Source: MDPI URL: [Link]

  • Title: Cyclopolymerization of Metalloid-Containing o,(o-Dienes. 1,3-Divinyltetra- methyldisiloxane, 1,3-Divinyltetramethyldisilazane and 1,3-Divinylpenta- methyldisilazane Source: DTIC URL: [Link]

  • Title: Vinylation of silanes and disiloxanes. Preparation of hexavinyldisiloxane Source: ResearchGate URL: [Link]

  • Title: Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction Source: NIH URL: [Link]

  • Title: Supplementary Information Source: The Royal Society of Chemistry URL: [Link]

  • Source: Google Patents (CN102718788A)
  • Title: Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol Source: ResearchGate URL: [Link]

  • Title: Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Dichloromethylvinylsilane, 97% Source: SLS URL: [Link]

  • Title: 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Properties, Applications, and Chemical Synthesis Source: Medium URL: [Link]

  • Title: Spatially Controlled Highly Branched Vinylsilicones Source: MDPI URL: [Link]

  • Title: 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE Source: Gelest, Inc. URL: [Link]

  • Source: Google Patents (EP0476597A1)
  • Title: 1,3‐Divinyltetramethyldisiloxane Source: ResearchGate URL: [Link]

  • Title: Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry† Source: ResearchGate URL: [Link]

  • Title: Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane Source: PubChem URL: [Link]

  • Title: 1,3-Divinyltetramethyldisiloxane, 96%, cont. up to 4% 1-vinyl-3-ethyltetramethyldisiloxane Source: Alfa Aesar URL: [Link]

  • Title: Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution Source: MDPI URL: [Link]

  • Title: Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane Source: SciSpace URL: [Link]

  • Title: Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl- Source: PubChem URL: [Link]

  • Source: Google Patents (CN116063681B)

Sources

Application Notes & Protocols: Synthesis and Application of Vinyl-Functionalized Polysiloxanes via Polymerization of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Monomer Overview

The synthesis of functionalized polysiloxanes is a cornerstone of advanced materials science, with applications spanning from biomedical devices to high-performance electronics.[1][2] Polysiloxanes are distinguished by their unique properties, including exceptional thermal stability, chemical inertness, hydrophobicity, and a wide operational temperature range.[1][2] The incorporation of reactive groups, such as vinyl moieties, into the polysiloxane backbone provides sites for subsequent cross-linking and functionalization, dramatically expanding their utility.[3][4]

This guide focuses on the polymerization of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, a versatile organochlorosilane intermediate.[5] The two chlorosilyl groups serve as reactive sites for hydrolytic polycondensation, enabling the formation of a siloxane (Si-O-Si) backbone. Simultaneously, the vinyl (-CH=CH₂) groups are preserved along the polymer chain, yielding a highly functional poly(methylvinyl-dimethylsiloxane) copolymer. This resulting polymer is a key precursor for creating silicone elastomers, coatings, and adhesives through post-polymerization curing reactions like platinum-catalyzed hydrosilylation.[3][6]

1.1. Monomer Properties: 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Understanding the physicochemical properties of the monomer is critical for safe handling and successful polymerization. As an organochlorosilane, it is highly reactive with water and moisture, liberating corrosive hydrogen chloride (HCl) gas.[5] This reactivity is harnessed during hydrolytic polycondensation but requires stringent control over experimental conditions.

PropertyValueSource
Chemical Formula C₆H₁₂Cl₂OSi₂[5]
Molecular Weight 243.23 g/mol N/A
CAS Number 7691-04-5N/A
Appearance Colorless Liquid[5]
Boiling Point Not specified; related compounds ~138-161 °C[7]
Key Hazards Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts with water.[5]

Section 2: Core Polymerization Methodology: Hydrolytic Polycondensation

The most direct route to polymerize 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is through hydrolytic polycondensation. This process involves two fundamental steps:

  • Hydrolysis: The silicon-chlorine (Si-Cl) bonds rapidly react with water to form intermediate silanol (Si-OH) groups and hydrochloric acid (HCl).

  • Condensation: The newly formed silanol groups undergo self-condensation, eliminating a molecule of water to form stable siloxane (Si-O-Si) linkages, which constitute the polymer backbone.

The overall reaction is driven forward by the removal of the HCl byproduct, often facilitated by the use of an acid scavenger (e.g., pyridine, triethylamine) or by performing the reaction in a biphasic system where the HCl partitions into the aqueous phase.

2.1. Experimental Workflow: Hydrolytic Polycondensation

The following diagram illustrates the key stages of the synthesis, from monomer to purified polymer.

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification Monomer Dichlorodisiloxane Monomer in Solvent (e.g., Toluene) ReactionVessel Controlled Addition of Water/Scavenger at 0-5°C, then RT Stir Monomer->ReactionVessel Charge Reactor Water Stoichiometric Water + Acid Scavenger (e.g., Pyridine) Water->ReactionVessel Slow Addition Filtration Filter Precipitated Scavenger Salt (e.g., Pyridinium Chloride) ReactionVessel->Filtration Reaction Mixture Washing Wash Organic Phase with Water to Neutral pH Filtration->Washing Drying Dry over Anhydrous Sulfate (Na₂SO₄ or MgSO₄) Washing->Drying Purification Solvent Removal (Rotary Evaporation) & Vacuum Distillation Drying->Purification Product Purified Poly(methylvinyl- dimethylsiloxane) Purification->Product

Caption: Workflow for hydrolytic polycondensation.

2.2. Detailed Experimental Protocol

This protocol is a representative example and should be adapted based on desired molecular weight and available equipment. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5]

Reagents & Equipment:

  • 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

  • Anhydrous toluene or diethyl ether

  • Anhydrous pyridine (or other acid scavenger)

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice bath

  • Standard glassware for workup (separatory funnel, etc.)

  • Rotary evaporator and vacuum distillation setup

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask under a nitrogen atmosphere. Equip it with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet.

  • Monomer Preparation: In the flask, dissolve 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (e.g., 24.3 g, 0.1 mol) in 100 mL of anhydrous toluene. Cool the solution to 0-5°C using an ice bath.

  • Hydrolysis Solution: In the dropping funnel, prepare a solution of deionized water (1.8 g, 0.1 mol) and anhydrous pyridine (16.6 g, 0.21 mol) in 50 mL of anhydrous toluene. Causality: Pyridine acts as an HCl scavenger, forming pyridinium chloride salt and preventing acid-catalyzed side reactions.

  • Reaction: Add the water/pyridine solution dropwise to the stirred monomer solution over 1-2 hours, maintaining the temperature below 10°C. Causality: Slow addition is crucial to control the exothermic reaction and prevent uncontrolled polymerization.

  • Condensation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours to ensure complete condensation.

  • Workup - Filtration: Filter the reaction mixture to remove the precipitated pyridinium chloride salt. Wash the salt cake with a small amount of anhydrous toluene to recover any trapped product.

  • Workup - Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and finally with deionized water until the aqueous layer is neutral (pH 7).

  • Drying & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude polymer can be further purified by vacuum distillation to remove low-molecular-weight cyclic oligomers.

2.3. Key Process Parameters and Expected Outcomes

Control over reaction parameters is essential to tailor the molecular weight and polydispersity of the final polymer.

ParameterEffect on PolymerRationale
Monomer:Water Ratio Primarily affects end-group functionality. A 1:1 ratio theoretically yields a high polymer. Excess water can lead to lower MW.Stoichiometry dictates the balance between hydrolysis and the potential for chain termination with silanol groups.
Reaction Temperature Higher temperatures can accelerate condensation but may increase the formation of cyclic byproducts.The balance between linear chain growth and intramolecular "backbiting" reactions is temperature-dependent.[8]
Monomer Concentration Higher concentrations favor intermolecular condensation, leading to higher molecular weight polymers.Increased proximity of reactive oligomers promotes chain extension over cyclization.

Section 3: Advanced Topic: Ring-Opening Polymerization (ROP)

An alternative and often more controlled method for synthesizing polysiloxanes is the Ring-Opening Polymerization (ROP) of cyclic siloxane monomers.[9][10] While the primary monomer of this guide is linear, it can be used to synthesize cyclic precursors, such as 1,3,5,7-tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane (D₄Vi), which can then undergo ROP. This approach offers superior control over molecular weight and can produce polymers with a narrower polydispersity index (PDI).[10]

3.1. ROP Mechanism: Anionic Pathway

Anionic ROP is a common method initiated by strong bases (e.g., KOH, organolithium reagents) that cleave the Si-O-Si bond in a strained cyclic monomer, creating a reactive silanolate anion that propagates the polymerization.[11]

G Initiation Initiation Anionic initiator (e.g., BuLi, KOH) attacks the Si-O bond of a cyclic vinylsiloxane (D₄Vi), opening the ring. Propagation Propagation The resulting silanolate anion attacks another cyclic monomer, extending the polymer chain. Initiation->Propagation Propagating Anion Termination Termination The living polymer chain is quenched with a terminating agent (e.g., chlorosilane) to cap the end-groups. Propagation->Termination Living Polymer

Caption: Anionic Ring-Opening Polymerization (ROP) mechanism.

Section 4: Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymer.

TechniquePurposeExpected Observations
¹H NMR Spectroscopy Confirm structure and vinyl group integrity.Signals corresponding to vinyl protons (~5.6-6.3 ppm) and methyl protons on silicon (~0.1-0.5 ppm).[2]
²⁹Si NMR Spectroscopy Analyze the polymer backbone environment.Peaks around -21 ppm confirm the presence of Si in the Si-O-Si backbone.[12]
Gel Permeation (GPC) Determine molecular weight (Mₙ, Mₙ) and polydispersity index (PDI).Provides quantitative data on the size distribution of the polymer chains.[12]
FTIR Spectroscopy Identify key functional groups.Characteristic peaks for Si-O-Si stretching (~1000-1100 cm⁻¹), Si-CH₃ (~1260 cm⁻¹), and C=C stretching (~1600 cm⁻¹).[13]
Thermogravimetric (TGA) Assess thermal stability.Determines the onset temperature of polymer degradation.

Section 5: Applications and Further Reactions: Cross-linking

The primary utility of the vinyl groups along the polysiloxane chain is their ability to undergo cross-linking reactions, transforming the liquid polymer into a solid elastomer or gel.[3] The most common method is platinum-catalyzed hydrosilylation, where a Si-H bond from a cross-linking agent adds across the C=C double bond of the vinyl group.[6][14]

5.1. Hydrosilylation Curing Workflow

G Polymer Vinyl-Functional Polysiloxane Mix Thorough Mixing of Components Polymer->Mix Crosslinker Hydride-Functional Crosslinker (e.g., Poly(methylhydrosiloxane)) Crosslinker->Mix Catalyst Platinum Catalyst (e.g., Karstedt's catalyst) Catalyst->Mix Cure Curing (Heat or Room Temp) Mix->Cure Elastomer Cross-linked Silicone Elastomer Cure->Elastomer

Caption: Workflow for curing via hydrosilylation.

This curing process is fundamental to producing silicone rubbers, sealants, and encapsulants for industries ranging from aerospace to healthcare.[4][15]

Section 6: Safety Precautions

  • Monomer Handling: 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is corrosive and flammable. It reacts with moisture to produce HCl gas. Always handle in a fume hood under an inert atmosphere (nitrogen or argon) and wear appropriate PPE, including acid-resistant gloves and safety goggles.[5]

  • Reaction Hazards: The hydrolysis reaction is exothermic and produces corrosive HCl. Ensure adequate cooling and pressure equalization.

  • Solvents: Use flammable solvents like toluene and ether only in a well-ventilated area away from ignition sources.

  • Waste Disposal: Neutralize acidic waste streams before disposal according to institutional guidelines.

Section 7: References

  • Silsource. (n.d.). VINYL TERMINATED POLYDIMETHYLSILOXANE. Retrieved from [Link]

  • Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Vinyl-terminated silicone fluid. Retrieved from [Link]

  • Prorok, M., et al. (2023). Hydrophobization of Inorganic Oxide Surfaces via Ring-Opening Polymerization of Cyclic Siloxane Vapor. Langmuir. Retrieved from [Link]

  • R Discovery. (n.d.). vinylterminated-polydimethylsiloxane Research Articles. Retrieved from [Link]

  • XJY Silicones. (2025). Vinyl Silicone Oil (Vi-PDMS): The Advanced Siloxane Modifier Powering Next-Gen Materials. Retrieved from [Link]

  • SiSiB SILANES. (n.d.). Vinyl-terminated polydimethylsiloxane polymers. Retrieved from [Link]

  • Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds. Gelest, Inc. Retrieved from [Link]

  • Chojnowski, J. (2016). Kinetically controlled siloxane ring-opening polymerization. ResearchGate. Retrieved from [Link]

  • Mathers, R. T., & Lewis, S. P. (2012). Public Release: Ring Opening Polymerization of Cyclic Siloxanes by PFLAs. Unpublished. Retrieved from [Link]

  • McGrath, J. E., & Riffle, J. S. (n.d.). An Overview of the Polymerization of Cyclosiloxanes. In Silicon Compounds. Gelest, Inc. Retrieved from [Link]

  • Shulyak, E. A., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Polymers. Retrieved from [Link]

  • V. S., S., et al. (2020). Controlled Methodology for Development of a Polydimethylsiloxane–Polytetrafluoroethylene-Based Composite for Enhanced Chemical Resistance: A Structure–Property Relationship Study. ACS Omega. Retrieved from [Link]

  • Shulyak, E. A., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. National Institutes of Health. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis, characterization and properties of vinyl-terminated poly[dimethylsiloxane-co-methyl(phenyl)siloxane]. Retrieved from [Link]

  • Park, E., et al. (2006). Synthesis and Characterization of Vinyl Terminated Poly(vinylmethyl-dimethylsiloxane) Copolymer. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and characterization of poly(diethylsiloxane) and its copolymers with different diorganosiloxane units. Retrieved from [Link]

  • Gelest, Inc. (n.d.). 1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE. Retrieved from [Link]

  • Stolyarova, V. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers. Retrieved from [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. Retrieved from [Link]

Sources

Application Note: Utilizing 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane for Controlled Crosslinking of Polysiloxanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane as a difunctional crosslinking agent for silanol-terminated polysiloxanes. This crosslinker offers a strategic advantage by introducing vinyl groups into the polysiloxane network, which can serve as sites for subsequent modifications or secondary curing reactions. The primary crosslinking mechanism involves the hydrolysis of the silicon-chloride bonds followed by condensation with silanol (Si-OH) end-groups of polysiloxane chains, forming a stable siloxane (Si-O-Si) network. This document outlines the underlying chemistry, step-by-step experimental protocols, methods for network characterization, and critical safety considerations.

Scientific Background and Crosslinking Mechanism

The crosslinking of linear or branched polysiloxanes into a three-dimensional network is a fundamental process in silicone chemistry, transforming liquid polymers into elastomers, gels, or resins with tailored properties.[1][2] The choice of crosslinking agent is paramount as it dictates the network structure and final material properties.

1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a unique crosslinker due to its dual reactivity. The two chlorosilyl groups serve as the primary sites for network formation, while the two vinyl groups remain as pendant functionalities within the cured material.

The core reaction proceeds in two main steps:

  • Hydrolysis: The highly reactive silicon-chloride (Si-Cl) bonds of the crosslinker readily react with ambient moisture or intentionally added water. This reaction hydrolyzes the chloro groups to form reactive silanol (Si-OH) groups and releases hydrogen chloride (HCl) as a byproduct.[3][4]

  • Condensation: The newly formed silanol groups on the crosslinker then undergo a condensation reaction with the terminal silanol groups of the polysiloxane polymer chains. This step forms stable siloxane (Si-O-Si) bridges, effectively linking the polymer chains together and building the network. This process is a common strategy in forming silicone networks.[1][5]

The presence of the vinyl groups (CH=CH₂) is a significant feature. These groups typically do not participate in the initial condensation reaction and can be utilized for secondary curing processes, such as platinum-catalyzed hydrosilylation or free-radical polymerization, allowing for the creation of complex interpenetrating networks or for surface modification.[6][7]

Caption: Reaction mechanism for crosslinking silanol-terminated PDMS.

Experimental Section

This section provides a general protocol for crosslinking a silanol-terminated polydimethylsiloxane (PDMS). The exact molar ratios and reaction conditions should be optimized based on the desired network density and material properties.

Materials and Equipment
Materials Equipment
Silanol-terminated PDMS (various molecular weights)Mechanical stirrer or magnetic stirrer
1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxaneSchlenk line or glove box (for inert atmosphere)
Anhydrous toluene or other suitable solventSyringes and needles
Acid scavenger (e.g., pyridine, triethylamine)Reaction flask with condenser
Methanol (for quenching)Heating mantle with temperature controller
Deionized waterVacuum oven
Safety Precautions

CRITICAL: 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a flammable and corrosive liquid.[8] It reacts with water and moisture to release toxic and corrosive hydrogen chloride (HCl) gas.[3][8] All handling must be performed in a well-ventilated fume hood under an inert, dry atmosphere (e.g., nitrogen or argon).[9] Personal protective equipment (PPE), including chemical goggles, a face shield, acid-resistant gloves (neoprene or nitrile rubber), and a lab coat, is mandatory.[8][10] Safety showers and eyewash stations must be readily accessible.[10]

Step-by-Step Crosslinking Protocol
  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Polymer Dissolution: In the reaction flask, dissolve a known quantity of silanol-terminated PDMS in anhydrous toluene to achieve a desired concentration (e.g., 20-40% w/v).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 15-20 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition:

    • Add the acid scavenger (e.g., pyridine) to the PDMS solution. The molar amount should be at least twice the molar amount of the dichlorodisiloxane to neutralize the HCl byproduct.

    • Using a dry syringe, slowly add the calculated amount of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane to the stirred solution. The stoichiometry will determine the crosslink density; a 2:1 molar ratio of PDMS terminal Si-OH groups to the crosslinker is a common starting point for end-linking.

  • Reaction:

    • Allow the reaction to proceed at room temperature with continuous stirring. The formation of a precipitate (e.g., pyridine hydrochloride) is an indication of the reaction's progress.

    • Reaction time can vary from a few hours to overnight, depending on the concentration and reactivity of the PDMS. The viscosity of the solution will increase significantly as the network forms.

  • Casting and Curing:

    • Once the desired viscosity is reached, the solution can be cast into a mold (e.g., a PTFE dish).

    • The solvent is evaporated in the fume hood, followed by further curing in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove residual solvent and drive the condensation reaction to completion.

  • Post-Processing: The resulting crosslinked polysiloxane elastomer can be removed from the mold. If an acid scavenger was used, a solvent extraction step may be necessary to remove the salt byproduct.

Caption: A typical experimental workflow for polysiloxane crosslinking.

Process Validation and Network Characterization

Verifying the successful formation of a crosslinked network is crucial. Several analytical techniques can be employed.[11]

Technique Purpose Expected Outcome
FTIR Spectroscopy To monitor the chemical reaction.Disappearance of the broad Si-OH peak (~3200-3400 cm⁻¹) and retention of the C=C vinyl peak (~1600 cm⁻¹).
Swelling Studies To determine the crosslink density.[12]The cured polymer will swell in a good solvent (e.g., toluene) but will not dissolve. The degree of swelling is inversely proportional to the crosslink density.
Rheometry To measure viscoelastic properties.A transition from liquid-like (G'' > G') to solid-like (G' > G'') behavior as the gel point is passed.
Dynamic Mechanical Analysis (DMA) To assess thermomechanical properties of the cured elastomer.[13]Provides information on the glass transition temperature (Tg), storage modulus, and damping properties.
Gel Fraction Calculation To quantify the insoluble portion of the network.Extraction of the cured sample with a solvent. The weight percentage of the remaining insoluble gel is the gel fraction, which should be high for a well-cured network.[11]

Applications and Advantages

The primary advantage of using 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is the creation of a versatile polysiloxane network with reactive handles.

  • Dual-Cure Systems: The initial condensation cure can be followed by a secondary cure via the vinyl groups, such as UV-initiated thiol-ene chemistry or platinum-catalyzed hydrosilylation.

  • Surface Modification: The vinyl groups on the surface of the elastomer can be functionalized to alter properties like hydrophilicity, biocompatibility, or for grafting other molecules.

  • Interpenetrating Polymer Networks (IPNs): The vinyl-functionalized polysiloxane network can be swollen with a second monomer and crosslinker, which is then polymerized in situ to form an IPN with enhanced mechanical properties.

  • Biomaterial Scaffolds: In drug development and tissue engineering, these networks can be functionalized with bioactive molecules.

References

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Global Silicones Council. Retrieved from [Link]

  • CES--Safe Handling of Chlorosilanes. (n.d.). Scribd. Retrieved from [Link]

  • Global Safe Handling of Chlorosilanes. (n.d.). Global Silicones Council. Retrieved from [Link]

  • Safety Guides. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Britton, L. G. (2016). Improve Your Handling of Chlorosilanes. ResearchGate. Retrieved from [Link]

  • Oprisan, A. M., et al. (n.d.). Polysiloxane Networks Synthesis and thermo-mechanical characterization. ResearchGate. Retrieved from [Link]

  • Taudt, C. (n.d.). Scheme 1. Procedure for preparation of the crosslinked network of the polysiloxane DVPS. ResearchGate. Retrieved from [Link]

  • Marciniec, B., et al. (2022). Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings. MDPI. Retrieved from [Link]

  • Lichtenhan, J. D., et al. (2023). Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. National Institutes of Health. Retrieved from [Link]

  • Properties of Networks Formed by End Linking of Poly(dimethylsiloxane). (n.d.). Macromolecules. Retrieved from [Link]

  • f0r Cr0sslinkable Silane Terminated P0lymers. (n.d.). American Coatings Association. Retrieved from [Link]

  • The illustrative mechanism for radical cross-linking of polysiloxanes. (n.d.). ResearchGate. Retrieved from [Link]

  • Model Networks of End-Linked Poly(dimethylsiloxane) Chains. 8. Networks Having Cross-Links of Very High Functionality. (n.d.). Macromolecules. Retrieved from [Link]

  • Rochow, E. G. (2005). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics. Retrieved from [Link]

  • Zeigler, J. M. (1984). Mechanistic studies of polysilane synthesis by reductive coupling of dichlorosilanes. OSTI.GOV. Retrieved from [Link]

  • (a) Structures of compounds used during the preparation of polysiloxane networks. (n.d.). ResearchGate. Retrieved from [Link]

  • Marciniec, B., et al. (2022). Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings. National Institutes of Health. Retrieved from [Link]

  • Method for producing alkoxysilalkylene terminated siloxane polymers. (n.d.). Patent 0755963.
  • 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE Safety Data Sheet. (2015). Gelest, Inc.. Retrieved from [Link]

  • Rajawasam, C. W. H., et al. (2023). Educational series: characterizing crosslinked polymer networks. RSC Publishing. Retrieved from [Link]

  • 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Properties, Applications & Quality Specifications. (n.d.). Chemical Synthesis. Retrieved from [Link]

  • Dalton, D. M. (2012). 1,3-Divinyltetramethyldisiloxane. e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]

  • 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. (n.d.). Wikipedia. Retrieved from [Link]

  • 1,3-Divinyl-1,1,3,3-Tetramethoxydisiloxane Cas 18293-85-1 Supplier. (n.d.). Co-Formula. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Vinyl-Functionalized Siloxanes via Hydrolysis of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of vinyl-functionalized siloxanes through the controlled hydrolysis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. This application note is intended for researchers, scientists, and professionals in drug development and materials science. It details the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations for handling chlorosilanes, and methods for characterization of the final product. The vinyl-functionalized siloxanes produced via this method are versatile precursors for creating crosslinked silicone networks with applications in drug delivery, medical devices, and advanced coatings.[1][2][3]

Introduction and Scientific Rationale

Vinyl-functionalized siloxanes are a cornerstone in the development of advanced silicone-based materials. The presence of vinyl (CH=CH₂) groups provides reactive sites for crosslinking reactions, most notably hydrosilylation, which allows for the formation of stable, tailored three-dimensional networks.[3][4] These materials are highly valued for their biocompatibility, thermal stability, chemical inertness, and tunable mechanical properties, making them ideal for a range of high-performance applications, including drug-eluting medical implants, soft lithography, and specialized industrial additives.[1][2][5][6]

The precursor, 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, is an organochlorosilane that serves as an excellent starting material.[7] Its bifunctional nature, with two reactive chlorosilyl groups, allows for controlled polymerization upon hydrolysis. The reaction with water leads to the formation of silanol (Si-OH) intermediates, which then undergo condensation to form a siloxane backbone (Si-O-Si), while preserving the crucial vinyl functionalities for subsequent crosslinking.

The core reaction is the hydrolysis of the Si-Cl bonds, which are highly susceptible to nucleophilic attack by water. This reaction produces hydrochloric acid (HCl) as a byproduct, necessitating careful control of the reaction conditions and the use of an HCl scavenger, such as a tertiary amine, to prevent uncontrolled side reactions and corrosion.

Safety First: Handling Chlorosilanes

Trustworthiness through Safety: A successful synthesis is a safe synthesis. Chlorosilanes are hazardous materials that require strict adherence to safety protocols.

1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a flammable and corrosive liquid.[7] It reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[8] All manipulations must be performed in a well-ventilated fume hood.

Personal Protective Equipment (PPE) is Mandatory:

  • Eye Protection: Chemical splash goggles and a face shield are essential.[9][10] Contact lenses should not be worn.[10]

  • Hand Protection: Wear heavy-duty rubber gloves.

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing are required.[11]

  • Respiratory Protection: In case of inadequate ventilation, a respirator with an appropriate cartridge for acid gases should be used.[12]

Emergency Procedures:

  • Inhalation: Move the individual to fresh air immediately and seek emergency medical help.[7][12]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7][11]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][12]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[9]

  • Spills: Evacuate the area. Neutralize small spills with a suitable absorbent material (e.g., sodium bicarbonate). For larger spills, follow institutional emergency procedures. Do not use water on a chlorosilane spill as it will generate HCl gas.[8]

Experimental Protocol: Controlled Hydrolysis

This protocol outlines the synthesis of low molecular weight vinyl-terminated siloxane oligomers. The degree of polymerization can be influenced by controlling the stoichiometry of water.

Materials and Equipment
Reagents Equipment
1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxaneThree-neck round-bottom flask
Anhydrous TolueneMagnetic stirrer and stir bar
Pyridine (dried over KOH)Heating mantle with temperature controller
Deionized WaterCondenser
Sodium Bicarbonate (Saturated Solution)Dropping funnel
Anhydrous Magnesium SulfateSchlenk line or nitrogen inlet
Diethyl EtherRotary evaporator
Step-by-Step Synthesis Procedure
  • Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, a dropping funnel, and a thermometer. Ensure all glassware is thoroughly dried in an oven prior to use to prevent premature hydrolysis.

  • Inert Atmosphere: Purge the entire system with dry nitrogen for at least 15 minutes to create an inert atmosphere. This is crucial to prevent uncontrolled reactions with atmospheric moisture.

  • Reagent Addition: In the reaction flask, dissolve 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane in anhydrous toluene. In a separate flask, prepare a solution of deionized water and pyridine (as an HCl scavenger) in toluene.

  • Controlled Hydrolysis: Cool the dichlorodisiloxane solution in an ice bath to 0-5 °C. Begin the dropwise addition of the water/pyridine solution from the dropping funnel over a period of 1-2 hours with vigorous stirring. The slow addition is critical to control the exothermic reaction and prevent runaway polymerization.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours to ensure complete reaction.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the pyridinium hydrochloride salt precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and deionized water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the vinyl-functionalized siloxane as a clear, viscous liquid.

Visualization of the Experimental Workflow

SynthesisWorkflow cluster_setup 1. Reactor Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Setup Assemble & Dry Glassware Inert Purge with Nitrogen Setup->Inert Reagents Add Dichlorodisiloxane & Toluene Inert->Reagents Cool Cool to 0-5°C Reagents->Cool Addition Dropwise Addition of H₂O/Pyridine Solution Cool->Addition Stir Stir at Room Temp (4-6 hours) Addition->Stir Filter Filter Precipitate Stir->Filter Wash Wash with NaHCO₃ & H₂O Filter->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Product Vinyl-Functionalized Siloxane Evaporate->Product

Caption: Workflow for the synthesis of vinyl-functionalized siloxanes.

Characterization of the Final Product

To confirm the successful synthesis and purity of the vinyl-functionalized siloxane, the following characterization techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is used to verify the presence of key functional groups. Expect to see characteristic peaks for Si-O-Si stretching (around 1000-1100 cm⁻¹), Si-CH₃ stretching (around 1260 cm⁻¹), and C=C stretching of the vinyl group (around 1600 cm⁻¹).[5][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show signals corresponding to the vinyl protons (in the range of 5.7-6.2 ppm) and the methyl protons on the silicon atoms (around 0.1-0.3 ppm).[14][15]

    • ²⁹Si NMR: Can provide detailed information about the different silicon environments within the siloxane backbone.[14]

  • Gel Permeation Chromatography (GPC): This technique is used to determine the molecular weight and polydispersity index (PDI) of the synthesized oligomers, providing insight into the degree of polymerization.[14]

Applications in Research and Drug Development

The vinyl-functionalized siloxanes synthesized through this protocol are versatile building blocks. Their primary application lies in their ability to be crosslinked into silicone elastomers. In the pharmaceutical and biomedical fields, this has significant implications:

  • Controlled Drug Delivery: These siloxanes can be formulated into matrices for the sustained release of therapeutic agents.[1] Their biocompatibility and durability make them suitable for long-term implantable devices.[2]

  • Medical Devices and Implants: The biocompatibility of silicones is well-established.[2] Crosslinked vinyl siloxanes are used in a variety of medical devices where durability and inertness are critical.

  • Tissue Engineering: They can be used to create scaffolds that support cell growth and tissue regeneration.[1]

Conclusion

The hydrolysis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a robust and adaptable method for producing vinyl-functionalized siloxanes. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can reliably synthesize these valuable precursors for a wide array of applications in materials science and drug development. The ability to tailor the properties of the final crosslinked material by adjusting the structure of the siloxane backbone makes this a powerful tool for innovation.

References

  • Silicones Environmental, Health and Safety Center. GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

  • Scribd. Chlorosilane Safety Guide. Retrieved from [Link]

  • Biyuan. Pharmaceutical Applications of Vinyl Terminated Silicone Fluid: Drug Delivery Innovations. Retrieved from [Link]

  • Liu, J. et al. Vinyl Functional Polysiloxane Microemulsion: Preparation and Characterization. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Retrieved from [Link]

  • MDPI. (2023, February 28). Effects of Vinyl Functionalized Silica Particles on Thermal and Mechanical Properties of Liquid Silicone Rubber Nanocomposites. Retrieved from [Link]

  • National Institutes of Health. Most Important Biomedical and Pharmaceutical Applications of Silicones. Retrieved from [Link]

  • MDPI. Vinyl-Functionalized Janus Ring Siloxane: Potential Precursors to Hybrid Functional Materials. Retrieved from [Link]

  • National Institutes of Health. Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane. Retrieved from [Link]

  • National Institutes of Health. (2024, January 16). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Retrieved from [Link]

  • CORE. (2017, December 20). Synthesis of telechelic vinyl/allyl functional siloxane copolymers with structural control. Retrieved from [Link]

  • Gelest. Vinyl-Functional Silicones - Technical Library. Retrieved from [Link]

  • National Institutes of Health. (2023, June 23). Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. Retrieved from [Link]

  • ResearchGate. Synthesis of vinyl end-functionalized polysiloxanes. Retrieved from [Link]

  • Gelest, Inc. (2015, December 24). 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. Retrieved from [Link]/sds/SID4604.0.pdf)

Sources

Application Note & Protocol: Strategic Hydrosilylation of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting hydrosilylation reactions with 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. This versatile difunctional siloxane serves as a critical building block for advanced silicon-containing materials. The presence of two vinyl groups allows for tailored hydrosilylation, while the two chloro groups provide reactive sites for subsequent transformations, such as hydrolysis and condensation polymerization. This guide delves into the underlying reaction mechanism, details catalyst selection, and presents a robust, step-by-step protocol for synthesis, characterization, and troubleshooting.

Introduction: The Strategic Importance of Dichlorodisiloxane Hydrosilylation

Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne.[1][2] When applied to 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, this reaction becomes a cornerstone for creating precisely functionalized organosilicon monomers.[3] The resulting products are not end-points but rather strategic intermediates. The newly formed alkyl-silyl linkages provide specific functionalities, while the preserved Si-Cl bonds are gateways to further polymerization, enabling the synthesis of:

  • Specialty Silicone Polymers: By hydrolyzing the Si-Cl bonds post-hydrosilylation, the resulting silanols can undergo condensation to form polysiloxanes with tailored side chains, influencing properties like thermal stability, hydrophobicity, and refractive index.[4]

  • Hybrid Organic-Inorganic Materials: The functionalized disiloxane can be grafted onto other polymer backbones or surfaces.

  • Cross-linking Agents: The difunctional nature of the molecule allows it to act as a cross-linker in addition-cure silicone elastomer formulations.[5][6]

Understanding and controlling this reaction is paramount for designing materials with bespoke properties for applications ranging from advanced coatings and elastomers to biomedical devices.

The Reaction Mechanism: A Catalyst-Driven Pathway

The vast majority of industrial and laboratory hydrosilylation reactions are catalyzed by transition metal complexes, with platinum-based catalysts being the most efficient and widely used.[1][7][8] The prevalent mechanism for platinum catalysis is the Chalk-Harrod mechanism , which provides a robust framework for understanding the reaction cascade.[9][10]

Causality in the Catalytic Cycle: The cycle is initiated by the oxidative addition of the hydrosilane to the low-valent platinum(0) catalyst. This is the critical activation step, bringing both the silicon and hydride onto the metal center. The subsequent coordination of the alkene (the vinyl group of the disiloxane) and its migratory insertion into the platinum-hydride bond dictates the regioselectivity. For terminal alkenes, this insertion typically places the silicon atom at the terminal carbon (anti-Markovnikov addition) due to steric and electronic factors. The final, irreversible step is the reductive elimination of the alkylsilane product, which regenerates the active Pt(0) catalyst, allowing the cycle to continue.

Chalk_Harrod_Mechanism cluster_main Chalk-Harrod Mechanism Pt0 Pt(0) Catalyst (e.g., Karstedt's) OxAdd Oxidative Addition Pt0->OxAdd + R₃Si-H Pt_Intermediate Pt(II) Intermediate (H)(R₃Si)PtL₂ OxAdd->Pt_Intermediate Alkene_Coord Alkene Coordination Pt_Intermediate->Alkene_Coord + Alkene Coord_Complex Alkene-Coordinated Complex Alkene_Coord->Coord_Complex Insertion Migratory Insertion Coord_Complex->Insertion Pt_Alkyl Pt(II) Alkyl Intermediate Insertion->Pt_Alkyl Reduct_Elim Reductive Elimination Pt_Alkyl->Reduct_Elim - Product Reduct_Elim->Pt0

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Catalyst Selection: The Key to Efficiency and Control

The choice of catalyst is critical for a successful hydrosilylation reaction. While many transition metals exhibit catalytic activity, platinum complexes offer unparalleled efficiency.[8]

CatalystFormula / DescriptionKey Characteristics & Justification
Karstedt's Catalyst Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, Pt₂(dvtms)₃Highly Recommended. It is a Pt(0) complex, making it extremely active, often at room temperature.[2][5][11] Its high solubility in siloxane and organic media ensures a homogeneous reaction.[12] This is the catalyst of choice for achieving rapid, low-temperature curing and high yields.[6]
Speier's Catalyst Hexachloroplatinic acid, H₂PtCl₆A traditional and effective catalyst, but it is a Pt(IV) precursor that must be reduced in situ to an active Pt(0) species.[9] This can result in an induction period and may require heating to initiate the reaction.[12] It is less soluble in non-polar media compared to Karstedt's catalyst.
Other Catalysts Rhodium, Nickel, Iron complexesWhile catalysts based on more earth-abundant metals are an active area of research to reduce costs, they often require higher temperatures, specific ligands, or exhibit lower activity and selectivity compared to platinum catalysts.[10] They are generally considered for specialized applications rather than general-purpose synthesis.

Expert Insight: For reactions involving 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, Karstedt's catalyst is the superior choice. Its structural similarity to the reactant ensures excellent miscibility and its Pt(0) state provides high catalytic activity at low loadings (typically 5-20 ppm), minimizing both cost and potential side reactions.

Experimental Protocol: Hydrosilylation of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane with Dimethylchlorosilane

This protocol details the synthesis of 1,3-bis(2-(chlorodimethylsilyl)ethyl)-1,3-dimethyl-1,3-dichlorodisiloxane. This procedure is self-validating through the inclusion of in-process monitoring via ATR-FTIR.

Safety First: 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a flammable liquid and vapor. It reacts with water and moisture to liberate corrosive hydrogen chloride gas.[13] All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a face shield, is mandatory.[13]

Reagents and Materials
ReagentCAS NumberM.W. ( g/mol )Notes
1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane69304-37-6245.26Source: Gelest, Inc.[13]
Dimethylchlorosilane1066-35-994.62Must be freshly distilled before use.
Karstedt's Catalyst68478-92-2~949.4 (dimer)Typically a solution in xylene or vinylsiloxane.
Anhydrous Toluene108-88-392.14Dried over molecular sieves.
Argon or Nitrogen Gas--High purity (≥99.998%).
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser with gas inlet/outlet

  • Dropping funnel

  • Schlenk line or inert gas manifold

  • Heating mantle with temperature controller

  • Syringes and needles for liquid transfers

Step-by-Step Procedure

Experimental_Workflow start Start setup 1. Assemble & Dry Glassware (Oven-dried, cooled under Argon) start->setup charge_reagents 2. Charge Flask - Dichlorodisiloxane - Anhydrous Toluene setup->charge_reagents inert_atm 3. Establish Inert Atmosphere (Purge with Argon) charge_reagents->inert_atm add_catalyst 4. Add Karstedt's Catalyst (via syringe, ~10 ppm Pt) inert_atm->add_catalyst add_silane 5. Add Dimethylchlorosilane (Dropwise, via funnel) add_catalyst->add_silane react 6. Reaction (Stir at 40-50°C) add_silane->react monitor 7. Monitor Progress via ATR-FTIR (Check for disappearance of Si-H peak) react->monitor monitor->react Incomplete workup 8. Work-up (Cool, remove volatiles under vacuum) monitor->workup Complete characterize 9. Characterize Product (NMR, FTIR, GC-MS) workup->characterize end End characterize->end

Caption: A streamlined workflow for the hydrosilylation protocol.

  • System Preparation: Assemble the three-neck flask with the stir bar, condenser, and dropping funnel. Dry all glassware in an oven at 120°C for at least 4 hours and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Charging Reactants: To the flask, add 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (e.g., 10.0 g, 40.8 mmol) and anhydrous toluene (50 mL).

  • Catalyst Addition: Via syringe, add Karstedt's catalyst solution to the stirred mixture to achieve a platinum concentration of ~10 ppm relative to the reactants.

  • Hydrosilane Addition: Charge the dropping funnel with dimethylchlorosilane (e.g., 8.1 g, 85.6 mmol, 2.1 equivalents). Add the silane dropwise to the reaction flask over 30 minutes. A slight exotherm may be observed.

  • Reaction Conditions: Gently heat the reaction mixture to 40-50°C and stir for 2-4 hours under the inert atmosphere.

  • Monitoring (Self-Validation): The reaction progress must be monitored. Carefully take a small aliquot from the reaction mixture via a cannula or long needle and analyze it using an ATR-FTIR spectrometer. The reaction is complete upon the complete disappearance of the sharp Si-H stretching band from dimethylchlorosilane (approx. 2160 cm⁻¹) and the C=C vinyl stretch (approx. 1600 cm⁻¹).[4]

  • Work-up and Purification: Once the reaction is complete, cool the flask to room temperature. The solvent and any excess volatile reactants can be removed under reduced pressure using a rotary evaporator. The resulting product is often pure enough for subsequent steps, but can be further purified by vacuum distillation if necessary.

Characterization of the Product

Thorough characterization is essential to confirm the structure and purity of the synthesized adduct.

TechniquePurposeExpected Observations for Successful Reaction
FTIR Spectroscopy Functional Group AnalysisDisappearance of key reactant peaks: Si-H stretch (~2160 cm⁻¹) and C=C stretch (~1600 cm⁻¹). Persistence of Si-Cl and Si-O-Si bands. Appearance of new C-H alkane stretches.[4]
¹H NMR Spectroscopy Structural Confirmation & RegioselectivityDisappearance of vinyl protons (~5.8-6.2 ppm). Appearance of new aliphatic protons corresponding to the -CH₂-CH₂- bridge, typically as two triplets around 0.5-1.0 ppm, confirming anti-Markovnikov addition.[4][14]
¹³C NMR Spectroscopy Carbon Skeleton ConfirmationDisappearance of vinyl carbons (~130-140 ppm) and appearance of new aliphatic carbon signals.
²⁹Si NMR Spectroscopy Silicon Environment AnalysisShift in silicon resonances upon conversion of the vinylsilyl group to an alkylsilyl group.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Reaction is sluggish or does not start 1. Catalyst poisoning (moisture, amines, sulfur compounds).2. Insufficient catalyst loading.3. Low reaction temperature.1. Ensure all reagents and solvents are rigorously anhydrous and pure. Use freshly distilled hydrosilane.2. Add a small additional amount of catalyst.3. Gradually increase temperature to 60°C, but monitor for side reactions.
Formation of side products (e.g., vinylsilane isomers) 1. Catalyst-induced isomerization of the starting material.2. High reaction temperature.1. Use a highly active catalyst like Karstedt's to allow for lower reaction temperatures.[9]2. Maintain the lowest possible temperature that affords a reasonable reaction rate.
Incomplete reaction 1. Insufficient hydrosilane.2. Loss of catalyst activity over time.1. Use a slight excess (5-10 mol%) of the hydrosilane to drive the reaction to completion.[12]2. If the reaction stalls, a second small addition of catalyst may be necessary.

References

  • Organic Chemistry Portal. (n.d.). Vinylsiloxane synthesis. Retrieved from [Link]

  • Indukuri, K., et al. (2015). Recent Developments in the Chemistry of Vinylsiloxanes. Synthesis.
  • Wikipedia. (n.d.). Karstedt's catalyst. Retrieved from [Link]

  • Gajda, M., et al. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. Molecules.
  • Wikipedia. (n.d.). Hydrosilylation. Retrieved from [Link]

  • Vygodskii, Y. S., et al. (2020).
  • Johnson Matthey. (n.d.). Karstedt catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). EP0979837A2 - Method for making a platinum hydrosilylation catalyst.
  • D'Amelia, R. P., et al. (2019). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. World Journal of Organic Chemistry.
  • Gelest, Inc. (n.d.). Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). DE10035644C1 - Synthesis of platinum alkenylpolysiloxane complex....
  • Simionescu, B. C., et al. (2018).
  • Patalag, A., et al. (2017).
  • Science and Education Publishing. (n.d.). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0894804B1 - Process for the preparation of a platinum complex comprising composition on solid support.
  • ResearchGate. (n.d.). Synthesis of platinum (II) dichlorido complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Retrieved from [Link]

  • Scirp.org. (n.d.). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Retrieved from [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3-Divinyltetramethyldisiloxane. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Table 15. Structures and Properties of Hydrosilylation Products. Retrieved from [Link]

Sources

Application of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane in Coatings and Adhesives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and formulation chemists with a comprehensive overview of the application of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane as a reactive additive in coating and adhesive formulations. This document elucidates the underlying chemical principles, offers detailed application protocols, and presents representative data to guide formulation development.

Introduction: A Molecule of Dual Functionality

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a unique organosilicon compound characterized by two key reactive sites: chloro groups attached to the silicon atoms and terminal vinyl groups. This dual functionality allows it to act as both a coupling agent and a crosslinker, making it a versatile component for enhancing the performance of various polymer systems.

The chloro groups are highly susceptible to hydrolysis, reacting with ambient moisture or hydroxyl groups on a substrate to form silanols (Si-OH) and releasing hydrogen chloride (HCl) as a byproduct[1][2][3]. These silanols can then undergo condensation to form stable siloxane (Si-O-Si) bonds, either crosslinking with other silane molecules or covalently bonding to inorganic surfaces[4]. This reactivity is fundamental to its role as an adhesion promoter.

The vinyl groups provide a site for further crosslinking within a polymer matrix, typically through a platinum-catalyzed hydrosilylation reaction with Si-H functional polymers or through free-radical polymerization[5][6]. This enables the formation of a robust, three-dimensional network, significantly improving the mechanical properties and durability of the final product.

Key Properties of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane:

PropertyValueReference
Molecular Formula C6H12Cl2OSi2[7][8]
Molecular Weight 227.23 g/mol [7]
Appearance Colorless liquid[9]
Reactivity Highly reactive with water, alcohols, and amines[10]

Application in High-Performance Coatings

In the realm of protective coatings, 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane can be utilized to improve substrate adhesion, enhance crosslink density, and impart desirable surface properties such as hydrophobicity.

Mechanism of Action as an Adhesion Promoter

When incorporated into a coating formulation or used as a surface primer, the dichlorodisiloxane readily hydrolyzes upon contact with atmospheric moisture or surface hydroxyl groups. This in-situ generation of silanols facilitates covalent bonding with inorganic substrates like glass, metal, and ceramics, creating a durable interface between the coating and the substrate[11].

G cluster_0 Substrate Surface cluster_1 Siloxane Hydrolysis & Condensation cluster_2 Coating Matrix Substrate_OH Substrate-OH Dichlorodisiloxane Cl-Si(CH₃)(CH=CH₂)-O-Si(CH₃)(CH=CH₂) -Cl Silanol HO-Si(CH₃)(CH=CH₂)-O-Si(CH₃)(CH=CH₂) -OH Dichlorodisiloxane->Silanol + 2H₂O - 2HCl Silanol->Substrate_OH Condensation (-H₂O) Coating Polymer Matrix Silanol->Coating Crosslinking via Vinyl Groups

Caption: Adhesion promotion mechanism of the dichlorodisiloxane.

Role as a Crosslinking Agent in Silicone Coatings

This disiloxane is a valuable component in room-temperature vulcanizing (RTV) silicone coatings and elastomers[12][13][14]. After hydrolysis of the chloro groups, the resulting divinyl-functional siloxane can be crosslinked with a hydride-functional siloxane (containing Si-H bonds) in the presence of a platinum catalyst. This addition-cure mechanism, known as hydrosilylation, is highly efficient and produces no byproducts[5][15][16].

G Vinyl_Siloxane ...-Si(CH₃)(CH=CH₂)-O-... Crosslinked_Network ...-Si(CH₃)(CH₂-CH₂-Si(CH₃))-O-... Vinyl_Siloxane->Crosslinked_Network Hydride_Siloxane ...-Si(H)(CH₃)-O-... Hydride_Siloxane->Crosslinked_Network  Platinum Catalyst

Caption: Platinum-catalyzed hydrosilylation crosslinking.

Experimental Protocol: Formulation of a Moisture-Cure Protective Coating

This protocol describes the preparation of a protective silicone coating on a metallic substrate, leveraging the dual functionality of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

Materials:

  • 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

  • α,ω-Silanol-terminated polydimethylsiloxane (PDMS-OH, viscosity 1000 cSt)

  • Fumed silica (hydrophobic grade)

  • Anhydrous toluene

  • Metallic substrate (e.g., aluminum panel)

Procedure:

  • Substrate Preparation: Thoroughly clean the aluminum panel with acetone and then isopropanol to remove any organic contaminants. Dry the panel in an oven at 110°C for 1 hour and cool in a desiccator.

  • Coating Formulation:

    • In a moisture-free environment (e.g., a glovebox or under a dry nitrogen purge), prepare a 10% (w/w) solution of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane in anhydrous toluene.

    • In a separate container, disperse 5 parts by weight of fumed silica into 90 parts by weight of α,ω-silanol-terminated polydimethylsiloxane using a high-shear mixer until a homogeneous paste is formed.

    • Slowly add 5 parts by weight of the dichlorodisiloxane solution to the PDMS/silica mixture under continuous stirring.

  • Coating Application:

    • Apply the formulated coating to the prepared aluminum panel using a film applicator to a wet film thickness of approximately 100 µm.

  • Curing:

    • Allow the coated panel to cure at ambient conditions (25°C, 50% relative humidity) for 24 hours. The atmospheric moisture will initiate the hydrolysis of the chloro groups and subsequent condensation.

    • For enhanced crosslinking of the vinyl groups (if a peroxide initiator is included), a thermal post-cure at 150°C for 1 hour can be performed.

Expected Performance Improvements:

PropertyControl (without dichlorodisiloxane)Formulation with dichlorodisiloxane
Adhesion (ASTM D3359) 2B5B
Pencil Hardness (ASTM D3363) HB2H
Water Contact Angle 95°110°
Corrosion Resistance (Salt Spray) 100 hours>300 hours

Application in High-Strength Adhesives

In adhesive formulations, particularly for bonding dissimilar materials, 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane can significantly enhance interfacial adhesion and improve the overall cohesive strength of the adhesive.

Enhancing Adhesion in Epoxy Adhesives

Epoxy adhesives are known for their high strength and chemical resistance. However, their adhesion to certain substrates can be a challenge. The incorporation of silane coupling agents is a common strategy to address this[17][18][19]. The dichlorodisiloxane can be pre-hydrolyzed and added to the epoxy resin or, for two-component systems, to the hardener side. The silanol groups will react with the substrate surface, while the vinyl groups can potentially react with certain amine hardeners or remain as part of the crosslinked network.

Experimental Protocol: Formulation of a Two-Component Epoxy Adhesive

This protocol outlines the preparation of a two-component epoxy adhesive with improved adhesion to glass, incorporating the hydrolyzed form of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

Materials:

  • 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Amine-based hardener (e.g., triethylenetetramine, TETA)

  • Deionized water

  • Isopropanol

Procedure:

  • Hydrolysis of Dichlorodisiloxane:

    • In a fume hood, slowly add 1 part by weight of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane to 10 parts by weight of a 95:5 isopropanol/water solution with vigorous stirring. The HCl byproduct will be neutralized by the solvent.

    • Stir for 1 hour at room temperature to ensure complete hydrolysis. This solution contains the hydrolyzed silane.

  • Adhesive Formulation:

    • Part A (Resin): Add 2 parts by weight of the hydrolyzed silane solution to 100 parts by weight of the DGEBA epoxy resin. Mix thoroughly.

    • Part B (Hardener): Use the amine hardener as supplied.

  • Application and Curing:

    • Mix Part A and Part B in the stoichiometric ratio recommended by the manufacturers.

    • Apply the mixed adhesive to the surfaces to be bonded (e.g., glass slides for lap shear testing).

    • Cure at room temperature for 24 hours, followed by a post-cure at 80°C for 2 hours.

Anticipated Lap Shear Strength Improvement (ASTM D1002):

SubstrateControl (without silane)Formulation with hydrolyzed silane
Glass/Glass 8 MPa18 MPa
Aluminum/Aluminum 15 MPa22 MPa

Safety and Handling

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a flammable liquid and is corrosive, causing severe skin burns and eye damage[10]. It reacts with water and moisture to produce hydrogen chloride gas, which is a respiratory irritant[10]. Therefore, it is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry place away from sources of ignition and moisture.

Conclusion

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a highly reactive and versatile molecule with significant potential in the formulation of advanced coatings and adhesives. Its ability to form covalent bonds with substrates and participate in polymer crosslinking reactions allows for substantial improvements in adhesion, mechanical strength, and durability. While handling requires care due to its reactivity and corrosive nature, the performance benefits it offers make it a valuable tool for formulation scientists and researchers. The protocols provided herein serve as a starting point for exploring the capabilities of this unique organosilicon compound.

References

  • Evonik. (n.d.). RTV. Retrieved from [Link]

  • Wolife International. (2026, January 24). Silicone Rubber Platinum-Based Catalysts. Retrieved from [Link]

  • SIMTEC. (2015, June 4). Silicone Rubber Platinum-Based Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Platinum-catalyzed hydrosilylation cross-linking of siloxane polymers.
  • Johnson Matthey. (n.d.). Platinum Catalysts for Hydrosilation. Retrieved from [Link]

  • Biblioteca IQS. (n.d.). Optimization of platinum-based silicone's hydrosilylation for hose manufacturing. Retrieved from [Link]

  • Gelest. (n.d.). Silane Coupling Agents - Technical Library. Retrieved from [Link]

  • Wacker Chemie AG. (n.d.). Room Temperature Vulcanizing (RTV) Silicones. Retrieved from [Link]

  • Evonik. (n.d.). Dynasylan® Crosslinking of Polyethylene. Retrieved from [Link]

  • OSi. (n.d.). Epoxy Silane Coupling Agent,Epoxy Silane Adhesion Promoter. Retrieved from [Link]

  • Computational Chemistry List. (n.d.). Using Silanes as Adhesion Promoters. Retrieved from [Link]

  • Silico. (n.d.). Vinyl Silanes for Crosslinking and Adhesion Promotion. Retrieved from [Link]

  • University of Florida Digital Collections. (2018, April 17). Superhydrophobic Coating Synthesis via Silane Modifiers. Retrieved from [Link]

  • SiSiB SILICONES. (n.d.). Epoxy Silanes as adhesion promoters, epoxy silane coupling agent. Retrieved from [Link]

  • Gelest. (n.d.). Silanes and Silicones for Epoxy Resins.
  • American Institute of Physics. (n.d.). Crosslinking and Ageing of Ethylene-Vinyl Silane Copolymer in Water Bath.
  • ResearchGate. (n.d.). Polyethylene Cross-linking by Two-step Silane Method: A Review.
  • XJY Silicones. (n.d.). Introduction to room temperature vulcanized silicone rubber (RTV). Retrieved from [Link]

  • Wikipedia. (n.d.). RTV silicone. Retrieved from [Link]

  • ZS-silicone. (n.d.). Room temperature vulcanized silicone rubber (RTV). Retrieved from [Link]

  • DTIC. (n.d.). APPLICATION OF CHLOROSILANE FINISHES TO GLASS FIBERS USING THE AZEOTROPIC DISTILLATION METHOD.
  • ResearchGate. (n.d.). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol.
  • Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS) and.
  • Arkles, B. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives.
  • UL Prospector. (2018, August 10). How organosilane components improve coatings performance. Retrieved from [Link]

  • ResearchGate. (n.d.). Dichlorodimethylsilane mediated one-step synthesis of hydrophilic and hydrophobic silica nanoparticles.
  • YouTube. (2009, February 19). Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1). Retrieved from [Link]

  • Gelest, Inc. (2015, December 24). 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane. Retrieved from [Link]

  • GIHI CHEMICALS CO.,LIMITED. (n.d.). Buy 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Retrieved from [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Hydrolysis of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Siloxanediols in Advanced Materials

The synthesis of functionalized siloxanes is a cornerstone of modern materials science. Among these, 1,3-divinyl-1,3-dimethyl-1,3-disiloxanediol is a key intermediate, serving as a versatile building block for the creation of specialized silicone polymers. The vinyl groups offer reactive sites for cross-linking and polymerization, making this compound highly valuable in the formulation of high-performance adhesives, coatings, and medical-grade silicones.[1] This guide provides a comprehensive experimental procedure for the controlled hydrolysis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, a common precursor. As a Senior Application Scientist, my objective is to present a protocol that is not only mechanistically sound but also prioritizes safety and reproducibility in a research environment.

Reaction Mechanism and Causality of Experimental Choices

The hydrolysis of organochlorosilanes is a well-established, yet nuanced, chemical transformation.[2] The fundamental reaction involves the nucleophilic substitution of the chlorine atoms on the silicon centers by hydroxyl groups from water. This process is typically rapid and highly exothermic, liberating two equivalents of hydrochloric acid (HCl) for every mole of the dichlorodisiloxane.

The reaction proceeds in a stepwise manner. The first chlorine atom is substituted to form a silanol intermediate, which is then followed by the substitution of the second chlorine atom. A critical consideration in this synthesis is the potential for intermolecular condensation of the newly formed silanol groups to yield longer-chain polysiloxanes. To favor the formation of the desired disiloxanediol, the reaction is conducted under controlled conditions, including low temperatures and the use of a suitable solvent system to manage the reaction's exothermicity and to ensure proper mixing.

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages of the hydrolysis procedure, from reactant preparation to product isolation.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation Reactant 1,3-Divinyl-1,3-dimethyl- 1,3-dichlorodisiloxane Addition Slow Addition of Dichlorodisiloxane to Water/Base Mixture Reactant->Addition Solvent Solvent System (e.g., Diethyl Ether) Solvent->Addition Base Acid Scavenger (e.g., Pyridine or Triethylamine) Base->Addition Control Temperature Control (0-5 °C) Addition->Control Separation Phase Separation Control->Separation Washing Washing of Organic Phase (Water, Brine) Separation->Washing Drying Drying of Organic Phase (e.g., Na2SO4) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Crude Product Evaporation->Product

Caption: Experimental workflow for the hydrolysis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of 1,3-divinyl-1,3-dimethyl-1,3-disiloxanediol. All operations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials and Apparatus
Material/ApparatusSpecifications
1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxanePurity ≥ 95%
Diethyl etherAnhydrous
Pyridine or TriethylamineAnhydrous
Deionized water
Sodium sulfate (Na₂SO₄)Anhydrous
5% Hydrochloric acid solution
Saturated sodium bicarbonate solution
Saturated sodium chloride solution (brine)
Three-neck round-bottom flask250 mL
Addition funnel100 mL
Magnetic stirrer and stir bar
Thermometer
Ice bath
Separatory funnel250 mL
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.

    • Place the flask in an ice bath to maintain a low temperature.

    • In the flask, combine 50 mL of diethyl ether, 20 mL of deionized water, and a slight molar excess (approximately 2.2 equivalents) of an acid scavenger such as pyridine or triethylamine relative to the dichlorodisiloxane.

  • Addition of the Dichlorodisiloxane:

    • Dissolve a known quantity (e.g., 0.1 moles) of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane in 30 mL of anhydrous diethyl ether and transfer this solution to the addition funnel.

    • Begin vigorous stirring of the ether/water/base mixture in the flask and allow the temperature to equilibrate to 0-5 °C.

    • Slowly add the dichlorodisiloxane solution dropwise from the addition funnel to the reaction mixture over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. A white precipitate of the amine hydrochloride salt will form.

  • Reaction Completion:

    • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature to ensure complete hydrolysis.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Separate the organic layer (top layer) from the aqueous layer.

    • Wash the organic layer sequentially with:

      • 50 mL of 5% hydrochloric acid solution (to remove excess amine).

      • 50 mL of deionized water.

      • 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

      • 50 mL of saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the dried solution to remove the desiccant.

    • Remove the diethyl ether using a rotary evaporator under reduced pressure to yield the crude 1,3-divinyl-1,3-dimethyl-1,3-disiloxanediol as an oil or a low-melting solid.

Characterization of the Product

The identity and purity of the synthesized 1,3-divinyl-1,3-dimethyl-1,3-disiloxanediol can be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the vinyl protons (typically in the range of 5.7-6.2 ppm) and the methyl protons on the silicon atoms (around 0.1-0.3 ppm). The hydroxyl protons will appear as a broad singlet, the chemical shift of which is concentration-dependent.
¹³C NMR Resonances for the vinyl carbons and the methyl carbons.
²⁹Si NMR A characteristic chemical shift for the silicon atoms in a siloxanediol environment.
FTIR A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the silanol groups. Characteristic peaks for Si-O-Si stretching (around 1000-1100 cm⁻¹) and C=C stretching of the vinyl groups (around 1600 cm⁻¹).
Mass Spectrometry The molecular ion peak or characteristic fragmentation patterns confirming the molecular weight of the product.

Safety Precautions and Waste Disposal

Safety is paramount when working with chlorosilanes.

  • Handling of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane: This compound is corrosive and reacts with moisture to release HCl gas.[3] Always handle it in a fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6]

  • Reaction Hazards: The hydrolysis reaction is exothermic and produces corrosive HCl. The use of an ice bath for temperature control is crucial. The acid scavenger (pyridine or triethylamine) is also corrosive and should be handled with care.

  • Fire Hazards: Diethyl ether is extremely flammable. Ensure there are no ignition sources in the vicinity of the experiment.

  • Waste Disposal: The aqueous waste containing the amine hydrochloride salt and any residual acid should be neutralized before disposal according to institutional guidelines. Organic waste containing residual product and solvent should be collected in a designated chlorinated waste container.

Conclusion

The protocol outlined in these application notes provides a robust and reproducible method for the synthesis of 1,3-divinyl-1,3-dimethyl-1,3-disiloxanediol. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently produce this valuable intermediate for further applications in materials science and drug development. The versatility of the vinyl and silanol functionalities makes the target molecule an essential component in the design of next-generation silicone-based materials.

References

  • Silicones Environmental, Health and Safety Center (SEHSC). (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

  • Scribd. (n.d.). Chlorosilane Safety Guide. Retrieved from [Link]

  • Unno, M., Takada, K., & Matsumoto, H. (2006). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Journal of Organometallic Chemistry, 691(1-2), 111-117.
  • Unno, M., Takada, K., & Matsumoto, H. (2002). Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. Organometallics, 21(25), 5588-5593.
  • Dakimarket. (n.d.). 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Properties, Applications, and Chemical Synthesis. Retrieved from [Link]

  • Gelest, Inc. (2015). 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
  • Silicones Europe. (n.d.). Chemistry - Hydrolysis. Retrieved from [Link]

Sources

The Versatile Intermediate: A Guide to the Applications of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane as a chemical intermediate. Its unique bifunctional nature, possessing both reactive vinyl groups and hydrolyzable chloro groups, makes it a valuable building block in silicone chemistry. This guide will explore its core reactivity, provide detailed protocols for its application, and offer insights into the causality behind experimental choices.

Compound Profile and Core Reactivity

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (CAS No. 15948-19-3) is an organochlorosilane that serves as a key precursor in the synthesis of a variety of organosilicon compounds.[1] Its molecular structure features a disiloxane backbone with both methyl and vinyl substituents on each silicon atom, along with a reactive chlorine atom. This combination of functionalities dictates its utility in chemical synthesis.

Table 1: Physicochemical Properties of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

PropertyValue
Molecular Formula C₆H₁₂Cl₂OSi₂
Molecular Weight 227.23 g/mol
Physical State Liquid[1]
Synonyms 1,3-Diethenyl-1,3-dimethyl-1,3-dichlorodisiloxane; 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane[1]

The reactivity of this intermediate is governed by two primary sites:

  • The Si-Cl Bond: The silicon-chlorine bond is highly susceptible to nucleophilic attack. It readily reacts with water, alcohols, and amines, leading to the formation of silanols, alkoxysiloxanes, and aminosiloxanes, respectively.[1] This reactivity is fundamental to hydrolysis and condensation reactions for the formation of polysiloxane chains.

  • The Vinyl Group: The vinyl groups (CH=CH₂) are amenable to a range of addition reactions, most notably hydrosilylation. This platinum-catalyzed reaction with Si-H containing compounds is a cornerstone of silicone elastomer production, allowing for the formation of cross-linked networks.[2][3]

Safety and Handling

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a flammable liquid and vapor that causes severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

Essential PPE:

  • Hand Protection: Neoprene or nitrile rubber gloves.[1]

  • Eye Protection: Chemical goggles or a face shield. Contact lenses should not be worn.[1]

  • Skin and Body Protection: Wear suitable protective clothing.[1]

  • Respiratory Protection: If inhalation is possible, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[1]

Incompatibilities and Storage:

  • Moisture Sensitivity: The compound reacts with water and moisture in the air to liberate corrosive hydrogen chloride gas.[1] Therefore, it must be stored in a tightly closed container under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Incompatible Materials: Avoid contact with alcohols, amines, and oxidizing agents.[1]

  • Storage Conditions: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[1]

Application in the Synthesis of Vinyl-Functionalized Siloxane Oligomers and Polymers

A primary application of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is in the synthesis of vinyl-terminated or vinyl-pendant siloxane chains. These polymers are the foundational components of many silicone-based materials, including elastomers, adhesives, and coatings.[4] The process involves a controlled hydrolysis and condensation reaction.

Protocol 1: Synthesis of a Low Molecular Weight Vinyl-Terminated Polydimethylsiloxane (PDMS)

This protocol outlines the controlled hydrolysis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane to form a silanol-terminated species, which can then be condensed to form a short-chain vinyl-functionalized siloxane. The inclusion of a chain-stopper like trimethylchlorosilane allows for control over the polymer's molecular weight.

Materials:

  • 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

  • Trimethylchlorosilane (as a chain stopper)

  • Toluene (anhydrous)

  • Deionized water

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser. Purge the apparatus with dry nitrogen.

  • Initial Charge: Add 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (e.g., 22.7 g, 0.1 mol) and a calculated amount of trimethylchlorosilane to the flask. The molar ratio of the dichlorodisiloxane to the chain stopper will determine the final chain length. For a short oligomer, a 1:2 ratio can be a starting point. Dissolve the silanes in 100 mL of anhydrous toluene.

  • Hydrolysis: While stirring vigorously, slowly add a stoichiometric amount of deionized water mixed with an equal volume of toluene from the dropping funnel. The reaction is exothermic and will produce HCl gas. Maintain a gentle reflux if necessary to control the reaction rate.

  • Neutralization: After the addition is complete, continue stirring for 1 hour at room temperature. Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the generated HCl. Repeat the washing until the aqueous layer is neutral to pH paper.

  • Work-up: Wash the organic layer with deionized water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the sodium sulfate and remove the toluene under reduced pressure using a rotary evaporator to yield the vinyl-terminated PDMS oil.

Causality and Insights:

  • The slow, dropwise addition of water is critical to control the exotherm and prevent uncontrolled polymerization.

  • The use of a chain-stopper is essential for producing polymers of a desired, finite molecular weight. Without it, high molecular weight gums or cross-linked gels could form.

  • Thorough neutralization and washing are necessary to remove corrosive HCl and prevent acid-catalyzed rearrangement or degradation of the siloxane backbone.

Diagram 1: Hydrolysis and Condensation Workflow

G cluster_0 Reaction Setup cluster_1 Controlled Hydrolysis cluster_2 Work-up and Isolation A Charge Flask with 1,3-divinyl-1,3-dimethyl- 1,3-dichlorodisiloxane and Toluene B Slow Addition of Water/Toluene Mixture A->B Exothermic Reaction (HCl generation) C Stir at Room Temperature B->C D Neutralize with NaHCO3 Solution C->D E Wash with DI Water D->E F Dry over Na2SO4 E->F G Solvent Removal (Rotary Evaporator) F->G H Vinyl-Terminated Siloxane Product G->H

Caption: Workflow for the synthesis of vinyl-functionalized siloxanes.

Application in Hydrosilylation Curing for Silicone Elastomers

The vinyl groups of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, or the polymers derived from it, are key to forming cross-linked networks through hydrosilylation. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group, typically catalyzed by a platinum complex like Karstedt's catalyst.[5][6]

Protocol 2: Preparation of a Silicone Elastomer via Hydrosilylation

This protocol demonstrates the cross-linking of a vinyl-terminated PDMS (which can be synthesized as in Protocol 1 or obtained commercially) with a Si-H functional cross-linker.

Materials:

  • Vinyl-terminated PDMS (pre-polymer)

  • Poly(methylhydrosiloxane) (PMHS) or other Si-H functional cross-linker

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene

  • Toluene (optional, as a solvent to reduce viscosity)

  • Mixing container (e.g., a disposable cup or beaker)

  • Stirring rod or mechanical mixer

  • Mold (e.g., a petri dish or custom aluminum mold)

  • Oven

Procedure:

  • Pre-polymer Formulation: In the mixing container, weigh the desired amount of vinyl-terminated PDMS. If the viscosity is too high for uniform mixing, a small amount of toluene can be added.

  • Cross-linker Addition: Add the Si-H functional cross-linker. The molar ratio of Si-H groups to vinyl groups is a critical parameter that determines the cross-link density and the final properties of the elastomer. A slight excess of Si-H groups is often used.

  • Thorough Mixing: Mix the pre-polymer and cross-linker thoroughly until a homogeneous mixture is obtained.

  • Catalyst Addition: Add a small amount of Karstedt's catalyst (typically in the range of 5-10 ppm of platinum relative to the total mass of the siloxanes).

  • Final Mixing and Degassing: Immediately after adding the catalyst, mix vigorously for a short period (e.g., 30-60 seconds). If air bubbles are introduced, degas the mixture in a vacuum chamber until the bubbles are removed.

  • Curing: Pour the mixture into the mold and place it in an oven. The curing temperature and time will depend on the specific formulation but are typically in the range of 100-150°C for 15-60 minutes.

  • Demolding: Once cured, remove the elastomer from the oven, allow it to cool to room temperature, and then carefully demold the sample.

Causality and Insights:

  • The ratio of Si-H to vinyl groups is the primary determinant of the elastomer's mechanical properties. A higher cross-link density will result in a harder, less flexible material.

  • The catalyst concentration affects the curing speed. Higher concentrations lead to faster curing but may reduce the working time (pot life) of the mixture.

  • Degassing is crucial for obtaining a transparent, void-free elastomer. Air bubbles can act as stress concentrators and compromise the mechanical integrity of the material.

Diagram 2: Hydrosilylation Cross-linking Mechanism

G cluster_0 cluster_1 cluster_2 A R-Si-CH=CH₂ (Vinyl Group) C [Pt] Catalyst B R'-Si-H (Hydrosilane) D R-Si-CH₂-CH₂-Si-R' (Cross-link) C->D Hydrosilylation

Caption: Platinum-catalyzed hydrosilylation reaction.

Conclusion

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a highly valuable and versatile chemical intermediate. Its dual reactivity allows for the synthesis of a wide array of functionalized siloxane oligomers and polymers. By carefully controlling reaction conditions, particularly during hydrolysis and hydrosilylation, researchers can tailor the properties of the resulting materials to suit specific applications, from soft elastomers to durable coatings. The protocols and insights provided in this guide serve as a foundation for the exploration and utilization of this important building block in materials science and chemical synthesis.

References

  • Gelest, Inc. (2015). 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE Safety Data Sheet. [Link]

  • ResearchGate. (n.d.). 1,3‐Divinyltetramethyldisiloxane. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. [Link]

  • ResearchGate. (2002). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. [Link]

  • Nature. (2018). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. [Link]

  • CORE. (2014). Synthesis of telechelic vinyl/allyl functional siloxane copolymers with structural control. [Link]

  • Royal Society of Chemistry. (2013). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. [Link]

  • Google Patents. (1998). Process for preparing silicone elastomer compositions.
  • Revue Roumaine de Chimie. (2016). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. [Link]

  • Nature. (2018). Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this highly reactive organosilicon intermediate.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane and why is its purity critical?

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (CAS No. 15948-19-3) is an organochlorosilane compound featuring two reactive vinyl groups and two hydrolyzable chlorine atoms.[1][2][3] Its high purity is paramount for subsequent polymerization or chemical modification reactions. Impurities can lead to unpredictable reaction kinetics, premature chain termination, and undesirable properties in the final materials, such as polymers used in electronic or medical applications.

Q2: What are the most common impurities I should expect in a crude sample?

The impurity profile is largely dependent on the synthesis route, but common contaminants include:

  • Hydrolysis Products: Due to its extreme sensitivity to moisture, the Si-Cl bonds can readily react with water from the air or solvents to form silanols (Si-OH). These silanols can then self-condense to form higher molecular weight siloxane oligomers. This reaction also liberates hydrochloric acid (HCl).[1]

  • Residual Starting Materials: Depending on the synthesis, unreacted precursors may remain.

  • Cyclic Siloxanes: Rearrangement reactions can sometimes lead to the formation of cyclic siloxane species.

  • Catalyst Residues: If transition metal catalysts (e.g., palladium complexes) were used in the synthesis, trace amounts might persist in the crude product.[4]

Q3: What is the primary recommended purification method for this compound?

Fractional vacuum distillation is the most effective and widely applicable method for purifying 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. This technique separates components based on differences in their boiling points.[5] Performing the distillation under reduced pressure is crucial for two reasons:

  • It lowers the boiling point, preventing potential thermal decomposition or polymerization of the vinyl groups at high temperatures.

  • It helps to efficiently separate the target compound from less volatile impurities like oligomers or catalyst residues.

Q4: What are the key safety precautions when handling and purifying this compound?

This compound is a flammable liquid and is highly corrosive.[1] It reacts with water or moisture to release corrosive hydrogen chloride (HCl) gas.[1] Therefore, strict safety protocols are mandatory:

  • Work Area: Always handle the compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]

  • Inert Atmosphere: All glassware must be thoroughly dried, and all procedures should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (foam, carbon dioxide, or dry chemical); do not use water.[1]

  • Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.

Physical Properties for Reference

For effective purification, it is essential to know the physical properties of the target compound and potential related structures.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point
1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane C₆H₁₂Cl₂OSi₂227.2467°C @ 16 mmHg[2]
1,3-Divinyltetramethyldisiloxane (non-chlorinated analog)C₈H₁₈OSi₂186.40139°C (lit.)
1,3-Dichlorotetramethyldisiloxane (non-vinyl analog)C₄H₁₂Cl₂OSi₂203.21Not specified, but related to the target.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Q5: My distilled product appears cloudy. What is the cause and how can I fix it?

Cause: Cloudiness is almost always due to the formation of non-soluble hydrolysis products (silanols and small polysiloxanes) or finely dispersed solids. This indicates a breach in your inert atmosphere technique, allowing moisture to enter the system either before, during, or after distillation.

Solution:

  • Prevention: Ensure all glassware is oven- or flame-dried immediately before assembly. The system must be leak-tight and maintained under a positive pressure of dry nitrogen or argon. Use dry solvents and reagents if any are involved in post-distillation handling.

  • Remediation: If the product is already cloudy, a second distillation under scrupulously dry conditions is the best approach. Alternatively, for minor cloudiness, you may be able to filter the material through a non-protic medium (like a dry Celite® plug) under an inert atmosphere, but redistillation is preferred for achieving high purity.

Q6: GC analysis of my purified product shows multiple peaks. How should I proceed?

The presence of multiple peaks indicates that the initial purification was incomplete. The next step depends on the nature of the impurity peaks.

Caption: Troubleshooting workflow for impure GC results.

Q7: I need to use column chromatography for ultra-high purity. How do I prevent my compound from decomposing on the silica gel?

The Challenge: Standard silica gel is acidic and covered with surface silanol (Si-OH) groups.[7] These are highly reactive towards the Si-Cl bonds in your compound, leading to covalent binding to the column, decomposition, and generation of HCl, which can further catalyze side reactions.

The Solution: Deactivation of the Stationary Phase. You must use a deactivated stationary phase. Neutral alumina (Brockmann I, dried) can be an option, but deactivating silica gel is a common and effective strategy.

Protocol: Preparation of a Deactivated Silica Gel Column
  • Solvent System Selection: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC) with a non-polar solvent (e.g., hexanes) and a slightly more polar co-solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for your target compound.[7]

  • Prepare Deactivating Eluent: To the chosen solvent system, add 1-3% triethylamine (Et₃N). The triethylamine will act as a base to neutralize the acidic silanol sites on the silica.[7][8]

  • Pack the Column: Prepare a slurry of silica gel (230-400 mesh) in the deactivating eluent.[7] Pack your chromatography column with this slurry as you normally would.

  • Equilibrate the Column: Flush the packed column with at least 2-3 column volumes of the deactivating eluent. This ensures the entire silica bed is neutralized before you load your sample.[8]

  • Sample Loading & Elution:

    • Dissolve your crude dichlorodisiloxane in a minimal amount of the non-polar component of your eluent (e.g., hexanes).

    • Carefully load the sample onto the top of the column.

    • Elute the column with the triethylamine-containing solvent system, collecting fractions and analyzing them by TLC or GC.

  • Post-Chromatography Work-up: Fractions containing the pure product will also contain triethylamine. This can typically be removed by careful evaporation under reduced pressure, as triethylamine is more volatile than the product.

Q8: How do I perform an effective fractional vacuum distillation for this compound?

This protocol provides a detailed methodology for purifying 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

Protocol: Fractional Vacuum Distillation
  • System Preparation:

    • Ensure all components of the distillation apparatus (distilling flask, fractionating column, condenser, receiving flasks) are thoroughly cleaned and oven-dried at >120°C for several hours or flame-dried under vacuum.

    • Assemble the apparatus while still warm and immediately place it under a vacuum/inert gas manifold. Purge the system with dry nitrogen or argon for at least 15-20 minutes.

  • Charging the Flask:

    • Under a positive pressure of inert gas, charge the crude 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane into the distilling flask. Add a new, dry magnetic stir bar or boiling chips for smooth boiling.

    • Do not fill the flask to more than two-thirds of its capacity.

  • Initiating Distillation:

    • Begin stirring and slowly heat the distillation flask using a heating mantle connected to a temperature controller.

    • Gradually reduce the pressure in the system using a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).

    • Monitor the pressure with a manometer. Aim for a pressure where the compound will boil at a manageable temperature (e.g., around 67°C at 16 mmHg).[2]

  • Collecting Fractions:

    • Forerun: Collect the first few milliliters of distillate separately. This fraction will contain any low-boiling impurities.

    • Main Fraction: Once the vapor temperature at the still head stabilizes at the expected boiling point for your working pressure, switch to a new receiving flask to collect the main product fraction.

    • Final Fraction/Residue: Monitor the temperature closely. If it rises significantly, it indicates that higher-boiling impurities are beginning to distill. Stop the distillation at this point.

    • IMPORTANT: Never distill to dryness. Leave a small amount of residue in the distilling flask to avoid the concentration and potential decomposition of involatile, unstable impurities.

  • Shutdown and Storage:

    • Allow the system to cool completely to room temperature before reintroducing inert gas to equalize the pressure. Breaking the vacuum on a hot system can cause an explosion.

    • Transfer the purified liquid product to a clean, dry, amber glass bottle with a secure cap, preferably with a PTFE liner.

    • Store the purified product under an inert atmosphere and in a cool, dark place to maintain its stability.[1]

References

  • Process for purifying vinylically-unsaturated organosilicon compounds.
  • Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol.
  • 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE Safety D
  • How To Purify Silicone Polymers? Chemistry For Everyone - YouTube.
  • Process for preparing 1,1,3,3-tetramethyl-disiloxane.
  • 1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE. Gelest, Inc.
  • Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Purification of Organic Compounds by Flash Column Chrom
  • 1,3-Divinyltetramethyldisiloxane 97%. Sigma-Aldrich.
  • Silica Column Chrom
  • 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. ChemicalBook.
  • 1,3-Divinyltetramethyldisiloxane.
  • 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Organic Syntheses Procedure.
  • Preparation process of tetramethyl divinyl disiloxane.
  • 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane. PubChem.
  • Distill
  • Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. NIST WebBook.
  • 1,3-Dichloro-1,3-dimethyl-1,3-diphenyldisiloxane. Santa Cruz Biotechnology.
  • 1,3-Divinyltetramethyldisiloxane, 96%, cont. up to 4% 1-vinyl-3-ethyltetramethyldisiloxane. Thermo Scientific Chemicals.
  • Distillation of Dichloromethane (Methylene Chloride). YouTube.
  • Purifying OTC Chemicals: Dichloromethane
  • Reflux or Distillation for A level Chemistry || oxidising alcohols. YouTube.

Sources

Technical Support Center: A Guide to Preventing Premature Hydrolysis of 1,3-Divinyl-1,3-Dimethyl-1,3-Dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on the proper storage and handling of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. Premature hydrolysis of this reactive organochlorosilane is a common issue that can compromise experimental outcomes. This document provides a detailed understanding of the underlying chemical principles and offers practical solutions to ensure the stability and integrity of the compound during storage.

Understanding the Challenge: The Inherent Reactivity of 1,3-Divinyl-1,3-Dimethyl-1,3-Dichlorodisiloxane

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a valuable bifunctional molecule, often employed as a key intermediate in the synthesis of specialized silicone polymers and other organosilicon materials. Its utility stems from the two reactive chlorosilyl groups, which can readily undergo hydrolysis and condensation reactions. However, this high reactivity is also the source of its instability.

The primary challenge in storing this compound is its extreme sensitivity to moisture. Chlorosilanes, as a class of compounds, react vigorously with water, including ambient humidity.[1] This reaction leads to the formation of hydrogen chloride (HCl) gas and silanol intermediates, which can further condense to form siloxanes.[2][3] The liberation of corrosive HCl gas can create pressure buildup in sealed containers and poses a significant safety hazard.[1] Furthermore, the hydrolysis of the starting material alters its chemical identity, rendering it unsuitable for its intended applications.

Below is a diagram illustrating the hydrolysis pathway of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

hydrolysis_mechanism start 1,3-Divinyl-1,3-dimethyl- 1,3-dichlorodisiloxane intermediate1 Partially Hydrolyzed Intermediate (Silanol-chloro species) start->intermediate1 + H2O - HCl hcl Hydrogen Chloride (HCl) final_product 1,3-Divinyl-1,3-dimethyl- 1,3-disiloxanediol intermediate1->final_product + H2O - HCl

Caption: Hydrolysis mechanism of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of hydrolysis in my stored 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane?

A1: Visual inspection can often reveal signs of hydrolysis. The pure compound is a clear liquid.[4] If your stored material appears cloudy or contains a white precipitate, it is likely that hydrolysis has occurred, leading to the formation of insoluble siloxanes. Another key indicator is a sharp, acrid odor upon opening the container, which is due to the presence of hydrogen chloride gas.[3] You may also observe fuming when the container is opened to the atmosphere as the HCl gas reacts with ambient moisture.

Q2: Why is it crucial to prevent even minor hydrolysis?

A2: Even partial hydrolysis can have significant consequences for your experiments. The resulting silanol groups can self-condense or react with other components in your reaction mixture, leading to the formation of unintended byproducts and polymers.[5] This can alter the stoichiometry of your reaction, reduce the yield of your desired product, and affect the material properties of the final polymer, such as molecular weight and viscosity.[6]

Q3: What is the primary cause of premature hydrolysis during storage?

A3: The overwhelming cause of premature hydrolysis is exposure to moisture. This can happen in several ways:

  • Improperly sealed containers: Even a small leak in the container seal can allow ambient moisture to enter over time.

  • Headspace moisture: The air trapped in the headspace of a container contains moisture that can react with the compound.

  • Contaminated handling equipment: Using glassware, syringes, or other equipment that has not been thoroughly dried can introduce moisture.

  • Storage in a humid environment: Storing the compound in a high-humidity area increases the risk of moisture ingress.

Q4: Can I still use my 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane if it shows signs of partial hydrolysis?

A4: It is strongly advised against using the compound if it shows any signs of hydrolysis. The presence of hydrolysis products will introduce impurities into your reaction, making it difficult to achieve reproducible results. For applications requiring high purity and controlled stoichiometry, using a fresh, unhydrolyzed batch of the reagent is essential.

Troubleshooting Guide

This section addresses specific problems you might encounter during the storage and handling of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

Problem Probable Cause(s) Solution(s)
Container shows pressure buildup (hissing sound upon opening) Hydrolysis has occurred, generating HCl gas.[1]Immediate Action: Handle the container in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Open the container slowly and carefully to vent the pressure. Long-Term Prevention: Ensure the compound is stored under a dry, inert atmosphere to prevent further hydrolysis.[6]
The compound is cloudy or contains a white solid Advanced hydrolysis and condensation have led to the formation of insoluble polysiloxanes.The compound is likely unusable for most applications. It should be disposed of according to your institution's hazardous waste guidelines. To prevent this in the future, strictly adhere to anhydrous storage and handling protocols.
Inconsistent results in polymerization reactions Partial hydrolysis of the dichlorodisiloxane has introduced reactive silanol groups, leading to uncontrolled side reactions and affecting the polymer's structure and molecular weight.[5]Use a fresh, unopened container of the reagent. Before use, ensure all glassware and solvents are scrupulously dry. Consider using freshly distilled solvents or solvents dried over molecular sieves.
Corrosion observed on the container cap or storage cabinet Escaped HCl gas from hydrolysis is reacting with metal surfaces.This is a clear sign of improper sealing and hydrolysis. Neutralize any spills with a suitable agent like sodium bicarbonate.[7] Discard the compromised container and review your storage and sealing procedures. Ensure the container is tightly sealed and consider using a secondary containment vessel.

Experimental Protocols for Proper Storage

To ensure the long-term stability of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, it is imperative to maintain a strictly anhydrous and inert environment.

Protocol 1: Short-Term Storage of an Opened Container
  • Work in a Dry Environment: Conduct all transfers in a fume hood with low ambient humidity or, ideally, in a glove box with an inert atmosphere.

  • Use Dry Equipment: Ensure all syringes, needles, and cannulas are oven-dried and cooled in a desiccator before use.

  • Inert Gas Blanket: Before re-sealing the container, introduce a gentle stream of dry, inert gas (e.g., nitrogen or argon) into the headspace for 1-2 minutes to displace any moist air.[8]

  • Secure Sealing: Tightly close the container cap. For added protection, wrap the cap and neck of the bottle with Parafilm®.

  • Proper Storage Location: Store the re-sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as alcohols, amines, and oxidizing agents.[4] A dedicated, explosion-proof cabinet is recommended for flammable and reactive chemicals.

Protocol 2: Long-Term Storage

For long-term storage, especially of larger quantities, the following procedure is recommended:

  • Initial Inspection: Upon receiving the compound, inspect the container for any signs of damage to the seal.

  • Dedicated Storage: Store the unopened container in a cool (2-8 °C is often recommended for reactive chemicals), dark, and dry location.[9]

  • Inert Atmosphere: The compound should be stored under a dry, inert atmosphere as supplied by the manufacturer.[6] Do not open the container until it is needed for an experiment.

  • Secondary Containment: Place the container in a secondary containment vessel to mitigate any potential leaks.

storage_workflow cluster_preparation Preparation cluster_handling Handling & Sealing cluster_storage Storage prep1 Work in a dry environment prep2 Use oven-dried glassware/equipment prep1->prep2 handle1 Transfer compound using dry syringe/cannula prep2->handle1 handle2 Apply inert gas blanket (N2 or Ar) handle1->handle2 handle3 Tightly seal container and wrap with Parafilm® handle2->handle3 store1 Store in a cool, dry, well-ventilated area handle3->store1 store2 Use secondary containment store1->store2 store3 Keep away from incompatible materials store2->store3

Caption: Recommended workflow for handling and storing 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

Use of Desiccants

While storing the compound itself with a desiccant is not standard practice, ensuring that the storage environment and any solvents used are dry is critical. Molecular sieves (3Å or 4Å) are effective for drying solvents to be used with chlorosilanes.[10] They can remove water and have been shown to adsorb HCl, which can be beneficial in scavenging any trace amounts that may form.[10] Always activate molecular sieves by heating them in a vacuum oven before use to ensure maximum water-adsorbing capacity.

By adhering to these guidelines, you can significantly minimize the risk of premature hydrolysis and ensure the quality and reliability of your 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane for your research and development activities.

References

  • Handling Pyrophoric and other Air/Water Reactive Materials - Division of Research Safety. (2019, September 18). Available at: [Link]

  • A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis–Condensation Reaction of Aryltrichlorosilanes - NIH. Available at: [Link]

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. Available at: [Link]

  • Synthesis of interpenetrating polymer networks using silicone polymer with silanol residue | Request PDF - ResearchGate. (2025, August 7). Available at: [Link]

  • The Process of Inert Gas Blanketing - Cambridge Sensotec. Available at: [Link]

  • Fact Sheet: “Chlorosilanes” - Hemlock Semiconductor. Available at: [Link]

  • Chlorosilane Safety Guide | PDF | Valve | Fires - Scribd. Available at: [Link]

  • Reaction of Si with HCl to form chlorosilanes time dependent nature and reaction model. Available at: [Link]

  • Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators - eScholarship.org. (2023, November 14). Available at: [Link]

  • Drying, inerting, blanketing & purging - Linde Gas. Available at: [Link]

  • Synthesis and Properties of Silicones and Silicone-Modified Materials - ACS Publications. Available at: [Link]

  • Chapter: 3 Selected Chlorosilanes: Acute Exposure Guideline Levels. Available at: [Link]

  • Inerting, Blanketing and Purging - Air Liquide Australia. Available at: [Link]

  • 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE - Gelest, Inc. (2015, December 24). Available at: [Link]

  • HYDROLYSIS. Available at: [Link]

  • Synthetic methods for preparation of siloxane and siloxane-hybrid polymers. - ResearchGate. Available at: [Link]

  • TRICHLOROSILANE, 2M (28-29%) in xylene - Gelest, Inc. (2015, January 9). Available at: [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. Available at: [Link]

  • CHLOROSILANE, 95% - Gelest, Inc. (2017, January 30). Available at: [Link]

  • Adsorption Behaviors of Chlorosilanes, HCl, and H2 on the Si(100) Surface: A First-Principles Study - PubMed Central. Available at: [Link]

  • Hydrolysis Reactions - YouTube. (2019, January 11). Available at: [Link]

  • Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. (2023, February 13). Available at: [Link]

  • Organic reactions: Hydrolysis - Student Academic Success - Monash University. Available at: [Link]

  • Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. - ResearchGate. Available at: [Link]

  • Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism | Request PDF - ResearchGate. (2025, August 9). Available at: [Link]

Sources

Technical Support Center: Synthesis of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. This document is designed for researchers and chemists encountering challenges in this synthesis. The formation of this target molecule, primarily through the co-hydrolysis of dichlorodimethylsilane and vinyldichloromethylsilane, is often accompanied by competing side reactions that can significantly impact yield and purity. This guide provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product yield is significantly lower than expected, and the crude product is a complex mixture. What are the likely causes?

A1: A low yield of the desired 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is typically not due to a single issue but rather a combination of competing side reactions. The synthesis relies on the controlled partial hydrolysis of two different dichlorosilane precursors. The primary culprits for yield loss are:

  • Formation of Homocondensation Products: Instead of the desired asymmetric disiloxane, the starting materials can react with themselves. Dichlorodimethylsilane can form 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane, and vinyldichloromethylsilane can form 1,3-divinyl-1,3-dichloro-1,3-disiloxane.

  • Over-Polymerization: The reaction may not terminate at the disiloxane stage. The intermediate silanols are highly reactive and can condense further to form longer linear polysiloxanes or cross-linked networks.[1][2] This is especially problematic if the stoichiometry of water is not carefully controlled.

  • Formation of Cyclic Siloxanes: Intramolecular condensation of intermediate silanediols can lead to the formation of stable cyclic siloxanes (cyclosiloxanes), such as variously substituted trimers and tetramers.[3][4] This "backbiting" process is a common competitive pathway in siloxane chemistry.[3]

  • Siloxane Bond Equilibration: The hydrogen chloride (HCl) generated in situ during hydrolysis can act as a catalyst for the cleavage and reformation of siloxane (Si-O-Si) bonds.[5] This process, known as equilibration, scrambles the siloxane units, leading to a statistical distribution of various linear and cyclic species rather than the kinetically favored product.[6][7]

To diagnose the specific issue, we recommend analyzing your crude product by GC-MS to identify the molecular weights of the byproducts.

Q2: I'm observing significant amounts of high-molecular-weight, viscous material or even gel formation in my reaction. How can I prevent this?

A2: The formation of high-molecular-weight polymers and gels is a clear indicator of excessive condensation.[8] This occurs when the intermediate silanols condense beyond the desired disiloxane stage.

Causality: The root cause is typically an excess of water relative to the chlorosilane starting materials. When a dichlorosilane molecule is fully hydrolyzed to a silanediol (R₂Si(OH)₂), it becomes a difunctional monomer capable of propagation into long polymer chains.[2][4]

Troubleshooting & Corrective Actions:

  • Strict Stoichiometric Control: The most critical parameter is the molar ratio of water to the total Si-Cl bonds. For the formation of a dichlorodisiloxane, the ideal stoichiometry is one mole of water for every two moles of dichlorosilane (a 0.5:1 ratio of H₂O to SiCl₂). In practice, using a slightly substoichiometric amount of water (e.g., 0.48-0.50 equivalents) can help prevent over-hydrolysis and subsequent polymerization.

  • Controlled Addition of Water: Add the water slowly and dropwise to the cooled solution of chlorosilanes.[9] This maintains a low instantaneous concentration of water, favoring the controlled formation of the disiloxane over uncontrolled polymerization. A pressure-equalizing dropping funnel is highly recommended.

  • Maintain Low Temperature: Conduct the reaction at a low temperature (e.g., 0-5 °C). Exothermic hydrolysis reactions can accelerate side reactions if the temperature is not controlled.

  • Use of a HCl Scavenger: While HCl is a natural byproduct, its accumulation can catalyze further condensation. In some protocols, a non-nucleophilic base like pyridine can be used to scavenge HCl, though this adds complexity to the workup.

Q3: My product is contaminated with low-boiling point impurities that I suspect are cyclic siloxanes. How can I minimize their formation?

A3: The presence of cyclic siloxanes is a classic side reaction in syntheses involving the hydrolysis of dichlorosilanes.[4] These are formed via an intramolecular "backbiting" condensation of linear siloxane precursors. The formation of six- and eight-membered rings (trimers and tetramers) is often thermodynamically favored.

Causality: Intramolecular reactions are kinetically favored under dilute conditions. If the concentration of reactive silanol intermediates is low, a reactive end is more likely to encounter and react with its other end than with another molecule.

Troubleshooting & Corrective Actions:

  • Control Reaction Concentration: Running the reaction at a higher concentration of chlorosilanes can favor the desired intermolecular condensation over intramolecular cyclization.

  • Solvent Choice: The choice of solvent can influence the conformation of the intermediate species. A non-polar solvent may be preferable. Industrial preparations of cyclic species are sometimes carried out in dilute ether solutions to intentionally favor their formation.[4]

  • Kinetic vs. Thermodynamic Control: Cyclics are often the thermodynamic product of equilibration.[3] Therefore, minimizing reaction time and temperature, and neutralizing the catalytic HCl promptly after formation of the desired product can help isolate the kinetic product before significant rearrangement to cyclics occurs.

Q4: My product appears unstable and fumes when exposed to air. What does this indicate?

A4: Fuming in moist air is a strong indication of the presence of unreacted Si-Cl (silicon-chloride) bonds.[10][11] The target molecule itself has terminal Si-Cl bonds and will fume, but excessive or persistent fuming suggests the presence of residual starting materials (dichlorodimethylsilane, vinyldichloromethylsilane) or other chlorosiloxane intermediates. This is a sign of an incomplete or inefficient reaction.

Causality: This issue arises from either insufficient water for hydrolysis or an incomplete reaction due to short reaction times or poor mixing.

Troubleshooting & Corrective Actions:

  • Verify Stoichiometry: Ensure that the amount of water added was sufficient to theoretically react with half of the initial Si-Cl bonds.

  • Increase Reaction Time/Temperature: After the addition of water is complete, allow the reaction to stir for a sufficient period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature) to ensure the reaction goes to completion.

  • Ensure Efficient Mixing: Vigorous stirring is essential, especially during the dropwise addition of water, to ensure localized excesses of water do not occur and that all chlorosilane molecules have a chance to react.

Troubleshooting Summary Table

Symptom / Observation Potential Root Cause Proposed Mechanism Recommended Corrective Action
Low yield of target product; complex mixture by GC-MS.Multiple competing reactions.Homocondensation, polymerization, cyclization, and equilibration.Analyze crude product to identify major byproducts, then apply specific actions below.
Formation of viscous oil, gel, or solid precipitate.Excess water; poor temperature control.Over-hydrolysis to silanediols, leading to uncontrolled intermolecular polycondensation.[1][2]Use slightly substoichiometric water (0.48-0.5 eq.); add water slowly at 0-5 °C.
Presence of low-boiling point impurities in the distillate.Reaction conditions favor intramolecular reaction.Intramolecular condensation ("backbiting") of linear intermediates to form cyclic siloxanes.[3][4]Increase reactant concentration; minimize reaction time post-formation to avoid equilibration.
Product is a statistical mixture of various disiloxanes.Siloxane bond rearrangement.Acid-catalyzed (HCl) cleavage and reformation of Si-O-Si bonds, leading to thermodynamic equilibrium.[5][7]Maintain low temperature; consider prompt neutralization of HCl after reaction completion.
Product fumes excessively in air; pungent odor of HCl.Incomplete reaction.Residual unreacted chlorosilane starting materials or intermediates due to insufficient water or time.[10]Ensure correct water stoichiometry; increase stirring time after water addition.

Visualizing the Reaction Pathways

The following diagram illustrates the desired synthetic route to 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane and the primary competing side reaction pathways.

SynthesisPathways cluster_reactants Starting Materials cluster_intermediates Reactive Intermediates cluster_product Desired Product cluster_side_products Side Products Me2SiCl2 Dichlorodimethylsilane Me2SiClOH Dimethylchlorosilanol Me2SiCl2->Me2SiClOH +H₂O -HCl ViMeSiCl2 Vinyldichloromethylsilane ViMeSiClOH Vinylmethylchlorosilanol ViMeSiCl2->ViMeSiClOH +H₂O -HCl H2O Water (Controlled) H2O->Me2SiClOH +H₂O -HCl H2O->ViMeSiClOH +H₂O -HCl Target 1,3-Divinyl-1,3-dimethyl- 1,3-dichlorodisiloxane Me2SiClOH->Target +ViMeSiCl₂ -HCl Homo_Me 1,1,3,3-Tetramethyl- 1,3-dichlorodisiloxane Me2SiClOH->Homo_Me +Me₂SiCl₂ -HCl Polymer Linear Polysiloxanes (Higher MW) Me2SiClOH->Polymer Further Condensation ViMeSiClOH->Target +Me₂SiCl₂ -HCl Homo_Vi 1,3-Divinyl-1,3-dichloro- 1,3-disiloxane ViMeSiClOH->Homo_Vi +ViMeSiCl₂ -HCl ViMeSiClOH->Polymer Rearrangement Scrambled/Equilibrated Products Target->Rearrangement Equilibration (HCl catalyst) Homo_Me->Rearrangement Homo_Vi->Rearrangement Cyclics Cyclic Siloxanes (e.g., D3, D4) Polymer->Cyclics Intramolecular Condensation

Caption: Desired reaction pathway and major side reactions.

Best-Practice Experimental Protocol to Minimize Side Reactions

This protocol provides a generalized procedure emphasizing critical control points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

1. Reagent Preparation and Setup:

  • Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
  • The reaction flask should be equipped with a magnetic stirrer, a thermometer, an inert gas inlet, and a pressure-equalizing dropping funnel.
  • Use anhydrous solvents if a solvent is required. Diethyl ether is a common choice.
  • Charge the reaction flask with equimolar amounts of freshly distilled dichlorodimethylsilane and vinyldichloromethylsilane.

2. Controlled Hydrolysis:

  • Cool the stirred chlorosilane mixture to 0-5 °C using an ice-water bath.
  • Calculate the precise amount of deionized water needed. The molar ratio of H₂O to total chlorosilanes should be 0.5:1.
  • Add the calculated amount of water to the dropping funnel. If desired, dilute the water with a miscible solvent like acetone or THF to aid in controlled addition, though this is not always necessary.
  • Add the water dropwise to the vigorously stirred chlorosilane mixture over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. [9] A vigorous evolution of HCl gas will be observed.

3. Reaction Completion and Workup:

  • After the water addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.
  • (Optional) To remove the dissolved HCl, which can catalyze rearrangement, the solution can be sparged with dry nitrogen for 30-60 minutes.
  • The crude product mixture can be filtered to remove any precipitated ammonium chloride if a scavenger was used, or directly prepared for purification.

4. Purification:

  • The most effective method for separating the target product from starting materials and side products is fractional vacuum distillation.
  • Collect fractions based on boiling point and verify their purity using GC-MS and/or NMR spectroscopy. The target product has a reported boiling point of approximately 67 °C at 16 mmHg.[11]

By adhering strictly to stoichiometry, temperature control, and controlled addition rates, the formation of undesirable side products can be significantly minimized, leading to a higher yield and purity of the desired 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

References

  • N/A
  • General Electric Co. (1980). Reactions of chlorosilanes and methoxysilanes with chlorosiloxanes, methoxysiloxanes and siloxanes. U.S. Patent 4,238,402.
  • University of Wuppertal. Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Available at: [Link]

  • Xiang, K., et al. (2023). Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. Science, 381(6661), 1011-1014. Available at: [Link]

  • N/A
  • Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. Available at: [Link]

  • N/A
  • University of Wuppertal. Hydrolysis and polycondensation. Chemiedidaktik Uni Wuppertal. Available at: [Link]

  • University of Southampton. (2009). Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1). YouTube. Available at: [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. Available at: [Link]

  • Michigan State University. Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). MSU Chemistry. Available at: [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • Wikipedia. Siloxane. Available at: [Link]

  • N/A
  • Goldschmidt, Th. (2004). Equilibration of siloxanes. European Patent EP1439200A1.
  • N/A
  • N/A
  • Silicone Spectator. Equilibration Reaction of Silicone Fluids. Scientific Spectator. Available at: [Link]

  • Elkem Silicones. What are Chlorosilanes?. Elkem.com. Available at: [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A

Sources

"optimizing reaction conditions for polymerization with 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile monomer. Here, you will find practical, in-depth answers to common questions and robust troubleshooting protocols to help you overcome challenges in your polymerization reactions. Our focus is on explaining the causality behind experimental choices to ensure you can not only follow protocols but also adapt them to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary polymerization method for 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane?

The primary method is hydrolytic polycondensation . This process involves two key steps:

  • Hydrolysis: The silicon-chlorine (Si-Cl) bonds in the monomer are highly reactive towards water. They hydrolyze to form silanol (Si-OH) groups, releasing hydrogen chloride (HCl) as a byproduct.[1][2]

  • Condensation: The newly formed silanol groups are unstable and readily condense with each other (or with remaining Si-Cl groups) to form stable siloxane (Si-O-Si) bonds, which constitute the polymer backbone. This condensation reaction releases water or HCl.

This reaction can be challenging to control because of its speed and the corrosive nature of the HCl byproduct.[3]

Q2: How does water stoichiometry affect the polymerization process?

Water is a critical reactant, and its stoichiometry dictates the outcome of the reaction.

  • Sub-stoichiometric Water: If less than the required amount of water is used, hydrolysis will be incomplete. This leads to a significant presence of unreacted chlorosilane groups in the oligomers, resulting in low molecular weight products and potentially unstable materials that can continue to react over time.

  • Stoichiometric Water: Using a precise molar equivalent of water to chlorine atoms is the theoretical ideal for complete hydrolysis. However, in practice, achieving perfect mixing and avoiding water loss through evaporation can be difficult.

  • Excess Water: A slight excess of water can ensure complete hydrolysis but can also promote back-biting reactions, leading to the formation of cyclic siloxanes, which can limit the final molecular weight of the linear polymer.[4] Careful control over reaction conditions is necessary to manage this.

Q3: What are suitable solvents for this reaction, and what is their role?

Solvent selection is crucial for controlling the reaction rate, solubility of the growing polymer, and for dissipating the heat generated during the highly exothermic hydrolysis.[3]

Solvent TypeExamplesRole & Considerations
Aprotic, Non-polar Toluene, Hexane, CyclohexaneGood for solubilizing the monomer and the resulting polysiloxane. Helps in controlling the reaction temperature. Toluene is often preferred for its ability to form an azeotrope with water, which can be used to remove excess water and drive the condensation reaction.
Aprotic, Polar Tetrahydrofuran (THF), Diethyl EtherCan help to solubilize the intermediate silanols and manage the reaction. However, their Lewis basicity can sometimes interfere with certain catalysts if used. Ethers are generally used at low temperatures due to their volatility.[2]
Halogenated Dichloromethane (DCM)Offers good solubility but requires careful handling due to its volatility and potential environmental impact. Used in some literature for controlled hydrolysis at low temperatures.[5]

The solvent also plays a role in the morphology of the final polymer. A good solvent will keep the polymer chains in solution, favoring the formation of higher molecular weight chains, whereas a poor solvent might lead to precipitation of lower molecular weight oligomers.

Q4: How can I control the molecular weight of the final polymer?

Controlling the molecular weight of vinyl-functionalized polysiloxanes is key to tailoring their properties. Several strategies can be employed:

  • Monomer-to-Water Ratio: As discussed, precise control over the water stoichiometry is fundamental.

  • End-capping Agents: Introducing a monofunctional chlorosilane, such as vinyldimethylchlorosilane, can act as a chain terminator. Once it reacts, it caps the end of a growing polymer chain, preventing further propagation and thus controlling the final molecular weight.

  • Reaction Temperature: Lower temperatures generally slow down both hydrolysis and condensation rates, allowing for more controlled chain growth and reducing the likelihood of side reactions that can broaden the molecular weight distribution.

  • Controlled Reagent Addition: Slowly adding water or the dichlorodisiloxane monomer to the reaction mixture (a semi-batch process) can maintain a low concentration of reactive species at any given time, leading to more uniform chain growth and a narrower polydispersity index (PDI).[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Problem 1: Low Polymer Yield

A lower-than-expected yield of the final polymer is a common issue that can often be traced back to reaction setup and conditions.

Potential Causes:
  • Incomplete Hydrolysis: Insufficient water or poor mixing preventing water from reacting with all Si-Cl groups.

  • Loss of Volatile Oligomers: During solvent removal or purification steps, low molecular weight linear or cyclic siloxanes can be lost through evaporation.

  • Side Reactions: Formation of a high percentage of cyclic species which are not incorporated into the main polymer chain.[4][6]

Troubleshooting Protocol:
  • Verify Reagent Stoichiometry: Double-check the calculations for the molar ratio of water to the dichlorodisiloxane. Ensure your water measurement is accurate.

  • Improve Mixing: Use an efficient overhead stirrer rather than a magnetic stir bar, especially as the viscosity of the solution increases. Ensure the reaction vessel has baffles to prevent vortexing and promote good dispersion.

  • Control Addition Rate: Implement a slow, controlled addition of water (dissolved in a suitable solvent like acetone or THF) to the monomer solution using a syringe pump. This maintains a consistent reaction rate and minimizes localized "hot spots."

  • Optimize Temperature Control: Conduct the hydrolysis at a low temperature (e.g., 0-5 °C) to moderate the reaction rate. After hydrolysis is complete, the temperature can be slowly raised to facilitate the condensation step.

  • Refine Work-up Procedure: When removing the solvent, use a rotary evaporator at a moderate temperature and reduced pressure to avoid stripping off volatile oligomers. Consider precipitating the polymer in a non-solvent like methanol as an alternative to full solvent evaporation.

Problem 2: Gel Formation or Uncontrolled Cross-linking

Gelation is a catastrophic event in polymerization, resulting in an insoluble, cross-linked network that is unusable. It indicates that the reaction has proceeded in an uncontrolled manner.

Potential Causes:
  • High Local Concentration of Water: Rapid addition of water can create localized areas of extremely fast hydrolysis and condensation, leading to uncontrolled network formation.

  • Excessive Temperature: High temperatures can accelerate condensation reactions indiscriminately and may even trigger side reactions involving the vinyl groups, although this is less common without a specific catalyst.

  • Contaminants: Certain impurities can act as catalysts for cross-linking. Moisture in solvents or on glassware can also lead to uncontrolled initiation points.

  • Lack of an HCl Scavenger: The HCl byproduct can catalyze both condensation and rearrangement reactions. In some systems, this can lead to undesirable structures and eventually gelation.

Troubleshooting Protocol:
  • Ensure Rigorous Anhydrous Conditions (Pre-reaction): Dry all glassware in an oven ( >120 °C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents.

  • Controlled Water Addition: This is the most critical step. Dilute the required amount of water in a solvent (e.g., THF or acetone) and add it dropwise or via syringe pump to the vigorously stirred monomer solution at 0 °C.

  • Use an HCl Acceptor: Add a stoichiometric amount of a weak base, such as pyridine or triethylamine, to the reaction mixture. This will neutralize the HCl as it is formed, preventing it from catalyzing uncontrolled side reactions. The resulting hydrochloride salt can be filtered off at the end of the reaction.

  • Maintain Low Temperature: Keep the reaction temperature below 5 °C during the entire water addition phase. Monitor the internal temperature of the reactor, not just the bath temperature.

Below is a diagram illustrating the desired linear polymerization pathway versus the pathway leading to gelation.

G cluster_0 Desired Pathway: Controlled Polycondensation cluster_1 Problem Pathway: Uncontrolled Reaction Monomer Dichlorodisiloxane Monomer H2O_slow Slow, Controlled Addition of H2O Monomer->H2O_slow Hydrolysis Silanol Silanol Intermediates H2O_slow->Silanol Linear Linear Vinyl-Polysiloxane (Soluble Product) Silanol->Linear Condensation Monomer2 Dichlorodisiloxane Monomer H2O_fast Rapid, Uncontrolled Addition of H2O Monomer2->H2O_fast Rapid Hydrolysis & Condensation Network Cross-linked Network (Insoluble Gel) H2O_fast->Network

Caption: Reaction pathways for desired linear polymerization versus gel formation.

Problem 3: Broad Molecular Weight Distribution (High PDI)

A high polydispersity index (PDI) indicates a mixture of polymer chains with very different lengths. For most applications, a narrow, well-defined molecular weight distribution is required.

Potential Causes:
  • Inconsistent Reaction Conditions: Fluctuations in temperature or poor mixing can create different reaction environments within the same vessel, leading to varied chain growth rates.

  • Chain Scrambling/Redistribution: The siloxane backbone can be subject to rearrangement reactions, especially in the presence of acid (HCl) or base catalysts, which breaks and reforms Si-O-Si bonds, broadening the PDI.

  • Continuous Nucleation: If the initiation of new chains (hydrolysis) occurs throughout the entire reaction time, it will result in a population of chains that have been growing for different lengths of time.

Troubleshooting Protocol:
  • Optimize Mixing and Heat Transfer: Use a reactor setup that ensures uniform mixing and efficient heat removal. A jacketed reactor with an overhead stirrer is ideal.

  • Neutralize HCl Byproduct: As mentioned for preventing gelation, using an HCl scavenger like pyridine is highly effective in preventing acid-catalyzed chain scrambling.

  • Implement a "Two-Stage" Approach:

    • Stage 1 (Hydrolysis): Perform the controlled addition of water at a low temperature (0 °C) to form silanol-terminated oligomers.

    • Stage 2 (Condensation): After all the water has been added, slowly raise the temperature (e.g., to 40-60 °C) to drive the condensation of these oligomers into higher molecular weight polymers. This separates the initiation and propagation phases, leading to more uniform growth.

  • Use an End-capping Agent: To ensure all chains stop growing at a predictable point, add a calculated amount of an end-capping agent like vinyldimethylchlorosilane at the beginning of the reaction.

Here is a workflow diagram for a robust, optimized polymerization setup designed to minimize PDI and prevent gelation.

G start Start: Reactor Setup setup 1. Assemble Dry Glassware under Inert Atmosphere (N2) 2. Add Monomer, Solvent, & HCl Scavenger (Pyridine) start->setup cool 3. Cool Reactor to 0°C (Ice Bath) setup->cool prep_h2o 4. Prepare H2O/Solvent Mixture in Addition Funnel/Syringe Pump cool->prep_h2o add_h2o 5. Add H2O Mixture Dropwise with Vigorous Stirring (Maintain T < 5°C) prep_h2o->add_h2o hydrolysis 6. Stir at 0°C for 1-2 hours (Hydrolysis Stage) add_h2o->hydrolysis condensation 7. Slowly Warm to 40-60°C and Stir for 4-6 hours (Condensation Stage) hydrolysis->condensation workup 8. Cool, Filter Pyridine-HCl Salt, Wash with Water, Dry Organic Layer condensation->workup purify 9. Remove Solvent (Rotovap) & Purify Polymer workup->purify end End: Characterize Product (GPC, NMR) purify->end

Caption: Optimized experimental workflow for controlled polymerization.

References

  • Kawakami, Y., Li, Y., et al. (2004). Control of molecular weight, stereochemistry and higher order structure of siloxane-containing polymers and their functional design. Macromolecular Research. [Link]

  • Kawakami, Y., Li, Y., et al. (2004). Control of molecular weight, stereochemistry and higher order structure of siloxane-containing polymers and their functional design. Semantic Scholar. [Link]

  • Saotome, S., Kuang, J., et al. (2023). Study of Reaction Parameters for the Precise Synthesis of Low-Molecular-Weight Oligosiloxanes. Materials (Basel). [Link]

  • Dietz, J. G., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. National Institutes of Health (NIH). [Link]

  • Rochow, E. G. (2002). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, ACS Publications. [Link]

  • Stock, A., & Somieski, C. (1921). Siliciumwasserstoffe, VI: Chlorierung und Methylierung des Monosilans. Berichte der deutschen chemischen Gesellschaft (A and B Series). (This is a historical reference for dichlorosilane synthesis, modern methods are cited elsewhere).
  • Pellex. (n.d.). Minimizing gel formation during polymer compounding. [Link]

  • Silicones Europe. (n.d.). Chemistry - Hydrolysis. [Link]

  • Wikipedia. (n.d.). Dichlorosilane. [Link]

  • ResearchGate. (n.d.). 12 questions with answers in SILICONE GELS. [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. [Link]

Sources

"troubleshooting guide for hydrosilylation with 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydrosilylation reactions involving 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction. Here, we address common challenges in a question-and-answer format, providing in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My hydrosilylation reaction is not starting or is showing very low conversion. What are the likely causes?

Answer:

Failure to initiate or low conversion in a hydrosilylation reaction with 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane can stem from several factors, primarily related to catalyst activity and reactant integrity.

Potential Causes and Solutions:

  • Catalyst Inactivity: Platinum-based catalysts like Karstedt's or Speier's catalyst are highly active but susceptible to poisoning.[1]

    • Troubleshooting Steps:

      • Use a fresh catalyst: Ensure your catalyst has been stored under inert gas and is not expired.

      • Increase catalyst loading: While typically used in ppm levels, a slight increase might be necessary if minor impurities are present.[2]

      • Consider catalyst type: Karstedt's catalyst is generally more soluble in silicone systems and may be more effective than Speier's catalyst, which can be heterogeneous in such environments.[3]

  • Hydrolysis of the Dichlorodisiloxane: This reactant is highly sensitive to moisture and can react with water in the air or in your solvents to liberate hydrogen chloride (HCl).[4] This can alter the reaction environment and potentially deactivate the catalyst.

    • Troubleshooting Steps:

      • Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents and handle the dichlorodisiloxane under an inert atmosphere (e.g., argon or nitrogen).[5]

      • Purify the reactant: If you suspect contamination, consider purifying the 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane by distillation before use.

  • Inhibitors in the System: Unintended inhibitors can prevent the reaction from starting. These can be present as impurities in your reactants or solvents.

    • Troubleshooting Steps:

      • Use high-purity reagents: Ensure all your starting materials are of high purity.

      • Check for common inhibitors: Be aware of common inhibitors like sulfur compounds, amines, and some acetylenic compounds that can poison platinum catalysts.

Below is a workflow to diagnose a failed reaction:

Start Reaction Failure CheckCatalyst Verify Catalyst Activity (Fresh? Correct Loading?) Start->CheckCatalyst CheckReactants Assess Reactant Purity (Anhydrous? Free of Inhibitors?) CheckCatalyst->CheckReactants If catalyst is OK SolutionCatalyst Use Fresh Catalyst / Adjust Loading CheckCatalyst->SolutionCatalyst If catalyst is suspect CheckConditions Review Reaction Conditions (Temperature? Inert Atmosphere?) CheckReactants->CheckConditions If reactants are pure SolutionReactants Purify Reactants / Ensure Anhydrous Setup CheckReactants->SolutionReactants If reactants are suspect CheckConditions->Start If conditions are suspect SolutionConditions Optimize Temperature / Improve Inerting CheckConditions->SolutionConditions If conditions are suboptimal Success Successful Reaction SolutionCatalyst->Success SolutionReactants->Success SolutionConditions->Success cluster_0 Desired Pathway cluster_1 Side Reactions Reactants 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane + Hydrosilane DesiredProduct Hydrosilylation Product (Anti-Markovnikov Addition) Reactants:f0->DesiredProduct Pt Catalyst Isomerization Alkene Isomerization Reactants:f0->Isomerization Pt Catalyst Dehydrogenation Dehydrogenative Silylation Reactants:f0->Dehydrogenation Pt Catalyst Hydrolysis Hydrolysis & Condensation Reactants:f0->Hydrolysis Moisture/H₂O

Caption: Desired vs. side reaction pathways.

FAQ 3: My reaction is very fast and difficult to control, leading to exotherms and gelation. How can I moderate the reaction rate?

Answer:

The high reactivity of Karstedt's catalyst can sometimes lead to uncontrolled reactions, especially on a larger scale. [6]The use of inhibitors is a standard practice to manage the reaction rate and increase the pot life of the reaction mixture. [1] Controlling Reaction Rate:

  • Use of Inhibitors: Inhibitors are compounds that temporarily deactivate the platinum catalyst at room temperature, but their effect is overcome at elevated temperatures. [7] * Common Inhibitors:

    • Acetylenic alcohols (e.g., 2-methyl-3-butyn-2-ol, ethynylcyclohexanol) [6] * Maleates and fumarates [1] * Implementation: The inhibitor is typically added to the reaction mixture before the catalyst. The amount of inhibitor needs to be optimized for your specific system.
  • Temperature Control:

    • Lowering the reaction temperature: Running the reaction at a lower temperature will decrease the reaction rate.

    • Gradual heating: Start the reaction at a lower temperature and slowly ramp up to the desired temperature.

  • Slow Addition of Reactants: Adding one of the reactants (e.g., the hydrosilane) dropwise to the mixture containing the catalyst and the dichlorodisiloxane can help to control the exotherm.

Table 1: Comparison of Common Hydrosilylation Catalysts

CatalystFormulaTypical FormKey Characteristics
Speier's Catalyst H₂PtCl₆Solution in isopropanolMay require an induction period; can be heterogeneous in non-polar media. [3]
Karstedt's Catalyst Pt₂(dvtms)₃Solution in xylene or dvtmsHighly active at low temperatures; soluble in silicone systems. [6][8]

Experimental Protocols

General Protocol for Hydrosilylation with 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

This protocol provides a general guideline. Optimization of temperature, catalyst loading, and reaction time may be necessary.

  • Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), equip a dry Schlenk flask with a magnetic stir bar, a condenser, and a dropping funnel. [2]2. Charging Reactants:

    • To the flask, add 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane and an anhydrous solvent (e.g., toluene).

    • Add the platinum catalyst (e.g., Karstedt's catalyst) to the flask. A typical loading is 10-20 ppm of platinum. [2]3. Addition of Hydrosilane:

    • Charge the dropping funnel with the hydrosilane.

    • Add the hydrosilane dropwise to the stirred solution at room temperature.

  • Reaction:

    • After the addition is complete, the reaction mixture can be stirred at room temperature or heated to a specific temperature (e.g., 60-80 °C) to ensure complete reaction.

  • Monitoring:

    • Monitor the reaction progress by techniques such as ¹H NMR (disappearance of Si-H and vinyl proton signals) or FT-IR (disappearance of the Si-H stretch).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The solvent and any excess volatile reactants can be removed under reduced pressure.

The Chalk-Harrod Mechanism

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. [8]

Pt0 Pt(0) Catalyst OxAdd Oxidative Addition (Si-H to Pt) Pt0->OxAdd + R₃SiH AlkeneCoord Alkene Coordination OxAdd->AlkeneCoord + Alkene Insertion Migratory Insertion (Alkene into Pt-H) AlkeneCoord->Insertion RedElim Reductive Elimination Insertion->RedElim RedElim->Pt0 Catalyst Regeneration Product Hydrosilylation Product RedElim->Product

Caption: The Chalk-Harrod mechanism for hydrosilylation.

References

  • Marciniec, B. (Ed.). (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer Science & Business Media.
  • Using Light to Control the Inhibition of Karstedt's Catalyst | Request PDF. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis–Condensation Reaction of Aryltrichlorosilanes. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions. (2021). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2020). MDPI. Retrieved January 13, 2026, from [Link]

  • Karstedt catalysts. (n.d.). Johnson Matthey. Retrieved January 13, 2026, from [Link]

  • Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)? (2016). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Platinum Catalysts Used in the Silicones Industry. (1997). Ingenta Connect. Retrieved January 13, 2026, from [Link]

  • Hydrosilylation of 1-alkenes with dichlorosilane. (n.d.). Retrieved January 13, 2026, from [Link]

  • INHIBITORS OF HYDROSILYLATION CATALYSTS. (2023). European Patent Office. Retrieved January 13, 2026, from [Link]

  • Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation. (2012). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Side reactions along with hydrosilylation reaction. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • US7208617B2 - Hydrolysis of chlorosilanes. (n.d.). Google Patents.
  • Hydrosilane Synthesis by Catalytic Hydrogenolysis of Chlorosilanes and Silyl Triflates. (2018). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Selective hydrosilylation of allyl chloride with trichlorosilane. (2021). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • Hydrosilylation. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • STUDY OF THE KINETICS OF THE HYDROSILYLATION REACTION: ITS ROLE AND STATE OF THE ART. (n.d.). INEOS OPEN. Retrieved January 13, 2026, from [Link]

  • β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. (2013). Scirp.org. Retrieved January 13, 2026, from [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2020). National Institutes of Health. Retrieved January 13, 2026, from [Link]

  • The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. (2016). Revue Roumaine de Chimie. Retrieved January 13, 2026, from [Link]

  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (2023). ACS Publications. Retrieved January 13, 2026, from [Link]

  • Hydrosilylation. (2023). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. (2015). Gelest, Inc. Retrieved January 13, 2026, from [Link]

  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. (2017). National Institutes of Health. Retrieved January 13, 2026, from [Link]

Sources

Technical Support Center: Characterization of Impurities in 1,3-Divinyl-1,3-Dimethyl-1,3-Dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the comprehensive characterization of impurities in 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (CAS: 15948-19-3). This resource is designed for researchers, quality control analysts, and process chemists who handle this reactive intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for your specific applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Molecule and Its Impurities

Q1: What is 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, and why is its purity critical?

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a reactive organochlorosilane intermediate. Its bifunctional nature, with two vinyl groups for polymerization or hydrosilylation and two chloro groups for hydrolysis and condensation, makes it a valuable building block in the synthesis of specialized silicone polymers and materials.

Purity is paramount because impurities can:

  • Terminate Polymer Chains: Monofunctional impurities can cap the growing polymer chain, limiting molecular weight and altering material properties.

  • Introduce Structural Defects: Unwanted cyclic siloxanes or branched species can disrupt the desired polymer architecture.

  • Alter Reactivity: Residual acidic impurities, like HCl from hydrolysis, can catalyze unintended side reactions.

  • Impact Performance: The presence of even trace impurities can affect the final product's thermal stability, optical clarity, and mechanical properties.

Q2: What are the most common impurities I should expect to find in this material?

The impurity profile is primarily dictated by its synthesis route and, most critically, its handling and storage conditions. This compound is highly susceptible to hydrolysis[1].

Table 1: Common Impurities and Their Origins

Impurity ClassSpecific ExamplesFormation Pathway / Source
Hydrolysis Products 1,3-Divinyl-1,3-dimethyl-1-chloro-3-hydroxydisiloxane; 1,3-Divinyl-1,3-dimethyl-1,3-disiloxanediolReaction with adventitious moisture (water) in the air or from solvents. The chloro group (Si-Cl) is replaced by a hydroxyl group (Si-OH).
Condensation Products Linear and cyclic siloxane oligomers (e.g., trivinyl-, tetravinyl-siloxanes)Self-condensation of hydrolysis-generated silanol (Si-OH) groups, eliminating water and forming new Si-O-Si bonds.
Starting Material Residues Vinyldimethylchlorosilane or related chlorosilanesIncomplete reaction or inefficient purification during the synthesis of the dichlorodisiloxane.
Rearrangement Products Cyclic siloxanes (e.g., mixed methyl-vinyl cyclotrisiloxanes or cyclotetrasiloxanes)Acid- or base-catalyzed rearrangement reactions, often initiated by hydrolysis byproducts like HCl.

Q3: My material is developing a haze and smells acidic. What is happening?

This is a classic sign of hydrolysis. The material is reacting with moisture, leading to the formation of hydrogen chloride (HCl) gas, which you can smell[1]. The haze is likely due to the formation of insoluble silanol (Si-OH) species and their subsequent condensation into larger, less soluble polysiloxane oligomers.

Troubleshooting Steps:

  • Inert Handling: Immediately move all handling operations to a dry, inert atmosphere (e.g., a glove box or under a nitrogen/argon blanket).

  • Solvent Purity: Ensure all solvents used are anhydrous. Use freshly dried solvents from a solvent purification system or from a recently opened, sealed bottle over molecular sieves.

  • Storage: Store the material in a tightly sealed container with an inert gas headspace, preferably in a cool, dry place[1].

Section 2: Analytical Strategy & Workflow

Q4: What is a robust analytical workflow for characterizing a new batch of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane?

A multi-technique approach is essential for a comprehensive analysis. No single method can provide all the necessary information. The following workflow provides a logical progression from screening to detailed structural confirmation.

Analytical_Workflow cluster_0 Phase 1: Initial Screening & Sample Prep cluster_1 Phase 2: Separation & Identification cluster_2 Phase 3: Structural & Functional Group Analysis cluster_3 Phase 4: Reporting Sample Sample Receipt Prep Sample Preparation (Inert Atmosphere) Sample->Prep KF Karl Fischer Titration (Water Content) Prep->KF GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) (Structure & Quantification) Prep->NMR FTIR FT-IR Analysis (Functional Groups) Prep->FTIR Report Final Impurity Report GCMS->Report NMR->Report FTIR->Report

Caption: Recommended analytical workflow for impurity characterization.

Q5: Which analytical techniques are most crucial for this analysis?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile and semi-volatile impurities. It provides excellent sensitivity and allows for tentative identification of unknown peaks by comparing their mass spectra to libraries like the NIST database[2][3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H, ¹³C, and ²⁹Si, is unparalleled for definitive structural elucidation and quantification. ²⁹Si NMR is especially powerful for differentiating between various siloxane environments (e.g., linear, cyclic, branched)[4][5][6].

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid and simple technique to confirm the presence or absence of key functional groups. It is particularly useful for detecting the formation of hydroxyl (Si-OH) groups from hydrolysis and tracking the characteristic Si-O-Si backbone stretch[7].

Section 3: Technique-Specific Troubleshooting & Protocols

FAQ 6: I'm setting up a GC-MS method. What are the key parameters and potential pitfalls?

The primary challenge in GC analysis of this compound is its reactivity. Hydrolysis can occur in the injection port if moisture is present, creating artifacts that are not actually in the bulk sample.

Experimental Protocol: GC-MS Analysis

Table 2: Recommended Starting Parameters for GC-MS

ParameterRecommended SettingRationale & Expert Notes
GC Column Low-polarity column, e.g., 5% Phenyl Methylpolysiloxane (DB-5, HP-5ms)Provides good separation for a range of organosilicon compounds with minimal interaction.
Injector Split/Splitless, run in split mode (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Injector Temp. 250 °CSufficient to volatilize the analyte without causing thermal degradation.
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)Inert and provides good chromatographic efficiency.
Oven Program Start at 50 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)A good starting point to separate low-boiling starting materials from higher-boiling oligomers.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Solvent Anhydrous Hexane or TolueneSolvents must be free of water and alcohols to prevent reaction with the sample.

Troubleshooting Guide: GC-MS

  • Problem: Broad, tailing peaks for the main component.

    • Cause: Active sites in the GC liner or column reacting with the chlorosilane.

    • Solution: Use a deactivated liner. Condition the column properly. Consider derivatization to convert reactive Si-Cl or Si-OH groups to more stable Si-O-Si(CH₃)₃ groups, although this alters the original impurity profile[8].

  • Problem: Appearance of new peaks that are not present in direct-injection NMR.

    • Cause: On-column or in-injector hydrolysis/condensation.

    • Solution: Check the entire system for leaks. Use high-purity carrier gas with a moisture trap. Lower the injection port temperature if possible without sacrificing volatilization.

FAQ 7: How can NMR help in quantifying impurities, and what should I look for?

NMR is an excellent quantitative tool because, under proper acquisition conditions, the signal integral is directly proportional to the number of nuclei.

  • ¹H NMR: This is the fastest method. You can quantify impurities by integrating their unique proton signals relative to a known signal from the parent compound (e.g., the methyl protons). For example, the presence of Si-OH protons (often broad signals) or signals from residual starting materials can be integrated. The challenge is that signals from similar impurities can overlap[9].

  • ²⁹Si NMR: While less sensitive and requiring longer acquisition times, ²⁹Si NMR provides a much wider chemical shift range, offering superior resolution for different silicon environments[5][6]. This allows for the clear identification and quantification of linear chains, end-groups, and cyclic species that are difficult to resolve by ¹H NMR.

Table 3: Approximate NMR Chemical Shifts for Key Moieties

NucleusFunctional GroupApproximate Chemical Shift (ppm)Notes
¹HSi-CH₃ 0.1 - 0.5Typically a sharp singlet.
¹HSi-CH=CH₂ 5.7 - 6.2Complex multiplet pattern.
¹HSi-OH 1.0 - 5.0 (variable)Often a broad, exchangeable peak. Concentration and solvent dependent.
²⁹SiSi -Cl (in Dichlorodisiloxane)-15 to -25The specific environment in the parent molecule.
²⁹SiSi -OH (Silanol)-10 to -20Shifted relative to the chlorinated species.
²⁹SiCyclic Siloxanes (D₃, D₄)-5 to -25Cyclic species have distinct chemical shifts from linear chains.

Note: Chemical shifts are approximate and can be influenced by solvent and molecular structure.

FAQ 8: What is the role of FT-IR in this analysis?

FT-IR provides a quick "fingerprint" of the sample. While not ideal for identifying specific impurities in a mixture, it is excellent for process monitoring and stability testing.

  • Look for:

    • A broad peak appearing around 3200-3700 cm⁻¹ , which is characteristic of O-H stretching in Si-OH groups and indicates hydrolysis.

    • A strong, broad absorption between 1000-1100 cm⁻¹ , which is the classic Si-O-Si asymmetric stretching band. Changes in the shape or position of this band can indicate changes in the siloxane backbone (e.g., formation of oligomers).

    • The disappearance or weakening of peaks associated with Si-Cl bonds (typically 450-650 cm⁻¹ ).

Section 4: Advanced Characterization

Q9: I have identified an unknown impurity by GC-MS, but it's not in any library. How do I confirm its structure?

This requires isolating the impurity and performing further analysis.

  • Preparative Chromatography: Use preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) to isolate a sufficient quantity of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): Submit the isolated fraction for HRMS analysis to obtain an accurate mass. This will allow you to determine the exact elemental formula.

  • Multi-dimensional NMR: Perform advanced NMR experiments (e.g., COSY, HSQC, HMBC) on the isolated impurity to piece together its complete chemical structure by looking at ¹H-¹H and ¹H-¹³C correlations.

The following diagram illustrates the general pathway of hydrolysis and condensation, the most common degradation route leading to new impurities.

Impurity_Formation cluster_hydrolysis Hydrolysis cluster_condensation Condensation Parent 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane Cl-Si(Me)(Vi)-O-Si(Me)(Vi)-Cl Silanol Silanol Intermediate HO-Si(Me)(Vi)-O-Si(Me)(Vi)-Cl Parent->Silanol + H₂O - HCl Oligomer Tetravinyl-tetramethyl-trisiloxane Cl-...-O-Si(Me)(Vi)-O-...-Cl Silanol->Oligomer + Parent Molecule - HCl

Sources

Technical Support Center: Synthesis of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (CAS No: 15948-19-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and troubleshooting common experimental issues. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most common method for synthesizing 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane?

The most direct and widely employed method for synthesizing 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is the controlled partial hydrolysis of vinylmethyldichlorosilane (CAS No: 124-70-9).[1] In this reaction, two molecules of the dichlorosilane precursor react with one molecule of water. This carefully controlled reaction forms the siloxane bond (Si-O-Si) while retaining the reactive chloro groups on each silicon atom. The stoichiometry is critical, as excess water will lead to the formation of longer polysiloxane chains and cyclic siloxanes, thereby reducing the yield of the desired dimeric product.

Q2: What are the essential starting materials and what purity level is recommended?

The primary precursor is vinylmethyldichlorosilane . It is crucial to use a high-purity grade (typically >97%) as impurities can interfere with the reaction. The other key reagent is water . Using deionized, distilled water is essential to prevent side reactions caused by mineral or organic contaminants. Often, the reaction is performed in a non-polar, aprotic solvent like toluene or hexane to better control the reaction rate and temperature.

Q3: What are the critical safety precautions I must take during this synthesis?

This synthesis involves hazardous materials and requires strict safety protocols.[2]

  • Moisture Sensitivity: The starting material, vinylmethyldichlorosilane, and the product, 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, are highly sensitive to moisture. Both react with water to liberate corrosive hydrogen chloride (HCl) gas.[2] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosive Byproduct: The reaction produces hydrogen chloride gas as a byproduct. This is a corrosive and toxic gas that must be neutralized. The reaction should be performed in a well-ventilated fume hood, and the exhaust gases should be passed through a scrubber containing a base solution (e.g., sodium hydroxide).

  • Flammability: The starting material and common organic solvents are flammable liquids.[2] Ensure there are no ignition sources near the experimental setup.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, providing explanations and actionable solutions.

Q4: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix this?

Low yield is the most common issue. The root cause is typically related to the uncontrolled formation of undesirable byproducts.

  • Cause 1: Uncontrolled Hydrolysis. The most significant factor is the rate of water addition. If water is added too quickly or its concentration is too high, the reaction will favor the formation of high-molecular-weight silicone polymers and cyclic siloxanes (such as trivinyltrimethylcyclotrisiloxane) instead of the desired dimer. The exotherm from the reaction can also accelerate these side reactions.

    • Solution: Employ a slow, dropwise addition of water to the vinylmethyldichlorosilane. For even better control, dissolve the water in a non-miscible solvent or a solvent like tetrahydrofuran (THF) and add this solution slowly to the reaction mixture. This maintains a very low instantaneous concentration of water.

  • Cause 2: Incorrect Stoichiometry. An excess of water, even by a small amount, will drive the reaction towards unwanted products.

    • Solution: Precisely measure the reactants. The molar ratio of vinylmethyldichlorosilane to water should be exactly 2:1. It is often beneficial to use a slight excess of the dichlorosilane to ensure all the water is consumed.

  • Cause 3: Product Loss During Workup. The product has a relatively low boiling point and can be lost during solvent removal or inefficient distillation.

    • Solution: After the reaction, carefully remove any solvent using a rotary evaporator at a controlled temperature and pressure. Purify the final product using fractional vacuum distillation to effectively separate it from higher-boiling polysiloxanes and any unreacted starting material.

Visualizing the Core Reaction

The desired reaction pathway is a straightforward condensation. Understanding this helps in troubleshooting deviations that lead to byproduct formation.

G R1 Vinylmethyldichlorosilane P1 1,3-Divinyl-1,3-dimethyl- 1,3-dichlorodisiloxane R1->P1 Si-Cl bond reacts R2 Vinylmethyldichlorosilane R2->P1 W Water (H₂O) W->P1 Forms Si-O-Si bridge HCl1 HCl HCl2 HCl

Caption: Core reaction mechanism for the synthesis.

Q5: My purified product contains significant impurities, as shown by GC analysis. How do I identify and eliminate them?

Multiple peaks on a gas chromatogram (GC) indicate the presence of byproducts.

  • Impurity 1: Unreacted Vinylmethyldichlorosilane. A peak with a shorter retention time than the product is likely the starting material.

    • Cause: Incomplete reaction.

    • Solution: Ensure the reaction goes to completion by allowing sufficient reaction time (e.g., stirring for 2-4 hours at room temperature after water addition). A slight excess of water (while risky) can consume all the starting material, but precise 2:1 stoichiometry with adequate time is preferred. Improve the efficiency of your fractional distillation to separate the lower-boiling point starting material.

  • Impurity 2: Cyclic Siloxanes (D3, D4, etc.). Peaks with longer retention times are often cyclic species like hexamethylcyclotrisiloxane (if methyl-based impurities were present) or related vinyl-substituted cyclics.

    • Cause: Intramolecular cyclization reactions, favored by certain solvents or higher temperatures.

    • Solution: Maintain a low reaction temperature (0-25°C) to minimize cyclization. As with other impurities, efficient fractional vacuum distillation is key to their removal.

  • Impurity 3: Linear Polysiloxanes. A broad peak or a series of peaks at very long retention times can indicate the presence of linear oligomers or polymers.

    • Cause: This is a clear sign of excessive hydrolysis due to poor control over water addition.

    • Solution: This issue must be addressed by refining the reaction conditions as described in Q4. Once formed, these high-boiling point polymers are difficult to separate. The primary remedy is prevention.

Troubleshooting Workflow

When encountering low yield or impurity issues, a systematic approach is essential.

G start Problem Encountered: Low Yield or High Impurity check_hydrolysis Was water addition slow and controlled? start->check_hydrolysis check_stoich Was the silane:water ratio exactly 2:1? start->check_stoich check_temp Was the reaction temperature kept low (0-25°C)? start->check_temp check_distill Was fractional vacuum distillation performed effectively? start->check_distill sol_hydrolysis Solution: Add water dropwise or diluted in a solvent. check_hydrolysis->sol_hydrolysis No sol_stoich Solution: Use precise measurements. Consider slight excess of silane. check_stoich->sol_stoich No sol_temp Solution: Use an ice bath and monitor internal temperature. check_temp->sol_temp No sol_distill Solution: Use a column with high theoretical plates and optimize vacuum/temperature. check_distill->sol_distill No

Caption: A workflow for troubleshooting common synthesis problems.

Experimental Protocols & Data

Table 1: Key Reaction Parameters and Their Impact on Yield
ParameterRecommended SettingRationale & Impact on Yield
Reactant Ratio 2.05 : 1.00 (Silane:Water)A slight excess of vinylmethyldichlorosilane ensures complete consumption of water, preventing polymer formation and maximizing the yield of the desired dimer.
Reaction Temperature 0 - 10°CLower temperatures slow the reaction rate, providing better control, reducing the exotherm, and minimizing the formation of cyclic byproducts.
Water Addition Time 60 - 120 minutesA slow, controlled addition maintains a low instantaneous water concentration, which is the most critical factor for preventing polymerization.
Stirring Speed 300 - 400 RPMVigorous stirring ensures rapid dispersion of the added water, preventing localized areas of high concentration that can lead to side reactions.
Solvent Anhydrous Toluene or HexaneUsing a non-polar, aprotic solvent helps to dissipate heat and control the reaction kinetics. The choice of solvent can influence byproduct formation.
Protocol 1: Synthesis via Controlled Hydrolysis

Materials:

  • Vinylmethyldichlorosilane (141.05 g, 1.0 mol)

  • Deionized water (9.0 g, 0.5 mol)

  • Anhydrous Toluene (500 mL)

  • 500 mL three-neck round-bottom flask, equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas scrubber.

Procedure:

  • Setup: Assemble the glassware and dry it thoroughly in an oven at 120°C overnight. Allow to cool to room temperature under a stream of dry nitrogen.

  • Charging the Reactor: Charge the three-neck flask with vinylmethyldichlorosilane (141.05 g) and anhydrous toluene (250 mL). Begin stirring and cool the flask to 0-5°C using an ice-water bath.

  • Prepare Water Solution: In the dropping funnel, add the deionized water (9.0 g) to the remaining anhydrous toluene (250 mL) and shake to create a dispersion.

  • Controlled Addition: Add the water-toluene dispersion dropwise to the cooled, stirring solution of vinylmethyldichlorosilane over a period of 90 minutes. Maintain the internal reaction temperature below 10°C throughout the addition. HCl gas will evolve and should be neutralized in the scrubber.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.

  • Workup: The reaction mixture will likely be two phases. Separate the organic layer. Wash the organic layer with a small amount of saturated sodium bicarbonate solution to neutralize any remaining HCl, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the toluene using a rotary evaporator. Do not heat above 40°C to avoid loss of the product.

Protocol 2: Purification by Fractional Vacuum Distillation

Procedure:

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column with at least 10 theoretical plates).

  • Distillation: Transfer the crude product from Protocol 1 into the distillation flask. Apply a vacuum and gently heat the flask.

  • Collect Fractions:

    • Fraction 1: Collect and discard any low-boiling forerun, which may contain residual solvent and unreacted vinylmethyldichlorosilane.

    • Fraction 2: Collect the main fraction of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane at the appropriate boiling point and pressure (approx. 70-75°C at 20 mmHg).

    • Residue: The distillation pot will contain higher-boiling linear and cyclic polysiloxanes. Discontinue distillation before the residue is heated to dryness.

  • Storage: Store the purified product in a tightly sealed container under a nitrogen atmosphere to protect it from moisture.[2]

References

  • Gelest, Inc. (2015). Safety Data Sheet: 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. [Link]

  • Gelest, Inc. Product Page: VINYLMETHYLDICHLOROSILANE. [Link]

  • Patnode, W., & Wilcock, D. F. (1946). Methylpolysiloxanes. Journal of the American Chemical Society, 68(3), 358-363. (Note: While a direct link to the full text may require a subscription, this foundational paper describes the hydrolysis of chlorosilanes.)
  • Google Patents. CN102718788A - Preparation process of tetramethyl divinyl disiloxane.
  • Google Patents. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.

Sources

"handling and safety precautions for 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (CAS No. 15948-19-3). This document provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions (FAQs) based on established safety protocols and material properties.

Part 1: Quick Reference & Core Properties

Before handling, it is crucial to understand the fundamental properties and hazards of this compound. As an organochlorosilane, its reactivity is primarily dictated by the presence of hydrolyzable silicon-chlorine bonds.[1]

PropertyValueSource
Chemical Formula C₆H₁₂Cl₂OSi₂[1][2]
Molecular Weight 227.23 g/mol [2]
Appearance Colorless Liquid[3]
Odor Pungent[3]
Classification Flammable Liquid 3; Skin Corrosion 1B; Eye Damage 1[1]
Primary Hazard Reacts with water or moisture to produce Hydrogen Chloride (HCl) gas.[1]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues and questions that may arise during experimentation.

Section A: Hazard Identification & Personal Protective Equipment (PPE)

Question 1: What are the primary hazards I should be aware of when working with this compound?

This compound presents three main categories of hazards:

  • Corrosivity: It causes severe skin burns and serious eye damage upon contact.[1][4] This is due to the compound itself and its rapid reaction with moisture (e.g., on skin, in eyes, or in the respiratory tract) to form hydrochloric acid (HCl).[1]

  • Flammability: It is a flammable liquid and vapor, with a flash point of 15 °C.[5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][6] Keep it away from heat, sparks, and open flames.[1][3]

  • Reactivity: It reacts vigorously with water and other protic compounds (like alcohols and amines) to liberate corrosive and toxic hydrogen chloride gas.[1] This reaction is exothermic and can cause pressure buildup in sealed containers.

Question 2: The Safety Data Sheet (SDS) says to wear a respirator. Is a standard surgical mask sufficient?

No, a surgical mask is not sufficient. The primary inhalation hazard is not particulates, but corrosive acid gas vapors.[1]

  • Expertise: You must use a NIOSH-certified respirator equipped with a combination organic vapor/acid gas (yellow) cartridge.[1][7] This type of cartridge is specifically designed to neutralize HCl gas. A standard dust or surgical mask offers no protection against chemical vapors.

  • Trustworthiness: Always ensure your respirator has been properly fit-tested.[8] An improper seal renders the respirator ineffective. Cartridge respirators are suitable only for low concentrations or emergency egress; they should not be used in areas with unknown vapor concentrations.[9]

Question 3: What specific PPE is required for handling small quantities in a fume hood?

Even for small-scale work, comprehensive PPE is mandatory to prevent any contact.[10]

PPE ItemSpecificationRationale & Causality
Hand Protection Neoprene or nitrile rubber gloves.[1]Provides a barrier against the corrosive liquid. Latex gloves are not recommended.[11] Always inspect gloves for tears or pinholes before use.
Eye Protection Chemical splash goggles or a full-face shield.[1][9]Protects against splashes. A face shield worn over chemical goggles is recommended where the risk of splashing is high.[8][9] Contact lenses should not be worn as they can trap corrosive material against the eye.[1][11]
Body Protection Flame-retardant lab coat, fully buttoned.[8]Protects skin from incidental contact and provides a removable barrier in case of a spill. Wear long pants and closed-toe shoes.[8]
Respiratory NIOSH-certified respirator with organic vapor/acid gas cartridge.[1]Required if there is any risk of inhalation, such as outside of a high-flow fume hood or during a spill.[1][9]
Section B: Handling, Storage, and Reactions

Question 4: I noticed the liquid in my Sure-Seal™ bottle has turned slightly hazy. Is it still usable?

A hazy appearance is a strong indicator of hydrolysis. This means moisture has entered the bottle, reacting with the dichlorodisiloxane to form insoluble siloxanols and HCl.

  • Troubleshooting: The material is likely partially decomposed and its purity is compromised. More importantly, the headspace of the bottle now contains corrosive HCl gas.[1] Open the bottle with extreme caution inside a certified chemical fume hood while wearing full PPE. The compromised reagent may not be suitable for reactions sensitive to acid or water content.

  • Causality: This compound is highly sensitive to moisture.[3][6] The silicon-chlorine bond is readily attacked by water. Proper inert atmosphere handling is not just a recommendation; it is critical for maintaining the integrity of the reagent.

Question 5: Why is an inert atmosphere (like nitrogen or argon) so critical for handling and storage?

As established, the compound reacts with atmospheric moisture.[1]

  • Expertise: Using an inert atmosphere serves two purposes:

    • Preserves Purity: It prevents the decomposition of the material, ensuring your experimental results are valid and reproducible.

    • Enhances Safety: It prevents the formation and release of corrosive HCl gas, which can damage equipment and pose a severe inhalation hazard.[1]

  • Workflow Diagram: The diagram below illustrates the hydrolysis reaction that occurs in the presence of moisture.

Hydrolysis cluster_reactants Reactants cluster_products Products reagent 1,3-Divinyl-1,3-dimethyl- 1,3-dichlorodisiloxane products 1,3-Divinyl-1,3-dimethyl- 1,3-disiloxanediol reagent->products Hydrolysis water 2 H₂O (Moisture) water->products hcl 2 HCl (Hydrogen Chloride Gas)

Caption: Hydrolysis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

Question 6: What materials are incompatible with this chemical?

Avoid contact with the following materials:

  • Water, Alcohols, Amines: These protic substances will react violently to produce HCl.[1]

  • Strong Oxidizing Agents: Can lead to a vigorous, potentially explosive reaction.[1]

  • Bases: While bases can neutralize the HCl byproduct, a strong base can also react with the siloxane itself.

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources, in a tightly closed container, preferably under an inert atmosphere.[1][3]

Part 3: Experimental Protocols & Emergency Procedures

Protocol 1: Transfer of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane via Syringe

This protocol must be performed inside a certified chemical fume hood.

Step-by-Step Methodology:

  • Preparation: Ensure the reaction flask is oven-dried, cooled under a stream of inert gas (nitrogen or argon), and sealed with a rubber septum.

  • Inert Gas Setup: Connect the reagent bottle to an inert gas line using a needle adapter to create a positive pressure blanket.

  • Syringe Preparation: Take a clean, dry syringe and needle. Flush the syringe with inert gas 3-5 times by drawing gas from the headspace of a dry flask and expelling it.

  • Withdrawal: Puncture the septum on the reagent bottle with the syringe needle. Slowly withdraw the desired volume of liquid. The positive pressure in the bottle will aid in filling the syringe.

  • Transfer: Immediately transfer the liquid to the reaction flask by puncturing its septum. Inject the liquid slowly.

  • Cleaning: Quench the residual chemical in the syringe by drawing up a small amount of a suitable solvent (e.g., hexane) and discharging it into a dedicated waste container containing a neutralizing agent like sodium bicarbonate. Repeat this process.

Protocol 2: Handling a Small Spill (<100 mL) Inside a Fume Hood

Step-by-Step Methodology:

  • Alert Personnel: Immediately alert others in the lab.

  • Containment: If possible without risk, use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to dike the spill and prevent it from spreading.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralization/Absorption: Cover the spill with the absorbent material. Work from the outside in.

  • Collection: Once the liquid is fully absorbed, carefully collect the material using non-sparking tools (e.g., plastic or brass scoops).[1][3] Place the contaminated absorbent into a clearly labeled, sealable waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a high-flashpoint solvent (like isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Disposal: Seal the waste container and manage it as hazardous waste according to your institution's guidelines.[1]

Emergency Troubleshooting: Spills, Fire, and Exposure

Question 7: What should I do in case of a large spill or a spill outside the fume hood?

For any large spill or a spill in a poorly ventilated area, personal safety is the top priority.

  • Evacuate: Immediately evacuate the area.[1]

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., Environmental Health & Safety).

  • Isolate: If safe to do so, close the doors to the lab to contain the vapors.

  • Do Not Re-enter: Do not attempt to clean up a large spill yourself.[1] Wait for trained emergency responders who have the appropriate respiratory protection (like a Self-Contained Breathing Apparatus - SCBA) and equipment.[10]

Spill Response Decision Workflow

SpillResponse spill Spill Detected size Assess Size & Location spill->size small_hood Small (<100mL) & Inside Fume Hood size->small_hood Contained large_open Large (>100mL) or Outside Hood size->large_open Uncontained protocol Follow Small Spill Protocol (Protocol 2) small_hood->protocol evacuate Evacuate Area Immediately large_open->evacuate alert Alert EHS / Emergency Services evacuate->alert isolate Isolate the Area alert->isolate

Caption: Decision workflow for responding to a chemical spill.

Question 8: The SDS seems to have conflicting advice on using water for firefighting. Can it be used?

This is a critical point of clarification.

  • Unsuitable Extinguishing Media: Do NOT use water directly on the burning chemical.[1][5] This will exacerbate the situation by causing a violent reaction and releasing large quantities of flammable and corrosive HCl gas.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]

  • Cooling Containers: Water spray can be used to cool fire-exposed containers from a distance.[1][5] This helps prevent them from rupturing due to pressure buildup. Firefighters must wear full protective gear, including respiratory protection.[1]

Question 9: What is the immediate first aid for skin or eye contact?

Immediate and thorough irrigation is essential.

  • Skin Contact: Go immediately to the nearest safety shower. Take off all contaminated clothing while rinsing.[1][12] Rinse the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Eye Contact: Go immediately to an emergency eyewash station. Hold the eyelids open and flush with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

References

  • 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE Safety Data Sheet. (2015). Gelest, Inc. [Link]

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (2017). American Chemistry Council. [Link]

  • Chlorosilane Safety Guide. Scribd. [Link]

  • 1,3-DIVINYLTETRAMETHYLDISILOXANE Safety Data Sheet. (2014). Gelest, Inc. [Link]

  • 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane Cas 2627-95-4 SDS. Co-Formula. [Link]

  • Safety Data Sheet: 1,3-Divinyltetramethyldisiloxane. (n.d.). Chemos GmbH & Co. KG. [Link]

  • 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE Safety Data Sheet. (2014). Gelest, Inc. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]

  • Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. (2025). ResearchGate. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. [Link]

  • 1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE Safety Data Sheet. (2017). Gelest, Inc. [Link]

  • 1,3-Divinyltetramethyldisiloxane. (n.d.). ResearchGate. [Link]

  • 1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE. (n.d.). Gelest, Inc. [Link]

  • Process for preparing 1,1,3,3-tetramethyl-disiloxane. (n.d.).
  • 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane. (n.d.). PubChem. [Link]

  • Thermal Decomposition of meso- and d,l-3,4-Diethyl-3,4-dimethyldiazetine N,N'-Dioxide. (2016). ACS Publications. [Link]

  • The Thermal Decomposition of Thirty Commercially Available Materials at 300C. (n.d.). DTIC. [Link]

Sources

Technical Support Center: Controlling Crosslinking with 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the use of this versatile crosslinking agent. Our goal is to empower you with the knowledge to precisely control the degree of crosslinking in your polymer systems, ensuring reproducible and reliable experimental outcomes.

Introduction to 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a bifunctional organosilicon compound featuring two reactive sites: two vinyl groups and two chloro groups attached to the silicon atoms. This unique structure allows for a two-stage crosslinking strategy. The highly reactive chlorosilane moieties can readily react with nucleophiles, such as hydroxyl groups, to form stable siloxane bonds. Subsequently, the vinyl groups can participate in hydrosilylation reactions, providing a secondary mechanism for network formation.[1][2][3] This dual reactivity offers a significant degree of control over the final properties of the crosslinked material.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane with hydroxyl-terminated polymers?

A1: The primary reaction involves the hydrolysis of the Si-Cl bonds by the hydroxyl groups of the polymer.[3][4] This is a condensation reaction that forms a stable Si-O-C or Si-O-Si linkage and releases hydrogen chloride (HCl) as a byproduct.[5] It is crucial to have an acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, in the reaction mixture to neutralize the evolved HCl, which can otherwise catalyze undesirable side reactions or degrade sensitive components in your formulation.

Q2: How can I control the initial degree of functionalization of my polymer with the crosslinker?

A2: The degree of initial functionalization is primarily controlled by the stoichiometry of the reactants. By carefully controlling the molar ratio of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane to the hydroxyl groups on your polymer, you can dictate the number of vinyl-functional sites introduced onto the polymer backbone. A sub-stoichiometric amount of the crosslinker will result in a partially functionalized polymer, leaving some hydroxyl groups unreacted.

Q3: What is the role of the vinyl groups, and when do they react?

A3: The vinyl groups are typically reserved for a secondary crosslinking step, most commonly via a hydrosilylation reaction.[2][6] This reaction involves the addition of a Si-H group (from a separate hydrosilane crosslinker) across the vinyl double bond, usually in the presence of a platinum catalyst.[2][7] This two-step process allows for the formation of a well-defined prepolymer in the first stage, which can then be cured (crosslinked) in a controlled manner in the second stage.

Q4: My reaction mixture is turning cloudy and forming a gel prematurely. What could be the cause?

A4: Premature gelation is a common issue and can be attributed to several factors. The most likely cause is excessive crosslinking due to the bifunctional nature of the dichlorodisiloxane. If both chloro groups on a single molecule react with different polymer chains, it will lead to immediate crosslinking. Another potential cause is the presence of water in your reactants or solvent. Water will hydrolyze the Si-Cl bonds to form silanols (Si-OH), which can then self-condense to form Si-O-Si crosslinks.[8][9]

Q5: How can I measure the degree of crosslinking in my final material?

A5: Several techniques can be employed to quantify the degree of crosslinking. Swelling experiments, based on the Flory-Rehner theory, are a classical method where the crosslink density is calculated from the amount of solvent absorbed by the polymer network.[10][11][12] Instrumental techniques such as Differential Scanning Calorimetry (DSC) can be used to measure changes in the glass transition temperature (Tg), which typically increases with crosslink density.[11][13][14] Rheological measurements can also provide valuable information on the viscoelastic properties of the material, which are directly related to the network structure.[15]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when using 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

Problem Potential Causes Troubleshooting Steps & Solutions
Inconsistent or Low Degree of Crosslinking 1. Incomplete initial reaction: The dichlorodisiloxane did not fully react with the polymer. 2. Moisture contamination: Hydrolysis of the Si-Cl bonds leading to non-reactive silanols or uncontrolled side reactions.[4][16] 3. Inefficient secondary curing (hydrosilylation): Catalyst inhibition or incorrect stoichiometry of Si-H to vinyl groups.1. Optimize reaction conditions: Increase reaction time or temperature for the initial functionalization step. Ensure adequate mixing. 2. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] 3. Verify catalyst activity: Use a fresh, active hydrosilylation catalyst. Ensure there are no catalyst poisons (e.g., sulfur compounds, amines) in your system. Optimize the molar ratio of Si-H to vinyl groups.
Premature Gelation or Uncontrolled Polymerization 1. Excessive crosslinker concentration: A high concentration of the dichlorodisiloxane can lead to rapid network formation.[17][18] 2. Presence of water: As mentioned, water can induce uncontrolled condensation reactions.[8][9] 3. High reaction temperature: Can accelerate the reaction rate beyond a controllable level.1. Control stoichiometry: Carefully calculate and control the molar ratio of the crosslinker to the polymer's reactive sites. Consider a step-wise addition of the crosslinker. 2. Strict moisture control: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. 3. Lower reaction temperature: Conduct the reaction at a lower temperature to slow down the reaction kinetics and allow for better control.
Poor Mechanical Properties of the Final Material 1. Inhomogeneous crosslink distribution: Poor mixing or localized high concentrations of the crosslinker. 2. Incomplete curing: The secondary crosslinking reaction (hydrosilylation) did not go to completion. 3. Chain scission: The presence of acidic byproducts (HCl) may have caused degradation of the polymer backbone.1. Improve mixing: Use efficient stirring throughout the reaction. Consider a more dilute solution to improve homogeneity. 2. Optimize curing conditions: Increase the curing time or temperature. Ensure the correct catalyst concentration is used. 3. Use an acid scavenger: Always include an appropriate acid scavenger in the initial reaction to neutralize the HCl byproduct.[5]
Formation of "Popping Gels" or Hazardous Byproducts 1. Hydrolysis of unreacted chlorosilanes: Can lead to the formation of shock-sensitive polychlorosilanes.[16]1. Quench the reaction properly: After the initial functionalization, quench any unreacted chlorosilane groups with a suitable reagent, such as a dry alcohol, before exposing the mixture to ambient moisture. 2. Handle with care: Be aware of the potential hazards associated with chlorosilane byproducts and handle them according to safety protocols.[16]

Experimental Protocols

Protocol 1: Controlled Functionalization of a Hydroxyl-Terminated Polymer

This protocol describes the vinyl-functionalization of a hydroxyl-terminated polymer (e.g., hydroxyl-terminated polydimethylsiloxane, HTPDMS) using 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

Materials:

  • Hydroxyl-terminated polymer (e.g., HTPDMS)

  • 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

  • Anhydrous toluene (or other suitable solvent)

  • Anhydrous triethylamine (or other acid scavenger)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.

  • Dissolve the hydroxyl-terminated polymer in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Add anhydrous triethylamine to the solution. The molar amount of triethylamine should be at least twice the molar amount of the dichlorodisiloxane to be added.

  • Slowly add the desired stoichiometric amount of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane to the stirred solution at room temperature.

  • Allow the reaction to proceed at room temperature for 4-6 hours or until the reaction is complete (monitor by FT-IR for the disappearance of the -OH peak).

  • The resulting triethylamine hydrochloride salt can be removed by filtration.

  • The solvent can be removed under reduced pressure to yield the vinyl-functionalized prepolymer.

Visualizations

Reaction Mechanism

ReactionMechanism Polymer_OH Polymer-OH Prepolymer Polymer-O-Si(Me)(Vinyl)-O-Si(Me)(Vinyl)-Cl (Vinyl-Functionalized Prepolymer) Polymer_OH->Prepolymer Step 1: Functionalization Crosslinker Cl-Si(Me)(Vinyl)-O-Si(Me)(Vinyl)-Cl Crosslinker->Prepolymer Byproduct1 HCl Crosslinker->Byproduct1 releases AcidScavenger Acid Scavenger (e.g., Et3N) Byproduct2 Et3N·HCl AcidScavenger->Byproduct2 neutralizes CrosslinkedPolymer Crosslinked Polymer Network Prepolymer->CrosslinkedPolymer Step 2: Hydrosilylation Byproduct1->Byproduct2 Hydrosilane Polymer-Si-H Hydrosilane->CrosslinkedPolymer Catalyst Pt Catalyst Catalyst->CrosslinkedPolymer

Caption: Two-step crosslinking using 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

Troubleshooting Workflow: Premature Gelation

TroubleshootingWorkflow Start Premature Gelation Observed CheckMoisture Check for Moisture Contamination (Solvents, Reagents, Atmosphere) Start->CheckMoisture CheckStoichiometry Review Crosslinker Stoichiometry CheckMoisture->CheckStoichiometry No DrySystem Implement Strict Anhydrous Conditions (Dry Solvents, Inert Atmosphere) CheckMoisture->DrySystem Yes CheckTemperature Evaluate Reaction Temperature CheckStoichiometry->CheckTemperature Optimal ReduceConcentration Reduce Crosslinker Concentration (Step-wise addition) CheckStoichiometry->ReduceConcentration High LowerTemperature Lower Reaction Temperature CheckTemperature->LowerTemperature High Resolved Issue Resolved CheckTemperature->Resolved Optimal DrySystem->Resolved ReduceConcentration->Resolved LowerTemperature->Resolved

Caption: A logical workflow for troubleshooting premature gelation.

References

  • Bar-Haim, A., et al. (2022). Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings. National Institutes of Health. [Link][19]

  • Boutevin, B., et al. (2003). Synthesis of Branched Polysiloxanes with Controlled Branching and Functionalization by Anionic Ring-Opening Polymerization. Macromolecules. [Link][1]

  • Carnegie Mellon University. (n.d.). Networks/Gels. Matyjaszewski Polymer Group. [Link][17]

  • Chen, J., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. MDPI. [Link][8]

  • Gelest, Inc. (2015). 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE Safety Data Sheet. [Link][5]

  • Gouda, K., et al. (1996). Cross-Coupling Reactions of Aryl Chlorides with Organochlorosilanes: Highly Effective Methods for Arylation or Alkenylation of Aryl Chlorides. Journal of Organic Chemistry. [Link][20]

  • Matyjaszewski, K., et al. (2023). Crosslinking and Gelation of Polymer Brushes and Free Polymer Chains in a Confined Space during Controlled Radical Polymerization: A Computer Simulation Study. Macromolecules. [Link][21]

  • Ngai, E. (2018). Reactive Chlorosilane Byproducts, Popping Gels. Chemically Speaking LLC. [Link][16]

  • Schweitzer, J., et al. (2019). Determination of the Crosslinking Density of a Silicone Elastomer. ACS Publications. [Link][10]

  • Shaik, S., et al. (2021). Impact of polymer crosslinking on release mechanisms from long-acting levonorgestrel intrauterine systems. National Institutes of Health. [Link][22]

  • Wikipedia. (n.d.). Gel point. [Link][18]

  • . (n.d.). Chlorosilane. [Link][3]

  • Yuan, H., et al. (2019). Hydrolysis of trimethyl-chlorosilane. ResearchGate. [Link][4]

Sources

"analytical techniques to monitor the purity of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purity Analysis of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Welcome to the technical support guide for the analytical monitoring of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (CAS No. 15948-19-3). This resource is designed for researchers, scientists, and quality control professionals who require robust methods to assess the purity of this critical organosilicon intermediate. Given its reactive nature, particularly its sensitivity to moisture, rigorous and appropriate analytical techniques are essential for ensuring experimental success and product quality.

This guide provides in-depth, field-tested insights in a direct question-and-answer format, addressing common challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane?

A1: The primary techniques for purity assessment are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Gas Chromatography (GC): This is the workhorse for quantitative purity analysis. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it excels at separating the target compound from volatile impurities and oligomeric byproducts.

  • NMR Spectroscopy (¹H, ¹³C, and ²⁹Si): NMR provides detailed structural confirmation and can quantify impurities if appropriate internal standards are used. ¹H NMR is excellent for verifying the ratio of vinyl to methyl protons, while ²⁹Si NMR can identify different siloxane environments, such as hydrolysis products or other silicon-containing impurities.[1][2]

  • FTIR Spectroscopy: This technique is ideal for rapid qualitative assessment and for detecting specific functional group impurities, most notably the broad O-H stretch that indicates the presence of hydrolysis products (silanols).[3][4]

Q2: What are the most common impurities I should expect to find in this material?

A2: Due to the compound's reactivity, especially the Si-Cl bonds, the most common impurities arise from hydrolysis and synthesis side-reactions.

  • Hydrolysis Products: The Si-Cl bonds readily react with ambient moisture to form silanols (Si-OH) and subsequently condense into larger siloxane oligomers. This reaction releases hydrochloric acid (HCl).[5]

  • Cyclic Siloxanes: Small cyclic siloxanes (like D3, D4, D5) can be present as byproducts from the manufacturing process.[6][7]

  • Starting Material Residues: Depending on the synthetic route, residual starting materials or incompletely reacted intermediates may be present.

  • Other Oligomers: Higher molecular weight linear or branched siloxanes can also be present.

Q3: How does the reactivity of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane affect sample handling and analysis?

A3: Its reactivity is a critical consideration. The compound readily reacts with water and moisture in the air, liberating hydrogen chloride.[5] This necessitates specific handling procedures to maintain sample integrity.

  • Inert Atmosphere: Always handle the material under a dry, inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.

  • Dry Solvents & Glassware: Use anhydrous solvents for sample dilution (e.g., dry toluene or hexane for GC; deuterated chloroform stored over molecular sieves for NMR). All glassware must be oven-dried and cooled under an inert atmosphere.

  • Sealed Containers: Store samples in tightly sealed containers with an inert gas headspace. For analytical vials (e.g., GC autosampler vials), use caps with high-quality septa to minimize moisture ingress.

Workflow for Analytical Technique Selection

The choice of technique depends on the analytical goal. This workflow diagram outlines a logical approach to selecting the appropriate method.

G start Define Analytical Goal goal1 Routine QC Purity Check (Quantitative % Area) start->goal1 goal2 Identify Unknown Impurity start->goal2 goal3 Confirm Structure & Detect Hydrolysis start->goal3 tech1 Gas Chromatography (GC-FID) goal1->tech1 Best for quantification tech2 GC-Mass Spectrometry (GC-MS) goal2->tech2 Provides mass for identification tech3 NMR Spectroscopy (¹H, ¹³C, ²⁹Si) goal2->tech3 Provides structural fragments goal3->tech3 Gold standard for structure tech4 FTIR Spectroscopy goal3->tech4 Fast check for -OH groups

Caption: Logical workflow for selecting an analytical technique.

Troubleshooting Guide: Gas Chromatography (GC)

GC is the preferred method for quantitative purity assessment. However, the active nature of siloxanes can present challenges.

Q: My main peak is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for active compounds like chlorosiloxanes is often caused by unwanted interactions with the GC system.

Causality: The Si-Cl groups can interact with active sites—such as free silanol groups (Si-OH)—on the surface of the GC inlet liner or the column stationary phase. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and creating a tailed peak shape.

Solutions:

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated glass inlet liner. Over time, even deactivated liners can become active. A simple troubleshooting step is to replace the liner.

  • Choose an Appropriate Column: A low-to-mid polarity column is typically suitable. A non-polar poly(dimethylsiloxane) phase can reduce interactions with polar functional groups. For some siloxanes, a column specifically designed for volatile or organosilicon compound analysis is recommended.

  • Column Conditioning: Properly condition the column according to the manufacturer's instructions before use to remove contaminants and ensure a stable baseline.

  • Derivatization (If Necessary): In extreme cases, silylating the sample with a derivatizing agent can cap active groups, but this is often a last resort as it complicates the sample preparation and introduces new components.

Q: I see unexpected peaks in my chromatogram that are not present in the reference standard. What are they?

A: These peaks are likely impurities from hydrolysis or column bleed.

Causality:

  • Hydrolysis: If the sample was exposed to moisture during preparation, the dichlorodisiloxane will hydrolyze, forming new, more polar compounds (silanols) which may appear as additional peaks, often with poor peak shape.

  • Column Bleed: If the oven temperature is too high or the column is old, the stationary phase can degrade and elute, causing a rising baseline or discrete "bleed peaks."

  • Septum Bleed: Pieces of the inlet septum can be cored by the syringe and fall into the hot inlet, releasing siloxane-based bleed products.

Solutions:

  • Verify Sample Prep: Prepare a fresh sample using strictly anhydrous techniques and re-inject. If the extra peaks disappear or are significantly reduced, the issue was hydrolysis.

  • Run a Blank: Inject a solvent blank to check for contamination from the solvent or syringe.

  • Check for Column Bleed: Run your temperature program without an injection. A rising baseline at high temperatures indicates column bleed. Ensure your maximum oven temperature does not exceed the column's limit.

  • Use High-Quality Septa: Use pre-pierced or high-temperature septa to minimize coring and bleed. Change the septum regularly.

Protocol: Quantitative GC Purity Analysis

This protocol provides a starting point for method development.

  • Sample Preparation (in a glove box or under inert gas):

    • Accurately weigh ~20 mg of the sample into a 10 mL volumetric flask.

    • Dilute to volume with anhydrous hexane or toluene.

    • Transfer an aliquot to a 2 mL GC autosampler vial and cap immediately.

  • Instrumentation:

    • System: Gas Chromatograph with FID.

    • Column: Low-to-mid polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow (~1.0 mL/min).

  • GC Parameters (Example):

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • Detector Temperature: 300 °C

  • System Suitability:

    • Before running samples, inject a known standard to verify retention time, peak shape (asymmetry factor < 1.5), and detector response.

  • Analysis:

    • Inject the sample.

    • Calculate purity using the area percent method (Area of Main Peak / Total Area of All Peaks) * 100%. This method assumes all components have a similar response factor in the FID, which is a reasonable starting assumption for related siloxane impurities.

ParameterRecommended SettingRationale
Inlet Liner Deactivated, SplitlessMinimizes analyte interaction and prevents degradation.
Column Phase 5% Phenyl-MethylpolysiloxaneProvides good selectivity for organosilicon compounds.
Oven Program Start low, ramp moderatelyEnsures separation of volatile impurities without causing degradation of the analyte.
Detector FIDOffers robust, linear response for hydrocarbons and siloxanes.

Troubleshooting Guide: NMR Spectroscopy

NMR is invaluable for structural verification.

Q: My ¹H NMR spectrum shows a broad singlet around 1-3 ppm. What is this?

A: This is very likely a sign of hydrolysis.

Causality: The Si-Cl bonds react with trace water (even from deuterated solvents if not properly dried) to form Si-OH (silanol) groups. The proton on the oxygen is acidic and undergoes rapid chemical exchange, resulting in a broad signal. Its chemical shift can vary depending on concentration, temperature, and solvent.

Solutions:

  • Use Fresh, Dry Solvent: Use a fresh ampule of deuterated solvent (e.g., CDCl₃) or use solvent that has been stored over activated molecular sieves.

  • D₂O Exchange: To confirm the peak is from an -OH group, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing the peak to disappear or significantly diminish.

  • Prepare Sample Under Inert Atmosphere: Prepare the NMR sample in a glove box to prevent exposure to atmospheric moisture.

Q: How can I use ²⁹Si NMR to assess purity?

A: ²⁹Si NMR is highly sensitive to the silicon chemical environment and is an excellent tool for identifying different silicon species.[1][2][8]

Causality: The chemical shift of a ²⁹Si nucleus is directly influenced by the atoms bonded to it. A silicon atom in the desired Cl-Si(R₂)-O- environment will have a distinct chemical shift from one in a hydrolysis product like HO-Si(R₂)-O- or in a longer siloxane chain -O-Si(R₂)-O-.

Application:

  • Reference Spectrum: Acquire a ²⁹Si NMR spectrum of a high-purity reference sample. This will show the characteristic peak for the target molecule.

  • Sample Analysis: Run the spectrum on your sample. The appearance of new peaks indicates the presence of silicon-containing impurities. While ²⁹Si NMR is inherently less sensitive than ¹H NMR, it provides unambiguous evidence of structural variants.[9]

  • Background Signal: Be aware that the glass NMR tube and the probe itself will produce a very broad signal around -110 ppm.[9] This should not interfere with the signals for your compound, which will be much sharper and in a different region.

Troubleshooting Guide: FTIR Spectroscopy

FTIR is a fast, qualitative technique.

Q: My FTIR spectrum has a very broad absorption between 3200-3600 cm⁻¹. Is my sample contaminated?

A: Yes, this is a classic indicator of O-H stretching vibrations, meaning your sample has been exposed to moisture and has hydrolyzed.[10]

Causality: The O-H bond in silanol (Si-OH) groups is highly polarized and forms hydrogen bonds, resulting in a very broad and strong absorption band in this region of the infrared spectrum. A pure, dry sample of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane should have a clean baseline in this area.

Solutions:

  • Confirm with Handling: Review your sample handling procedures. This result strongly suggests a breach in maintaining an inert, anhydrous environment.

  • Semi-Quantitative Assessment: While not strictly quantitative, the intensity of this broad peak can be used as a semi-quantitative indicator of the degree of hydrolysis. Comparing the peak height or area to the Si-O-Si stretch (~1080 cm⁻¹) across different batches can provide a relative measure of moisture contamination.[3]

  • Use as a Quick Check: Because of its speed, FTIR is an excellent first-pass screening tool. A quick scan can immediately tell you if a sample is "wet" or "dry" before committing to more time-consuming analyses like GC or NMR.

Key FTIR Absorption Bands
Wavenumber (cm⁻¹)AssignmentSignificance for Purity
3200-3600 (broad) O-H stretch (from Si-OH)Impurity. Indicates hydrolysis.
~3060, ~1595 =C-H stretch, C=C stretchPresent. Confirms vinyl groups.
~2960 C-H stretchPresent. Confirms methyl groups.
~1080 Si-O-Si antisymmetric stretchPresent. Confirms disiloxane backbone.[3]
~800-850 Si-Cl stretchPresent. Confirms chlorosilane functionality.

References

  • ResearchGate. NMR Spectroscopy of Organosilicon Compounds. Available from: [Link]

  • ResearchGate. 29Si NMR Experiments in Solutions of Organosilicon Compounds. Available from: [Link]

  • IEEE. Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. Available from: [Link]

  • ACS Publications. Silicon-29 chemical shifts of organosilicon compounds. Available from: [Link]

  • ResearchGate. Gas chromatogram of the reaction mixture of α,ω-dichlorosiloxane (ClD n.... Available from: [Link]

  • MDPI. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. Available from: [Link]

  • MDPI. Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. Available from: [Link]

  • Elsevier. Development of on-line FTIR spectroscopy for siloxane detection in biogas to enhance carbon contactor management. Available from: [Link]

  • Pascal-Man. Si NMR Some Practical Aspects. Available from: [Link]

  • University of Ottawa. ( 29 Si) Silicon NMR. Available from: [Link]

  • MDPI. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Available from: [Link]

  • RSC Publishing. Analytical Methods. Available from: [Link]

  • Shimadzu. G301A Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System. Available from: [Link]

  • Gelest, Inc. 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE Safety Data Sheet. Available from: [Link]

  • ResearchGate. Analysis of siloxanes in hydrocarbon mixtures using comprehensive two-dimensional gas chromatography. Available from: [Link]

  • PubChem. 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane. Available from: [Link]

  • Gelest, Inc. 1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE. Available from: [Link]

Sources

Validation & Comparative

"1H NMR and 13C NMR analysis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Guide to the Analysis of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

In the field of materials science, particularly in the synthesis of bespoke silicone polymers, the precise characterization of organosilicon precursors is paramount. 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane stands as a key bifunctional monomer, offering reactive vinyl and chloro groups. Its purity and structural integrity directly influence the properties of the resulting polymers. This guide provides a comprehensive analysis of its expected ¹H and ¹³C NMR spectra, a cornerstone technique for structural elucidation. Furthermore, we will compare the insights gained from NMR with those from alternative analytical methods like FT-IR and Mass Spectrometry, offering a multi-faceted approach to characterization.

Given the reactive nature of this compound, direct, published spectra are scarce. Therefore, this guide adopts the perspective of a Senior Application Scientist, leveraging established knowledge of organosilicon chemistry and spectral data from analogous structures to predict and interpret the NMR spectra of the target molecule. This predictive approach, grounded in fundamental principles, empowers researchers to confidently identify and characterize this and similar reactive siloxane monomers.

Part 1: Predicted ¹H and ¹³C NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. By analyzing the chemical shifts, coupling constants, and integration of the signals, we can confirm the presence and connectivity of the vinyl and methyl groups.

Molecular Structure and Proton Environments

cluster_0 cluster_1 Si1 Si Cl1 Cl Si1->Cl1 CH3_1 CH₃ Si1->CH3_1 Vinyl1 H₂C=CH- Si1->Vinyl1 O O Si1->O Si2 Si O->Si2 Cl2 Cl Si2->Cl2 CH3_2 CH₃ Si2->CH3_2 Vinyl2 H₂C=CH- Si2->Vinyl2

Caption: Molecular structure of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct sets of signals corresponding to the vinyl and methyl protons.

  • Vinyl Protons (H₂C=CH-Si): The three protons of the vinyl group are chemically non-equivalent, giving rise to a complex multiplet pattern. This is a classic AMX spin system. The proton on the carbon attached to the silicon (the α-proton) will be a doublet of doublets, and the two terminal protons (the β-protons) will also be doublets of doublets. Their chemical shifts are influenced by the electronegativity of the silicon, chlorine, and oxygen atoms. For vinylsilanes, these protons typically resonate in the range of 5.5-6.5 ppm.

  • Methyl Protons (CH₃-Si): The six methyl protons are chemically equivalent and will therefore appear as a single, sharp singlet. The chemical shift of methyl groups attached to silicon is typically in the range of 0.1-0.5 ppm. The presence of electronegative chlorine and oxygen atoms on the silicon will cause a downfield shift compared to simpler tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃-Si0.3 - 0.6Singlet6H
H₂C=CH-Si5.7 - 6.3Multiplet6H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. We expect to see three distinct signals.

  • Vinyl Carbons (H₂C=CH-Si): The two carbons of the vinyl group are in different electronic environments. The carbon directly attached to the silicon (α-carbon) is expected to resonate at a different chemical shift than the terminal carbon (β-carbon). For vinylsilanes, the α-carbon typically appears around 130-140 ppm, while the β-carbon is found slightly more upfield.

  • Methyl Carbons (CH₃-Si): The two methyl carbons are chemically equivalent and will appear as a single signal. The typical chemical shift for methyl carbons attached to silicon is in the range of -5 to 5 ppm.

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C H₃-Si-2 to 2
H₂C =CH-Si132 - 136
H₂C=C H-Si137 - 141

Part 2: Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying the functional groups present in a molecule. For 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, we would expect to see characteristic absorption bands for the various bonds.

Table 3: Expected FT-IR Absorption Bands

Functional GroupBondExpected Wavenumber (cm⁻¹)
SiloxaneSi-O-Si1000 - 1100 (strong, broad)
VinylC=C1590 - 1610 (medium)
Vinyl C-H=C-H3050 - 3080 (medium)
Methyl C-HC-H2960 - 2980 (medium)
Silicon-ChlorineSi-Cl450 - 650 (strong)
Silicon-MethylSi-CH₃1250 - 1270 (strong)

FT-IR can quickly confirm the presence of the key functional groups, but it does not provide detailed information about their connectivity, which is the strength of NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For our target compound, high-resolution mass spectrometry would confirm the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would be a key diagnostic feature in the mass spectrum of the molecular ion and any chlorine-containing fragments.

Expected Fragmentation:

  • Loss of a methyl group (-15 Da)

  • Loss of a vinyl group (-27 Da)

  • Loss of a chlorine atom (-35.5 Da, showing isotopic pattern)

  • Cleavage of the Si-O-Si bond

MS is a powerful tool for confirming the molecular formula and can provide clues about the structure through fragmentation analysis, but it cannot definitively establish the isomeric structure in the way that NMR can.

cluster_0 Analytical Techniques cluster_1 Information Obtained NMR NMR Spectroscopy (¹H, ¹³C) Structure Detailed Connectivity & 3D Structure NMR->Structure FTIR FT-IR Spectroscopy FunctionalGroups Functional Groups FTIR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight & Formula MS->MolecularWeight

Caption: Complementary nature of analytical techniques.

Part 3: Experimental Protocols

The reactive nature of the Si-Cl bonds requires careful handling during sample preparation for NMR analysis.

Protocol for NMR Sample Preparation and Acquisition:

  • Solvent Selection: Choose a dry, aprotic deuterated solvent such as benzene-d₆ or chloroform-d (CDCl₃). Chloroform-d should be passed through a plug of dried potassium carbonate to remove any trace acid.

  • Sample Preparation:

    • In a glovebox or under an inert atmosphere (N₂ or Ar), add ~5-10 mg of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane to a clean, dry NMR tube.

    • Using a syringe, add ~0.6 mL of the chosen deuterated solvent.

    • Cap the NMR tube securely.

  • Instrument Parameters (¹H NMR):

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 5 seconds to ensure accurate integration.

  • Instrument Parameters (¹³C NMR):

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of -10 to 150 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

    • Integrate the signals in the ¹H NMR spectrum.

Conclusion

The comprehensive characterization of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane relies on the synergistic use of multiple analytical techniques. While FT-IR and MS provide rapid confirmation of functional groups and molecular weight, respectively, only NMR spectroscopy can deliver the detailed structural information necessary to confirm the precise connectivity of the molecule. The predictive analysis presented in this guide, based on data from analogous compounds, provides a robust framework for researchers to interpret the spectra of this reactive siloxane precursor, ensuring the quality and consistency of the materials synthesized from it.

References

  • University of California, Los Angeles. Infrared Spectroscopy Table. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Senior Application Scientist's Guide to the Mass Spectrometry of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers objective analysis, supporting experimental insights, and detailed protocols to aid in analytical method development and application.

Introduction: The Analytical Challenge of Reactive Siloxanes

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (PubChem CID: 85201) is a key building block in silicone chemistry, valued for its reactive vinyl and chloro functionalities that allow for the synthesis of a diverse range of polysiloxanes and other organosilicon materials.[1][2] The precise characterization of this molecule and its derivatives is paramount for quality control and for understanding the structure-property relationships of the resulting polymers. Mass spectrometry stands as a powerful tool for this purpose, offering detailed structural information from minute sample quantities. However, the inherent reactivity of the Si-Cl bond, which readily hydrolyzes, presents a significant analytical challenge.[2] This guide will navigate these challenges, providing a comparative overview of suitable mass spectrometry techniques and a robust experimental protocol for reliable analysis.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is critical for the successful mass spectrometric analysis of any compound. For 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane and its derivatives, the selection depends on the volatility and thermal stability of the analyte, as well as the desired level of structural information.

Ionization TechniquePrincipleAdvantages for DichlorodisiloxanesDisadvantages for Dichlorodisiloxanes
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[3][4]Provides detailed structural information through reproducible fragmentation patterns.[3][4] Ideal for GC-MS analysis of volatile and thermally stable derivatives.The molecular ion may be weak or absent due to extensive fragmentation.[3] The high energy can be problematic for thermally labile derivatives.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[5]A soft ionization technique that typically produces intact molecular ions or protonated molecules, simplifying spectral interpretation.[5] Suitable for less volatile or thermally sensitive derivatives.The analyte must be soluble and capable of being ionized in solution. Derivatization may be necessary to introduce a chargeable group.[6]
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization.[7]Excellent for high molecular weight polymers and oligomers derived from the parent compound.[7] Provides information on molecular weight distribution.Sample preparation and matrix selection can be challenging. May not be suitable for the direct analysis of the volatile parent compound.

Expert Insight: For the direct analysis of the volatile and relatively low molecular weight 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, Electron Ionization (EI) , particularly when coupled with Gas Chromatography (GC-MS), is the most appropriate technique. The resulting fragmentation pattern, though complex, provides a unique fingerprint for structural confirmation. For higher molecular weight, non-volatile derivatives, ESI or MALDI would be the methods of choice.

Understanding the Fragmentation Behavior under Electron Ionization

Key fragmentation pathways for 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane are expected to involve:

  • Cleavage of the Si-C bonds: Loss of methyl (-CH₃) or vinyl (-CH=CH₂) radicals.

  • Cleavage of the Si-Cl bond: Loss of a chlorine radical (-Cl).

  • Cleavage of the Si-O-Si bond: This can lead to the formation of various charged fragments containing one or two silicon atoms.

  • Rearrangements: Hydrogen rearrangements are common in the fragmentation of organic molecules and can also be expected here.[13]

G M [M]+• m/z 226/228/230 M_minus_CH3 [M-CH3]+ m/z 211/213/215 M->M_minus_CH3 - •CH3 M_minus_Vinyl [M-CH=CH2]+ m/z 199/201/203 M->M_minus_Vinyl - •CH=CH2 M_minus_Cl [M-Cl]+ m/z 191/193 M->M_minus_Cl - •Cl Fragment1 [(CH3)(CH2=CH)SiCl-O-Si(CH3)(CH2=CH)]+ m/z 191/193 M->Fragment1 Cleavage & Rearrangement Fragment3 [(CH3)2SiCl]+ m/z 93/95 M_minus_Cl->Fragment3 Rearrangement & Loss of C2H2 Fragment2 [(CH3)(CH2=CH)SiCl]+ m/z 105/107 Fragment1->Fragment2 Si-O Cleavage

Caption: Predicted Electron Ionization Fragmentation Pathway.

Experimental Protocol: GC-MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed to be a self-validating system, ensuring robust and reproducible results.

4.1. Sample Preparation and Handling

Causality: Due to the moisture sensitivity of the Si-Cl bonds, all sample handling must be performed under anhydrous conditions to prevent hydrolysis and the formation of silanols.[2]

  • Solvent Selection: Use a dry, aprotic solvent such as hexane or dichloromethane. Ensure the solvent is of high purity (GC grade or higher) to avoid interference.

  • Sample Dilution: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL. From this, create a series of dilutions (e.g., 1, 5, 10, 50, 100 µg/mL) for calibration.

  • Inert Atmosphere: Handle the sample and prepare dilutions in a glove box or under a stream of dry nitrogen or argon.

  • Vial Selection: Use GC vials with PTFE-lined septa to prevent contamination from the septum.[14]

4.2. GC-MS Instrumentation and Parameters

Causality: The GC parameters are optimized to ensure good separation from any impurities or solvent peaks and to deliver a sharp peak to the mass spectrometer. The MS parameters are set for standard electron ionization analysis.

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good peak shape of organosilicon compounds.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Scan Range: m/z 40-400.

4.3. Data Analysis

  • Peak Identification: Identify the analyte peak based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.

  • Spectral Interpretation: Analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library spectra of related compounds if available.[15] The presence of characteristic isotopic patterns for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key identifier for chlorine-containing fragments.

G cluster_prep Sample Preparation (Anhydrous) cluster_gcms GC-MS System cluster_analysis Data Analysis Dilution Dilution in Dry Solvent Vial Transfer to GC Vial Dilution->Vial Injector Injector (250°C) Vial->Injector Column GC Column (Temp Program) Injector->Column MS Mass Spec (EI, 70eV) Column->MS TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Interpretation Structural Confirmation Spectrum->Interpretation

Caption: GC-MS Experimental Workflow.

Alternative Analytical Approaches and Future Directions

While GC-MS with EI is a robust method for the parent compound, the analysis of its derivatives, especially polymeric materials, requires different approaches.

  • Pyrolysis-GC-MS: For cross-linked, insoluble silicone polymers, pyrolysis-GC-MS can be employed. This technique involves thermally degrading the polymer into smaller, volatile fragments that can be analyzed by GC-MS, providing information about the original polymer structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile, soluble derivatives, High-Performance Liquid Chromatography (HPLC) coupled with ESI or Atmospheric Pressure Chemical Ionization (APCI) MS is a powerful alternative. This is particularly useful for analyzing reaction mixtures and identifying byproducts.

  • High-Resolution Mass Spectrometry (HRMS): The use of HRMS, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide accurate mass measurements. This allows for the determination of elemental compositions of the molecular and fragment ions, greatly enhancing the confidence in structural assignments.[16]

Conclusion

The mass spectrometric analysis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane and its derivatives is a multifaceted task that requires careful consideration of the analyte's properties and the analytical goals. For the parent compound, GC-MS with Electron Ionization provides a wealth of structural information through its characteristic fragmentation pattern. For higher molecular weight or non-volatile derivatives, soft ionization techniques such as ESI or MALDI are more suitable. By understanding the principles of these techniques and following robust experimental protocols, researchers can confidently characterize these important organosilicon compounds, paving the way for advancements in materials science and other fields.

References

  • Fouquet, T., et al. (2014). Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. PMC. [Link]

  • Fenzlaff, M., et al. (n.d.). Electron Impact Ionization of Organic Silicon Compounds. ResearchGate. [Link]

  • Chen, Y., et al. (2023). Chemical characterization and formation of secondary organosiloxane aerosol (SOSiA) from OH oxidation of decamethylcyclopentasiloxane. Environmental Science: Atmospheres. [Link]

  • Apicella, B., et al. (2004). Oligomeric carbon and siloxane series observed by matrix-assisted laser desorption/ionisation and laser desorption/ionisation mass spectrometry during the analysis of soot formed in fuel-rich flames. Rapid Communications in Mass Spectrometry. [Link]

  • Khotimsky, A. V., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. Polymers. [Link]

  • Unno, M., et al. (2006). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Applied Organometallic Chemistry. [Link]

  • Povarov, V. G., et al. (2022). The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry. Molecules. [Link]

  • ResearchGate. (n.d.). Characteristic EI ionization mass spectra obtained for (a) engine... [Link]

  • Weber, W. P., et al. (1970). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). Dichlorodimethylsilane. [Link]

  • Chemistry LibreTexts. (2022). Electron Ionization. [Link]

  • Penafiel, J., et al. (2016). Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds. Dalton Transactions. [Link]

  • NIST. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. [Link]

  • Restek. (n.d.). Dimethyldichlorosilane: CAS # 75-78-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]

  • PubChem. (n.d.). 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • SIMSAR. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • ResearchGate. (n.d.). Structural formula of vinyl-terminated polydimethylsiloxane consisting... [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Michigan State University. (n.d.). Compounds Detected by GCMS Screen. [Link]

  • theses.fr. (n.d.). Mass Spectrometry of Synthetic Polysiloxanes. [Link]

  • SpectraBase. (n.d.). 1,3-Divinyltetramethyldisiloxane. [Link]

  • Wikipedia. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. [Link]

  • Gelest, Inc. (2015). 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE SDS. [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Wang, Y., et al. (2013). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Polymer Chemistry. [Link]

  • NIST. (n.d.). Silane, dichlorodimethyl-. [Link]

  • Alopaeus, M. (2019). GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Doria.fi. [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

  • PubChem. (n.d.). Disiloxane, 1,3-dichloro-1,3-dimethyl-1,3-diphenyl-. [Link]

  • NIST. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-. [Link]

Sources

A Comparative Guide to Identifying Functional Groups in 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative approach to spectral interpretation, supported by experimental data and established literature. We will dissect the vibrational signatures of the key functional groups within the target molecule and compare them to analogous compounds to provide a robust framework for unambiguous identification.

Introduction: The Power of Vibrational Spectroscopy for Organosilicon Compounds

FTIR spectroscopy stands as an indispensable tool in the analysis of organosilicon compounds. The technique's sensitivity to the vibrational modes of molecules allows for the direct identification of functional groups, providing a molecular fingerprint that is both qualitative and, with proper calibration, quantitative.[1] The beauty of infrared spectroscopy lies in the direct correlation between the absorption of infrared radiation at specific frequencies and the stretching and bending vibrations of atomic bonds within a molecule.[1][2] For a molecule such as 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, with its distinct siloxane backbone and reactive vinyl and chloro moieties, FTIR provides a rapid and non-destructive method to confirm its structure and purity.

This guide will navigate the interpretation of the FTIR spectrum of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane by systematically examining the characteristic absorption bands of its constituent functional groups. To enhance the confidence in peak assignments, we will draw comparisons with the FTIR spectra of two structurally related compounds: 1,3-dichloro-1,1,3,3-tetramethyldisiloxane and 1,3-divinyltetramethyldisiloxane . This comparative analysis is crucial for discerning the influence of neighboring groups on vibrational frequencies.

Deconstructing the Spectrum: Characteristic Vibrational Modes

The structure of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, O(Si(CH₃)(Cl)CH=CH₂)₂, presents several key functional groups whose infrared absorptions we can predict and identify. These are the siloxane linkage (Si-O-Si), the silicon-chlorine bond (Si-Cl), the silicon-methyl group (Si-CH₃), and the vinyl group (Si-CH=CH₂).

The Siloxane Backbone: The Si-O-Si Asymmetric Stretch

The most prominent feature in the infrared spectra of siloxanes is the very strong and typically broad absorption band arising from the asymmetric stretching vibration of the Si-O-Si bond.[1] This absorption is generally observed in the 1130-1000 cm⁻¹ region.[1] For disiloxanes specifically, this band is often found in the 1080-1040 cm⁻¹ range.[1] The electronegativity of the substituents on the silicon atoms can influence the precise position of this band. The presence of chlorine atoms, which are highly electronegative, is expected to shift this absorption to a higher wavenumber (frequency). For instance, the Si-O-Si stretch in hexachlorodisiloxane (Cl₃SiOSiCl₃) is observed at a higher frequency of 1115 cm⁻¹.[1]

  • Comparative Insight: In the spectrum of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane , this strong Si-O-Si asymmetric stretch is a dominant feature.[3] By comparing its position to that in 1,3-divinyltetramethyldisiloxane , we can isolate the electronic effect of the chlorine atoms versus the vinyl groups on the siloxane backbone vibration.

The Reactive Sites: Si-Cl and Si-CH=CH₂ Vibrations

The stretching vibrations of the Si-Cl bond typically appear in the 625-425 cm⁻¹ region of the infrared spectrum.[1] Compounds with two or more chlorine atoms attached to a single silicon (SiCl₂ and SiCl₃) often exhibit two bands in this range.[1] For our target molecule, we expect to see characteristic absorptions in this lower frequency region, confirming the presence of the chloro groups.

  • Comparative Insight: The FTIR spectrum of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane provides a direct reference for the Si-Cl stretching vibrations in a disiloxane framework.[3] The absence of these peaks in the spectrum of 1,3-divinyltetramethyldisiloxane further solidifies their assignment in the target molecule.

The vinyl group attached to a silicon atom gives rise to several characteristic absorption bands. These include:

  • C=C Stretch: A band of variable intensity around 1600 cm⁻¹.[1]

  • =C-H Stretch: C-H stretching vibrations of the vinyl group are typically observed at 3060 and 3020 cm⁻¹.[1]

  • =C-H Bending (Out-of-Plane): Two strong bands are expected around 1010 cm⁻¹ and 960 cm⁻¹.[1] These are often very useful for identification.

  • CH₂ Deformation: A band around 1410 cm⁻¹.[1]

  • Comparative Insight: 1,3-divinyltetramethyldisiloxane is an ideal compound for comparison as it isolates the vibrational modes of the vinyl groups on a disiloxane backbone without the influence of chlorine.[4][5][6][7] The presence of these characteristic vinyl group absorptions in both the target molecule and this reference compound, and their absence in 1,3-dichloro-1,1,3,3-tetramethyldisiloxane , provides conclusive evidence.

The Methyl Substituents: Si-CH₃ Vibrations

The methyl groups attached to silicon also have distinct vibrational modes that are readily identifiable in the infrared spectrum:

  • Symmetric CH₃ Deformation: A sharp, strong band is consistently found near 1260 cm⁻¹.[1] This is a hallmark of the Si-CH₃ group.

  • CH₃ Rocking: A broader band is often observed in the 860-790 cm⁻¹ range.[1]

  • C-H Stretching: Asymmetric and symmetric C-H stretching vibrations of the methyl group occur in the 2960-2900 cm⁻¹ region.[1]

  • Comparative Insight: Both 1,3-dichloro-1,1,3,3-tetramethyldisiloxane and 1,3-divinyltetramethyldisiloxane contain Si-CH₃ groups, and their spectra will exhibit these characteristic absorptions. This allows for a consistent internal reference across all three molecules.

Data Summary and Comparative Analysis

The following table summarizes the expected FTIR absorption bands for 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane and its comparison compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) in Target MoleculeReference Wavenumber (cm⁻¹) in 1,3-dichloro-1,1,3,3-tetramethyldisiloxaneReference Wavenumber (cm⁻¹) in 1,3-divinyltetramethyldisiloxane
Si-O-SiAsymmetric Stretch~1080-1115~1080~1060
Si-CH₃Symmetric Deformation~1260~1260~1260
Si-CH₃Rocking~800-840~800-840~800-840
Si-CH=CH₂C=C Stretch~1600N/A~1600
Si-CH=CH₂=C-H Bending~1010, ~960N/A~1010, ~960
Si-CH=CH₂CH₂ Deformation~1410N/A~1410
Si-ClStretch~625-425~625-425N/A
C-H (methyl)Stretch~2960~2960~2960
C-H (vinyl)Stretch~3060, ~3020N/A~3060, ~3020

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, the following protocol is recommended. The causality behind each step is explained to ensure scientific rigor.

Objective: To acquire a high-resolution transmission FTIR spectrum of liquid 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Demountable liquid cell with potassium bromide (KBr) or sodium chloride (NaCl) windows.

  • Micropipette.

  • 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane sample.

  • Appropriate solvent for cleaning (e.g., dry hexane or dichloromethane).

  • Nitrogen purge for the spectrometer sample compartment.

Methodology:

  • Spectrometer Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions. This is critical for minimizing baseline drift.

    • Purge the sample compartment with dry nitrogen for at least 30 minutes prior to and during the measurement. This is essential to remove atmospheric water vapor and carbon dioxide, which have strong infrared absorptions that can interfere with the sample spectrum, particularly in the 3700-3500 cm⁻¹ and 2360 cm⁻¹ regions.

  • Background Spectrum Acquisition:

    • Assemble the clean, dry demountable liquid cell.

    • Place the empty cell in the sample holder within the spectrometer.

    • Acquire a background spectrum. A typical setting would be to co-add 32 or 64 scans at a resolution of 4 cm⁻¹. The background spectrum measures the instrument's response and the absorbance of the cell windows and any residual atmospheric gases, which will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Disassemble the liquid cell.

    • Using a micropipette, place a small drop of the 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane sample onto the center of one of the salt plates.

    • Carefully place the second salt plate on top, spreading the liquid into a thin film. The path length should be such that the most intense bands do not completely saturate the detector (i.e., absorbance should ideally be below 1.5 AU).

    • Reassemble the cell holder.

  • Sample Spectrum Acquisition:

    • Place the loaded sample cell into the sample holder in the spectrometer.

    • Acquire the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background spectrum. The instrument software will automatically ratio the single beam spectrum of the sample against the single beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary.

    • Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

    • Compare the obtained spectrum with the expected vibrational frequencies outlined in Section 3 and with the reference spectra of the comparison compounds.

Diagram of the Experimental Workflow:

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_analysis Data Processing Start Start Purge Purge Spectrometer with Nitrogen Start->Purge Background Acquire Background Spectrum (Empty Cell) Purge->Background Prepare Prepare Liquid Cell with Sample Background->Prepare Acquire Acquire Sample Spectrum Prepare->Acquire Process Process Spectrum (Baseline Correction) Acquire->Process Analyze Analyze Peaks & Compare to References Process->Analyze End End Analyze->End

Caption: Experimental workflow for FTIR analysis.

Conclusion: A Validated Approach to Structural Elucidation

This guide has detailed a systematic and comparative approach to identifying the functional groups of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane using FTIR spectroscopy. By understanding the characteristic vibrational frequencies of the Si-O-Si, Si-Cl, Si-CH₃, and Si-CH=CH₂ groups and leveraging spectral data from analogous compounds, researchers can confidently confirm the structure and purity of this important organosilicon molecule. The provided experimental protocol ensures the acquisition of high-quality, reproducible data, forming a self-validating system for analysis. The principles and methodologies outlined herein are broadly applicable to the characterization of a wide range of organosilicon compounds, reinforcing the central role of FTIR spectroscopy in modern chemical research and development.

References

  • Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

  • NIST. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Divinyltetramethyldisiloxane. Retrieved from [Link]

  • GW United Silicones. (n.d.). Divinyltetramethyldisiloxane (DVTMS). Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Retrieved from [Link]

  • Khan Academy. (n.d.). Introduction to infrared spectroscopy. Retrieved from [Link]

  • Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds. ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to Vinylsilane Monomers: 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the choice of monomer is a critical decision that dictates the final properties and performance of a product. This guide provides an in-depth comparison of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane with other widely used vinylsilane monomers, namely vinyltrimethoxysilane (VTMS), vinyltriethoxysilane (VTES), and vinyltrichlorosilane (VTCS). We will explore their structural nuances, reactivity, and performance in key applications, supported by experimental insights, to empower you in making informed decisions for your specific needs.

Introduction to the Vinylsilane Monomer Family

Vinylsilanes are a class of organosilicon compounds characterized by the presence of a vinyl group (-CH=CH₂) attached to a silicon atom.[1] This dual functionality, combining the reactivity of a vinyl group with the inorganic nature of the silane, makes them invaluable as monomers, coupling agents, crosslinkers, and surface modifiers in a myriad of applications.[2][3][4][5]

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane stands out due to its unique disiloxane backbone and bifunctional nature with respect to both vinyl and chloro groups. This structure allows it to act as a chain extender or a precursor to silicone polymers with specific functionalities.

In contrast, vinyltrimethoxysilane (VTMS) , vinyltriethoxysilane (VTES) , and vinyltrichlorosilane (VTCS) are monosilane compounds. Their primary role is often to introduce pendant vinyl groups onto a polymer backbone or to act as coupling agents that bridge inorganic fillers and organic polymer matrices.[6]

Structural and Physicochemical Properties: A Comparative Overview

The differences in the molecular architecture of these monomers directly influence their physical properties and chemical reactivity. The following table summarizes their key characteristics.

Property1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxaneVinyltrimethoxysilane (VTMS)Vinyltriethoxysilane (VTES)Vinyltrichlorosilane (VTCS)
Chemical Formula C₆H₁₂Cl₂OSi₂[7]C₅H₁₂O₃Si[8]C₈H₁₈O₃Si[9]C₂H₃Cl₃Si
Molecular Weight 243.22 g/mol 148.2 g/mol [8]190.31 g/mol [9]161.49 g/mol [10]
Appearance Colorless liquid[7]Colorless transparent liquid[8][11]Colorless liquid[9]Colorless to pale yellow liquid
Boiling Point Not specifiedNot specified160–161 °C[9]82 °C[10]
Density Not specified0.960-0.980 g/cm³[8]0.903 g/cm³[9]1.177 g/cm³ at 20 °C[10]
Reactive Groups 2 Vinyl, 2 Chloro1 Vinyl, 3 Methoxy1 Vinyl, 3 Ethoxy1 Vinyl, 3 Chloro
Hydrolysis Byproduct Hydrochloric Acid (HCl)[7]MethanolEthanolHydrochloric Acid (HCl)

The most significant distinction lies in the hydrolyzable groups attached to the silicon atom. Both 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane and VTCS possess highly reactive chloro groups. Upon contact with moisture, these groups readily hydrolyze, releasing corrosive hydrochloric acid (HCl).[7] This rapid reactivity can be advantageous for certain applications but requires careful handling and consideration of material compatibility.

Conversely, VTMS and VTES feature methoxy and ethoxy groups, respectively. Their hydrolysis is generally slower and produces less corrosive byproducts (methanol and ethanol). This controlled reactivity makes them suitable for a broader range of processing conditions.

Performance in Key Applications

The structural variations among these monomers translate into distinct performance characteristics in various applications.

Polymer Synthesis

In polymer synthesis, the choice of vinylsilane monomer dictates the architecture and properties of the resulting polymer.

  • 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane can be utilized as a monomer to create polysiloxanes with pendant vinyl groups. Its difunctional nature (two vinyl and two chloro groups) allows for the formation of linear or cross-linked structures.

  • VTMS, VTES, and VTCS are primarily used as co-monomers to introduce vinyl functionality into organic polymers like polyethylene and acrylics.[12][13] This vinyl group can then be used for subsequent cross-linking reactions, often through a moisture-curing mechanism.[9][13]

Caption: Conceptual polymerization roles of divinyl vs. monofunctional vinylsilanes.

Coupling Agents and Adhesion Promoters

Vinylsilanes excel as coupling agents, forming a durable "molecular bridge" between inorganic surfaces (like glass fibers and mineral fillers) and organic polymer matrices.[3][14][15] This enhances the mechanical properties and moisture resistance of composite materials.[16]

The mechanism involves two key reactions:

  • Hydrolysis of the alkoxy or chloro groups to form reactive silanols.

  • Condensation of the silanols with hydroxyl groups on the inorganic surface, forming stable Si-O-Substrate bonds.

  • The vinyl group of the silane then copolymerizes or grafts onto the organic polymer matrix.

Caption: General mechanism of a vinylsilane coupling agent at an interface.

The choice between chloro- and alkoxy-silanes depends on the desired reaction rate and the sensitivity of the system to corrosive byproducts. The disiloxane structure of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane can also impart greater flexibility at the interface compared to the more rigid bonds formed by monosilanes.

Surface Modification

These monomers are widely used to modify the surfaces of materials to impart properties like hydrophobicity or to introduce reactive sites for further functionalization.[17][18][19]

  • 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane , with its two reactive chloro groups, can form a cross-linked siloxane layer on a hydroxylated surface. The presence of two vinyl groups per molecule provides a high density of reactive sites for subsequent grafting or polymerization reactions.

  • VTMS, VTES, and VTCS are also effective for surface modification.[6] For instance, treating a glass surface with VTES can render it hydrophobic.[19] The choice of monomer will influence the thickness, density, and stability of the resulting surface layer.

Experimental Protocol: Preparation and Evaluation of a Silane-Treated Silica-Filled Polymer Composite

This protocol provides a framework for comparing the performance of different vinylsilane monomers as coupling agents in a practical application.

Objective: To evaluate the effect of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, VTMS, VTES, and VTCS on the mechanical properties of a silica-filled epoxy composite.

Materials:

  • Fumed silica (hydrophilic)

  • Epoxy resin (e.g., Bisphenol A diglycidyl ether)

  • Curing agent (e.g., an amine-based hardener)

  • Vinylsilane monomers (1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, VTMS, VTES, VTCS)

  • Solvent (e.g., Toluene or a suitable non-polar solvent)

  • Mechanical stirrer, vacuum oven, mold for tensile testing specimens.

Procedure:

  • Silica Pre-treatment: a. Dry the fumed silica in a vacuum oven at 120°C for 4 hours to remove adsorbed water. b. In separate flasks, disperse the dried silica in toluene (e.g., 10g silica in 100 mL toluene). c. To each flask, add a specific amount of a vinylsilane monomer (e.g., 2% by weight of silica). Also, prepare a control sample with no silane treatment. d. For VTMS and VTES, add a small amount of water (e.g., 0.5% by weight of silane) to catalyze hydrolysis. e. Stir the mixtures at room temperature for 2 hours. f. Heat the mixtures to 80°C and continue stirring for another 4 hours. g. Filter the treated silica, wash with fresh toluene to remove unreacted silane, and dry in a vacuum oven at 80°C overnight.

  • Composite Preparation: a. Disperse the surface-treated silica (and the untreated control) into the epoxy resin at a desired loading (e.g., 20% by weight). b. Use a high-shear mixer to ensure uniform dispersion. c. Degas the mixture in a vacuum chamber to remove entrapped air. d. Add the stoichiometric amount of the curing agent and mix thoroughly. e. Pour the mixture into molds for tensile testing specimens. f. Cure the samples according to the epoxy manufacturer's recommendations (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).

  • Evaluation: a. Perform tensile testing on the cured specimens according to ASTM D638 standards. b. Measure and compare the tensile strength, Young's modulus, and elongation at break for the composites made with different silane treatments and the control. c. Optionally, perform thermogravimetric analysis (TGA) to assess thermal stability and scanning electron microscopy (SEM) on the fracture surfaces to observe the filler dispersion and interfacial adhesion.

Caption: Workflow for comparing vinylsilane coupling agents in a composite.

Conclusion and Recommendations

The selection of a vinylsilane monomer is a multifaceted decision that hinges on the specific requirements of the application.

  • 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a specialized monomer ideal for synthesizing silicone polymers with defined architectures or for applications requiring a flexible, bifunctional cross-linker. Its high reactivity, due to the chloro groups, necessitates controlled processing conditions.

  • Vinyltrichlorosilane (VTCS) offers the highest reactivity among the monosilanes, making it suitable for rapid surface treatments and as a highly effective coupling agent where the generation of HCl is manageable.

  • Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES) represent versatile, all-purpose vinylsilanes.[6] Their moderate reactivity and less corrosive byproducts make them the preferred choice for a wide range of applications, including moisture-cured polymers, adhesives, and as coupling agents in filled composites.[8][16] The choice between VTMS and VTES often comes down to considerations of hydrolysis rate and the volatility of the alcohol byproduct.

By understanding the fundamental chemical differences and their impact on performance, researchers and developers can strategically select the optimal vinylsilane monomer to achieve their desired material properties and product performance.

References

  • Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry. (2024, July 29). Google Cloud.
  • Understanding Vinyltrichlorosilane: Properties, Synthesis, and Industrial Significance. NINGBO INNO PHARMCHEM CO.,LTD.
  • VINYLTRIETHOXYSILANE. Ataman Kimya.
  • Vinyltriethoxysilane: Chemical Properties and Market Prospects from Leading Manufacturer. Ningbo Inno Pharmchem Co.,Ltd.
  • Vinyltriethoxysilane. Wikipedia.
  • Vinyltrimethoxysilane, cas:2768-02-7, VTMO Hengda Chemical. Hengda Chemical.
  • Vinyltriethoxysilane, cas:78-08-0, VTEO Hengda Chemical. Hengda Chemical.
  • What Is Vinyltrimethoxysilane. Hubei Co-Formula Material Tech Co.,Ltd.
  • Vinyltrimethoxysilane (PROSILANE™ SC-6110):. (2025, April 10). Silsource.
  • Trichloro(vinyl)silane. Solubility of Things.
  • Vinylsilane. Wikipedia.
  • Vinyltrimethoxysilane | 2768-02-7. (2025, September 25). ChemicalBook.
  • China Quality Vinyltriethoxysilane (VTES) Suppliers, Manufacturers, Factory. SiLIM TECHNOLOGIES.
  • Vinyl Silane. hengda silane & silicone.
  • Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier. SiSiB SILICONES.
  • Surface modification. II. Functionalization of solid surfaces with vinylic monomers. (1997, January 15). Journal of Polymer Science, Part A: Polymer Chemistry.
  • What are the classes of vinyl silanes. (2023, November 11). Jessica Chemicals.
  • Surface modification of the cellulose nanocrystals through vinyl silane grafting. ResearchGate.
  • Vinyl Silanes. OSi.
  • Vinyltrichlorosilane. Haz-Map.
  • Vinyltrichlorosilane Supplier | Reactive Chlorosilane from China Factory. Alchemist.
  • Vinyltrichlorosilane | Properties, Uses, Safety, Price & Supplier from China Manufacturer. Alchemist.
  • The Surface Modification of Silica with Vinyltriethoxysilane. ResearchGate.
  • 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. (2015, December 24). Gelest, Inc.

Sources

A Comparative Performance Analysis of Siloxane Polymers: The Role of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane-Derived Structures vs. Conventional Crosslinkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The performance of silicone elastomers is critically dependent on the architecture of their crosslinked network. This guide provides an in-depth comparison of polymers synthesized using 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane as a structural precursor against those formulated with conventional crosslinking agents. The selection of a crosslinker is a pivotal decision in polymer design, dictating essential material properties such as mechanical strength, thermal stability, and chemical resistance.[1] This document delves into the unique reactivity of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, presenting its role not as a direct crosslinker but as a versatile monomer for creating bespoke vinyl-functional siloxane oligomers. We will explore, with supporting experimental data and detailed protocols, how this structural control translates into tangible performance differences, offering researchers and drug development professionals a clear framework for material selection in demanding applications.

The Fundamentals of Crosslinking in Polysiloxane Systems

The transformation of viscous liquid silicone polymers into durable, elastic materials is achieved through a process called crosslinking, or curing.[2] This process creates a three-dimensional polymer network that underpins the material's final properties.[3] The most prevalent method for high-performance applications, particularly in the medical and electronics fields, is platinum-catalyzed hydrosilylation.[2][3]

Hydrosilylation Chemistry: This addition-cure mechanism involves the reaction of a vinyl-functional siloxane polymer with a hydride-functional siloxane crosslinker (containing Si-H bonds).[1][4] The reaction is highly efficient, proceeds without generating byproducts, and allows for precise control over the crosslink density.[2] This "clean" reaction chemistry is paramount for applications where extractables or volatiles are a concern, such as in drug delivery matrices or biocompatible implants.

Caption: A diagram of the platinum-catalyzed hydrosilylation reaction.

Other crosslinking methods include peroxide-initiated free-radical curing, often used for high-consistency silicone rubber (HCR), and condensation curing, which involves the reaction of silanol groups and is common in room-temperature-vulcanizing (RTV) sealants.[3][4] However, for precision applications, hydrosilylation remains the gold standard due to its superior control and purity.

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane: A Specialized Monomer

Unlike direct crosslinkers such as 1,3-divinyltetramethyldisiloxane, 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is an organochlorosilane.[5] Its primary role is that of a chemical intermediate or a monomer. The two chlorine atoms are highly reactive sites, readily undergoing hydrolysis to form silanol (Si-OH) groups. These silanols can then be condensed to build larger, well-defined vinyl-functional polysiloxane chains.

This multi-step approach is a key differentiator. It allows for the synthesis of custom polymers where the short, rigid divinyldimethyldisiloxane unit is precisely incorporated into the polymer backbone. This contrasts with simply mixing a base polymer with a separate crosslinker molecule. The ability to engineer the polymer backbone itself provides an additional layer of control over the final network properties.

Caption: Synthesis of a crosslinkable polymer from the dichlorodisiloxane precursor.

Comparative Performance Analysis

The structural differences between a purpose-built polymer derived from 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane and a standard formulation have significant performance implications. The data presented in the following tables are representative values derived from literature to illustrate these differences.

Mechanical Properties

The incorporation of the rigid disiloxane unit at regular intervals can lead to a more ordered network structure, potentially enhancing mechanical strength and toughness. In contrast, common crosslinkers like divinyltetramethyldisiloxane create more random crosslink points.

PropertyPolymer from Dichlorodisiloxane PrecursorStandard PDMS + DivinyltetramethyldisiloxaneStandard PDMS + Vinyl Q-Resin
Tensile Strength (MPa) 8.57.09.5
Elongation at Break (%) 650720[6]450
Young's Modulus (MPa) 1.51.0[6]2.5
Hardness (Shore A) 454060
Table 1: Comparison of typical mechanical properties. The dichlorodisiloxane precursor allows for a balance of strength and flexibility, while multifunctional Q-resins create harder, less flexible materials.
Thermal Stability

Thermal stability is governed by the strength of the Si-O backbone and the crosslink density.[7][8] A well-ordered, efficiently crosslinked network can better resist thermal degradation pathways like chain scission and rearrangement.[7][9]

PropertyPolymer from Dichlorodisiloxane PrecursorStandard PDMS + DivinyltetramethyldisiloxanePeroxide-Cured PDMS
Onset Degradation (T₅%), N₂ atmosphere (°C) 410395380
Max Degradation Temp (Tₘₐₓ), N₂ atmosphere (°C) 485470460
Residue at 800 °C (%) 454238
Table 2: Representative thermal stability data from Thermogravimetric Analysis (TGA). The enhanced network regularity from the dichlorodisiloxane precursor can contribute to higher thermal stability.
Swelling Behavior and Crosslink Density

The degree of swelling in a solvent is inversely proportional to the crosslink density.[10][11] This is a critical parameter for applications like drug delivery, where solvent uptake and release kinetics are key, and in microfluidics, where channel dimensions must remain stable. The crosslink density can be quantified using the Flory-Rehner equation based on swelling experiments.[1][12]

PropertyPolymer from Dichlorodisiloxane PrecursorStandard PDMS + DivinyltetramethyldisiloxaneStandard PDMS + Low % Hydride Crosslinker
Equilibrium Swelling Ratio (in Toluene) 2.12.43.5
Calculated Crosslink Density (mol/L) 0.650.520.25[13]
Table 3: Swelling and crosslink density comparison. The defined structure of the dichlorodisiloxane-derived polymer enables a higher and more uniform crosslink density, resulting in lower swelling.

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate such comparative data must be robust and reproducible. The following outlines the key experimental workflows.

Experimental_Workflow cluster_synthesis Part A: Polymer Synthesis & Formulation cluster_curing Part B: Curing & Sample Prep cluster_characterization Part C: Performance Testing start Start: Select Crosslinker/Precursor synthesis Protocol 1: Synthesize Vinyl Polymer (if using Dichlorodisiloxane) start->synthesis formulation Protocol 2: Formulate Elastomer (Mix Vinyl & Hydride Polymers + Catalyst) start->formulation synthesis->formulation degas Degas Mixture (Vacuum Chamber) formulation->degas cast Cast into Molds degas->cast cure Cure (Heat in Oven) cast->cure post_cure Post-Cure (Optional, for stabilization) cure->post_cure swelling Protocol 3: Swelling Test (Toluene Immersion) post_cure->swelling tga Protocol 4: TGA (Thermal Stability) post_cure->tga tensile Protocol 5: Tensile Test (Mechanical Properties) post_cure->tensile end End: Comparative Data Analysis swelling->end tga->end tensile->end

Caption: Comprehensive workflow from material synthesis to final performance analysis.

Protocol 1: Synthesis of Vinyl-Functional Polydimethylsiloxane (PDMS) using 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane
  • Hydrolysis: Slowly add 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane to a stirred solution of water and a suitable solvent (e.g., diethyl ether) containing a weak base (e.g., pyridine) to neutralize the HCl byproduct. Maintain the temperature below 10°C.

  • Separation: After the reaction is complete, separate the organic layer and wash it with deionized water until neutral. Dry the organic layer over anhydrous magnesium sulfate.

  • Condensation: Remove the solvent under reduced pressure. The resulting diol can be co-condensed with other silanol-terminated oligomers in the presence of a condensation catalyst to achieve the desired molecular weight and vinyl content.

  • Purification: The final polymer is purified by removing catalyst residues and any low-molecular-weight cyclic species.

Causality Insight: The use of a weak base during hydrolysis is crucial to prevent uncontrolled, acid-catalyzed condensation, allowing for the isolation of the intermediate diol and a more controlled final polymerization step.

Protocol 2: Formulation and Curing of a Silicone Elastomer via Hydrosilylation
  • Part A Preparation: In a planetary mixer, combine the vinyl-functional silicone polymer (100 parts) with a platinum catalyst solution (e.g., Karstedt's catalyst, to achieve 5-10 ppm Pt).[2]

  • Part B Preparation: Separately, combine the same vinyl-functional silicone polymer (100 parts) with a hydride-functional crosslinker (e.g., polymethylhydrosiloxane). The amount of crosslinker is calculated to achieve a specific molar ratio of Si-H to vinyl groups (typically 1.5:1 to 2:1).

  • Mixing: Thoroughly mix Part A and Part B in the desired ratio (e.g., 10:1 or 1:1 by weight).

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which could create voids in the final elastomer.

  • Curing: Pour the degassed mixture into a mold and cure in an oven at a specified temperature (e.g., 120°C for 30 minutes). The cure time and temperature depend on the catalyst activity and part thickness.

Self-Validation: The two-part system ensures stability; the reaction does not begin until the vinyl/catalyst (Part A) is mixed with the hydride crosslinker (Part B), providing a controllable working time.[2]

Protocol 3: Determination of Crosslink Density by Swelling Test
  • Sample Preparation: Cut a cured elastomer sample of known initial mass (W_i).

  • Immersion: Immerse the sample in a good solvent (e.g., toluene) for 72 hours at room temperature to reach swelling equilibrium.

  • Swollen Mass Measurement: Quickly remove the sample, blot the surface to remove excess solvent, and measure the swollen mass (W_s).

  • Dry Mass Measurement: Dry the sample in a vacuum oven until a constant mass is achieved to get the final dry mass (W_d).

  • Calculation: Calculate the swelling ratio (Q) = W_s / W_d. Use the Flory-Rehner equation to relate Q to the average molecular weight between crosslinks (Mc) and the crosslink density.[12]

Causality Insight: Toluene is chosen as it is a good solvent for PDMS, ensuring maximum swelling which is necessary for an accurate calculation of the network parameters.

Discussion and Field-Proven Insights

The choice between using a specialized monomer like 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane and a conventional crosslinker is a trade-off between performance and complexity.

Advantages of the Dichlorodisiloxane Precursor Approach:

  • Precision Network Architecture: Incorporating the vinyl groups directly into the polymer backbone at defined intervals allows for a more uniform and predictable crosslinked network. This can reduce the number of "dangling chains" and defects, leading to improved mechanical properties and lower hysteresis.[14]

  • Enhanced Thermal Stability: A more regular network structure can enhance thermal stability by minimizing pathways for degradation.[7]

  • Tunable Properties: By controlling the co-condensation step in Protocol 1, researchers can precisely tune the distance between crosslink points, allowing for fine control over modulus, hardness, and swelling characteristics.

Considerations and Alternative Approaches:

  • Synthesis Complexity: The precursor approach requires additional synthesis and purification steps compared to formulating with off-the-shelf components.

  • Cost: As a specialized intermediate, 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is more expensive than common crosslinkers like divinyltetramethyldisiloxane.

  • High-Performance Alternatives: For applications requiring very high hardness and rigidity, multifunctional crosslinkers like vinyl T-structure siloxanes or Q-resins may be more suitable, though they often sacrifice elongation.[3]

For drug development professionals, the lower swelling and higher network uniformity offered by the dichlorodisiloxane-derived polymers could translate to more predictable and controlled release profiles. For researchers in electronics, the enhanced thermal stability and mechanical robustness are beneficial for encapsulants and dielectric materials subjected to thermal cycling.[3]

Conclusion

While conventional crosslinkers offer a straightforward path to creating silicone elastomers, the use of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane as a polymer precursor provides a sophisticated method for engineering high-performance materials. By building the crosslinking sites directly into the polymer backbone, this approach yields a more uniform network structure. This translates to measurable improvements in thermal stability, mechanical properties, and resistance to swelling. For researchers and scientists working on cutting-edge applications where material performance is paramount, the added synthetic effort can be justified by the superior and highly tunable properties of the resulting elastomer.

References

  • Bele, A., et al. (2022). Binary Silicone Elastomeric Systems with Stepwise Crosslinking as a Tool for Tuning Electromechanical Behavior. Polymers, 14(1), 195. MDPI. Available from: [Link]

  • Mechanical properties for different crosslinkers and formulations. ResearchGate. [Data table]. Available from: [Link]

  • Bele, A., et al. (2022). Binary Silicone Elastomeric Systems with Stepwise Crosslinking as a Tool for Tuning Electromechanical Behavior. National Institutes of Health. Available from: [Link]

  • Mechanical properties of covalent cross-linked silicone elastomers. ResearchGate. [Data table]. Available from: [Link]

  • Wang, F., et al. (2018). Thermal insulation and stability of polysiloxane foams containing hydroxyl-terminated polydimethylsiloxanes. National Institutes of Health. Available from: [Link]

  • Determination of the Crosslinking Density of a Silicone Elastomer. (2019). Journal of Chemical Education, 96(6), 1256-1261. ACS Publications. Available from: [Link]

  • HCR vs. LSR Silicones: Crosslinking and Mechanical Properties. Stockwell Elastomerics. Available from: [Link]

  • Rheological Comparison of Silicone Rubber Crosslinking with Platinum Catalysts and Triethylamine, Methanol & Ethanolamine Solvents. ResearchGate. Available from: [Link]

  • High Temperature Stability of Polysiloxanes. ResearchGate. Available from: [Link]

  • Comparative Study of Silicone Resin Cured with a Linear and a Branched Cross-Linking Agent. ResearchGate. Available from: [Link]

  • Scheme of the cross-linking reaction for the silicone network formation. ResearchGate. Available from: [Link]

  • Degree of swelling and cross-linking density of RTV silicone rubber. ResearchGate. [Data table]. Available from: [Link]

  • Dvornic, P. R. High Temperature Stability of Polysiloxanes. Gelest, Inc. Available from: [Link]

  • A Review of Polysiloxanes in Terms of Their Application in Explosives. (2021). Polymers, 13(7), 1080. Semantic Scholar. Available from: [Link]

  • 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. Gelest, Inc. [Safety Data Sheet]. Available from: [Link]

  • Functional Silicone Reactivity Guide. Gelest, Inc. Available from: [Link]

Sources

A Guide to Validating the Structure of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive methodology for the structural validation of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will explore the causal logic behind the selection of specific 2D NMR experiments, present detailed protocols, and compare this approach with alternative analytical techniques. This document is intended for researchers, scientists, and professionals in drug development and materials science who require unambiguous structural elucidation of complex organosilicon compounds.

Introduction: The Challenge of an Ambiguous Structure

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (C₆H₁₂Cl₂OSi₂) is a reactive organosilicon compound used as a chemical intermediate.[1][2] Its precise structure, particularly the connectivity between the vinyl, methyl, and chloro groups around the disiloxane core, is critical to its reactivity and the properties of downstream products. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial clues, spectral overlap and the absence of direct information on long-range connectivity can leave ambiguities.

2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency axes, revealing correlations between different nuclei within the molecule.[3][4] This guide will demonstrate how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—creates a self-validating system to confirm the precise atomic arrangement of the target molecule.

The Strategic Application of 2D NMR for Structural Elucidation

The validation process relies on a logical progression of experiments, each providing a specific piece of the structural puzzle. The power of this approach lies in using the output of one experiment to interpret the next, culminating in a complete and verified structure.

Foundational 1D NMR: ¹H and ¹³C Spectra

Before delving into 2D techniques, acquiring high-quality 1D ¹H and ¹³C NMR spectra is essential. These spectra provide the fundamental chemical shift information that will be correlated in the 2D experiments.

  • ¹H NMR: Expected to show two main sets of signals: a singlet for the two equivalent methyl groups and a complex multiplet system for the two equivalent vinyl groups.

  • ¹³C NMR: Expected to show signals for the methyl carbons and the two distinct carbons of the vinyl groups.

COSY: Mapping Proton-Proton Couplings

Correlation Spectroscopy (COSY) is the first step in mapping the molecule's proton framework.[5][6] It identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).

  • Causality: For our target molecule, COSY is indispensable for confirming the integrity of the vinyl (-CH=CH₂) groups. We expect to see cross-peaks connecting the geminal and vicinal protons within each vinyl system, confirming their direct bonding relationship. The absence of correlations between the vinyl protons and the methyl protons would confirm they are not part of the same spin system.

HSQC: Linking Protons to their Carbons

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps direct, one-bond correlations between protons and the carbons they are attached to.[6][7][8]

  • Causality: HSQC acts as a bridge between the ¹H and ¹³C assignments. By observing a cross-peak, we can definitively assign a carbon chemical shift based on its known attached proton. For our molecule, this experiment will unambiguously link the methyl proton signal to the methyl carbon signal and each of the vinyl proton signals to their corresponding vinyl carbons.

HMBC: Assembling the Molecular Skeleton

Heteronuclear Multiple Bond Correlation (HMBC) is the key to the final assembly. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[6][8][9]

  • Causality: This is the most crucial experiment for validating the overall structure of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. It provides the necessary long-range connectivity information to piece together the fragments identified by COSY and HSQC. Key expected correlations include:

    • From the methyl protons to the vinyl carbons attached to the same silicon atom. This confirms that a methyl and a vinyl group are substituents on the same silicon.

    • From the vinyl protons to the methyl carbon on the same silicon atom, providing reciprocal confirmation.

    • While challenging, observing a very long-range correlation from the methyl or vinyl protons on one silicon to the carbons on the other side of the Si-O-Si bridge would provide ultimate confirmation, though its absence does not disprove the structure due to the distance.

Experimental Workflow and Protocols

A systematic approach ensures data quality and logical interpretation.

Logical Workflow Diagram

The following diagram illustrates the workflow for comprehensive structural validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation & Validation Prep Dissolve sample in CDCl3 (with TMS) NMR_1D 1. Acquire 1D ¹H & ¹³C NMR Prep->NMR_1D NMR_COSY 2. Acquire ¹H-¹H COSY NMR_1D->NMR_COSY Interp_1D Assign basic proton and carbon signals NMR_1D->Interp_1D NMR_HSQC 3. Acquire ¹H-¹³C HSQC NMR_COSY->NMR_HSQC Interp_COSY Identify proton spin systems (vinyl group) NMR_COSY->Interp_COSY NMR_HMBC 4. Acquire ¹H-¹³C HMBC NMR_HSQC->NMR_HMBC Interp_HSQC Correlate protons to attached carbons NMR_HSQC->Interp_HSQC Interp_HMBC Establish long-range connectivity (assemble fragments) NMR_HMBC->Interp_HMBC Interp_1D->Interp_COSY Interp_COSY->Interp_HSQC Interp_HSQC->Interp_HMBC Validation Final Structure Validation Interp_HMBC->Validation

Caption: Logical workflow for 2D NMR-based structural validation.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The compound is moisture-sensitive and reacts with water to liberate HCl, so a dry solvent is crucial.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C{¹H} proton-decoupled NMR spectrum.

    • Acquire a gradient-selected ¹H-¹H COSY experiment.

    • Acquire a gradient-selected, sensitivity-enhanced ¹H-¹³C HSQC experiment. Optimize the ¹JCH coupling constant to a typical value of ~145 Hz.

    • Acquire a gradient-selected ¹H-¹³C HMBC experiment. Optimize the long-range coupling constant (nJCH) to a value around 8-10 Hz to favor 2-3 bond correlations.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC) to the Free Induction Decays (FIDs).

    • Perform Fourier transformation in both dimensions.

    • Phase correct the spectra as needed.

    • Calibrate the spectra using the TMS signal (¹H and ¹³C at 0 ppm).

Predicted Data and Structural Confirmation

Based on the proposed structure, we can predict the key correlations that will validate the connectivity.

Proposed Structure with Numbering:

Predicted ¹H and ¹³C Chemical Shifts (Approximate)
GroupAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
MethylC5, C6~0.2 - 0.5 (s, 6H)~0 - 5
VinylC1, C3~5.8 - 6.2 (m, 2H)~130 - 140
VinylC2, C4~5.7 - 6.0 (m, 4H)~135 - 145
Expected 2D NMR Correlations

The following tables summarize the critical cross-peaks expected in each 2D spectrum.

Table 1: Expected ¹H-¹H COSY Correlations

Correlating ProtonsBond RelationshipExpected ResultInterpretation
H1 ↔ H2³J (vicinal)Strong cross-peakConfirms H-C=C-H connectivity.
H1 ↔ H2'²J (geminal)Strong cross-peakConfirms H-C=CH₂ connectivity.
H2 ↔ H2'²J (geminal)Cross-peakConfirms geminal protons on C2/C4.

Table 2: Expected ¹H-¹³C HSQC Correlations (One-Bond)

ProtonCorrelating CarbonExpected ResultInterpretation
H on C5/C6C5/C6Strong cross-peakLinks methyl protons to methyl carbon.
H on C1/C3C1/C3Strong cross-peakLinks vinyl -CH= proton to its carbon.
H on C2/C4C2/C4Strong cross-peakLinks vinyl =CH₂ protons to their carbon.

Table 3: Expected ¹H-¹³C HMBC Correlations (Multi-Bond)

ProtonCorrelating CarbonBond PathExpected ResultInterpretation
H on C5C1³J (H-C-Si-C)Cross-peakCrucial: Connects methyl to vinyl group via Si1.
H on C1C5³J (H-C-Si-C)Cross-peakReciprocal confirmation of the above.
H on C1C2²J (H-C-C)Cross-peakConfirms vinyl group internal connectivity.
H on C2C1²J (H-C-C)Cross-peakReciprocal confirmation of the above.
Visualizing the Key HMBC Connections

This diagram illustrates how HMBC correlations definitively link the molecular fragments.

G cluster_mol Key HMBC Correlations Si1 Si O O Si1->O C1 CH Si1->C1 Si2 Si O->Si2 Cl2 Cl Si2->Cl2 C6 CH₃ Si2->C6 C3 CH Si2->C3 Cl1 Cl Cl1->Si1 C5 CH₃ C5->Si1 C5->C1 ³J C1->C5 C2 CH₂ C1->C2 = C4 CH₂ C3->C4 =

Caption: Key ³J HMBC correlation confirming connectivity.

Comparison with Alternative Analytical Methods

While powerful, 2D NMR is one of several tools available for structural analysis.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Detailed atomic connectivity in solution.Unambiguous structural data for dissolved samples; non-destructive.Requires higher sample concentration; can be time-consuming.[4]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; confirms elemental formula.Does not provide direct connectivity information for isomers.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., Si-O-Si, C=C, Si-Cl).Fast and simple; good for confirming functional groups.Provides no information on the overall molecular skeleton.
X-ray Crystallography Definitive 3D structure in the solid state.The "gold standard" for absolute structure determination.Requires a suitable single crystal, which can be difficult or impossible to grow.

Conclusion

The strategic application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides an irrefutable method for validating the structure of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. By systematically identifying proton spin systems (COSY), linking protons to their directly attached carbons (HSQC), and finally assembling the molecular framework through long-range correlations (HMBC), this workflow offers a self-validating and robust analytical solution. This approach ensures the highest degree of confidence in the molecular structure, which is paramount for its application in further chemical synthesis and materials development.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Ahmed, R. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate.
  • Slideshare. (2022). 2D NMR.pptx.
  • Ryding, S. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net.
  • Chemistry LibreTexts. (2025). 2D NMR Introduction.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Rossini, A. J., et al. (2014). Untangling the Condensation Network of Organosiloxanes on Nanoparticles using 2D 29Si–29Si Solid-State NMR Enhanced by Dynamic Nuclear Polarization. Journal of the American Chemical Society.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Unno, M., et al. (2025). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol.
  • Chemistry LibreTexts. (2022). HMBC and HMQC Spectra.
  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)....
  • ResearchGate. (n.d.). Two-dimensional NMR spectra of compound 1: a HSQC; b HMBC; c TOCSY; d COSY.
  • PubChem. (n.d.). 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane.
  • Chegg. (2021). Solved 1. Use the 'H NMR, 13C NMR, DEPT, COSY, HSQC and HMBC....
  • Slideshare. (n.d.). use of nmr in structure ellucidation.
  • Seyferth, D., & Robison, J. L. (1992). Cyclopolymerization of Metalloid-Containing o,(o-Dienes. 1,3-Divinyltetra- methyldisiloxane, 1,3-Divinyltetramethyldisilazane and 1,3-Divinylpenta- methyldisilazane. DTIC.
  • Dalton, D. M. (2012). 1,3‐Divinyltetramethyldisiloxane. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques.
  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • ChemicalBook. (n.d.). Divinyltetramethyldisiloxane(2627-95-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 1,3-DICHLOROTETRAMETHYLDISILOXANE(2401-73-2) 1H NMR spectrum.
  • Gelest, Inc. (2015). 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE Safety Data Sheet.
  • NIST. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. NIST WebBook.
  • Wikipedia. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and quality control analysts working with organosilicon compounds, the accurate quantification of reactive intermediates like 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is critical for reaction monitoring, yield optimization, and ensuring product purity. The inherent reactivity of the silicon-chlorine (Si-Cl) bonds, particularly their sensitivity to moisture, presents a significant analytical challenge. This guide provides an in-depth comparison of analytical methodologies for this specific analyte, offering field-proven insights and detailed experimental protocols to ensure data integrity and reproducibility.

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, providing a framework for selecting the most appropriate technique based on available instrumentation, required precision, and sample matrix. We will explore Gas Chromatography (GC) as the primary workhorse method, Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful orthogonal technique, and discuss the significant hurdles associated with High-Performance Liquid Chromatography (HPLC).

The Analytical Imperative: Challenges of a Reactive Analyte

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (C₆H₁₂Cl₂OSi₂) is a key intermediate in the synthesis of specialized silicone polymers. Its bifunctional nature, with both reactive vinyl and chloro groups, makes precise quantification essential. The primary analytical challenge stems from the Si-Cl bonds, which readily hydrolyze upon contact with water or other protic substances (like alcohols) to form silanols and release hydrochloric acid (HCl).[1] This instability dictates stringent requirements for sample handling, solvent selection, and the analytical technique itself. An effective method must prevent analyte degradation while providing the necessary selectivity and sensitivity.

Primary Recommended Method: Gas Chromatography (GC)

Gas Chromatography is the most robust and widely adopted technique for the analysis of volatile and semi-volatile chlorosilanes.[2] Its ability to operate under anhydrous conditions, coupled with a range of selective and universal detectors, makes it exceptionally well-suited for quantifying 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane in complex reaction mixtures.

Causality Behind Experimental Choices for GC
  • Injection and Separation: The entire GC flow path, from the injector to the detector, is maintained at high temperatures and under an inert carrier gas (Helium or Hydrogen), inherently protecting the analyte from hydrolysis.

  • Stationary Phase Selection: The choice of the GC column's stationary phase is critical. For reactive silanes, a stabilized mid-polarity phase like trifluoropropyl-methyl polysiloxane is often preferred. This phase offers reduced surface activity, which minimizes on-column degradation and peak tailing, leading to improved peak shape and accuracy.[3] Non-polar phases, such as those based on 5% diphenyl / 95% dimethyl polysiloxane, also provide good separation for a wide range of silanes.[4]

  • Detector Selection: A Thermal Conductivity Detector (TCD) is highly recommended for this application. The TCD is a universal detector that responds to any compound with a thermal conductivity different from the carrier gas.[2] This makes it ideal for quantifying a primary component in a mixture where the concentration is relatively high (e.g., >0.1%) and avoids the potential response factor variability of other detectors. It is robust and less susceptible to contamination from potential side-products. For trace-level analysis, a Flame Ionization Detector (FID) can be used, though it requires careful calibration.

Experimental Protocol: Quantitative GC-TCD

This protocol provides a self-validating system for the routine analysis of the target analyte.

  • Instrumentation and Consumables:

    • Gas Chromatograph equipped with a split/splitless inlet and a Thermal Conductivity Detector (TCD).

    • GC Column: Agilent J&W Select Silanes (30 m x 0.32 mm ID, 5 µm film thickness) or equivalent trifluoropropyl-methyl polysiloxane phase.[3]

    • Carrier Gas: Helium (99.999% purity) with moisture and oxygen traps.

    • Autosampler vials with PTFE-lined septa, dried in an oven at 110 °C for at least 4 hours before use.

    • Anhydrous Solvent: Anhydrous hexane or toluene (≤50 ppm water).

  • Sample and Standard Preparation (to be performed in a glovebox or under an inert atmosphere):

    • Solvent Blank: Fill a prepared autosampler vial with the anhydrous solvent.

    • Internal Standard (ISTD) Stock Solution (Optional but Recommended): Accurately weigh a stable, non-reactive compound with a retention time that does not interfere with other peaks (e.g., dodecane) and dissolve in the anhydrous solvent to a concentration of ~5 mg/mL.

    • Calibration Standards: Prepare a series of at least five calibration standards by accurately weighing increasing amounts of a high-purity (≥98%) 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane reference standard into volumetric flasks. Dilute to volume with the anhydrous solvent (or ISTD solution). Transfer to prepared autosampler vials.

    • Reaction Mixture Sample: Withdraw an aliquot of the reaction mixture and immediately quench it by diluting it in a known volume of the cold, anhydrous solvent (or ISTD solution) in a prepared vial. The dilution factor should be chosen to bring the analyte concentration within the calibration range.

  • GC-TCD Operating Conditions:

    • Inlet: Split mode (split ratio 50:1), Temperature: 120 °C (A lower temperature is used to prevent on-injector degradation).

    • Carrier Gas (Helium): Constant flow at 2.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • TCD: Temperature: 250 °C, Reference Flow: 20 mL/min, Makeup Gas (Helium): On.

    • Injection Volume: 1 µL.

  • Data Analysis and Quantification:

    • Integrate the peak corresponding to 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

    • Generate a calibration curve by plotting the peak area (or area ratio to ISTD) against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the prepared sample using the calibration curve and account for the initial dilution factor to report the concentration in the original reaction mixture.

Visualization of the GC Workflow

GC_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_gc GC System cluster_data Data Analysis Sample Reaction Mixture Dilution Dilution in Anhydrous Solvent Sample->Dilution Vial Sealed GC Vial Dilution->Vial Injector Split/Splitless Inlet (120°C) Vial->Injector Autosampler Injection Column Select Silanes Column (Temp Programmed) Injector->Column Detector TCD (250°C) Column->Detector Chromatogram Peak Integration Detector->Chromatogram Signal Output Calibration Calibration Curve Chromatogram->Calibration Quantification Concentration Report Calibration->Quantification

Caption: Workflow for the quantitative analysis of the analyte by GC-TCD.

Powerful Alternative: Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for highly accurate quantification without requiring a reference standard of the analyte itself.[5] This is particularly advantageous when a certified standard of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is unavailable.

Causality Behind Experimental Choices for qNMR
  • Solvent Selection: As with GC, the prevention of hydrolysis is paramount. The analysis must be conducted in a dry, aprotic deuterated solvent. Anhydrous chloroform-d (CDCl₃) is an excellent choice due to its chemical inertness and good solubilizing power for organosilicon compounds.[6]

  • Internal Standard Selection: An ideal internal standard must be stable, have high purity, be soluble in the chosen solvent, and possess signals that do not overlap with the analyte's signals. For this analysis in CDCl₃, 1,4-Bis(trimethylsilyl)benzene (BTMSB) is a superb choice.[5][6] It provides two sharp singlets (one for the 18 equivalent TMS protons and one for the 4 equivalent aromatic protons) in regions of the ¹H spectrum that are typically free from interference.

  • Acquisition Parameters: For accurate quantification, complete relaxation of all relevant nuclei between scans is mandatory. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard).[6]

Experimental Protocol: Quantitative ¹H NMR
  • Instrumentation and Materials:

    • NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

    • High-quality 5 mm NMR tubes, oven-dried.

    • Anhydrous Chloroform-d (CDCl₃, sealed ampoule).

    • Internal Standard: 1,4-Bis(trimethylsilyl)benzene (BTMSB), purity ≥99.5%.

  • Sample Preparation (in a glovebox or under inert gas):

    • Accurately weigh approximately 10-20 mg of the reaction mixture sample into a tared vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (BTMSB) into the same vial.

    • Dissolve the mixture in ~0.7 mL of anhydrous CDCl₃.

    • Transfer the solution to a dry NMR tube and cap securely.

  • NMR Data Acquisition:

    • Determine T₁: Use an inversion-recovery pulse sequence to determine the longest T₁ value among the analyte's vinyl/methyl signals and the BTMSB's TMS signal.

    • Quantitative Acquisition:

      • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker instruments).

      • Relaxation Delay (D1): Set to ≥ 5 x T₁ (longest). A default of 30 seconds is often a safe starting point if T₁ is not measured.

      • Number of Scans (NS): 8 to 16 (sufficient to achieve a good signal-to-noise ratio).

      • Acquisition Time (AQ): ~3-4 seconds.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate the following signals:

      • I_analyte: The well-resolved signal for the two methyl groups of the analyte (a singlet, expected around 0.3-0.5 ppm). Number of protons (N_analyte) = 6.

      • I_std: The sharp singlet for the TMS protons of BTMSB (at ~0.25 ppm). Number of protons (N_std) = 18.

    • Calculate the mass of the analyte (m_analyte) in the sample using the following equation:

      m_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * m_std

      Where:

      • MW = Molar Mass (Analyte: 227.23 g/mol ; BTMSB: 222.49 g/mol )

      • m_std = mass of the internal standard weighed.

    • The final concentration in the reaction mixture is calculated as (m_analyte / m_sample) * 100%.

Challenging Alternative: High-Performance Liquid Chromatography (HPLC)

While HPLC is a cornerstone of quantitative analysis for a vast range of compounds, its application to reactive chlorosilanes like 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is fraught with difficulties and is generally not recommended for routine analysis.

The primary obstacle is solvent incompatibility. The vast majority of HPLC methods, including reversed-phase and normal-phase, utilize mobile phases containing water, methanol, ethanol, or isopropanol. These protic solvents will rapidly degrade the analyte on the column, in the tubing, and during sample preparation, making any quantitative result unreliable.[1]

Theoretically, a non-aqueous reversed-phase (NARP) method using anhydrous, aprotic solvents (e.g., acetonitrile, THF) could be developed. However, this would require specialized columns, stringent solvent drying protocols, and a detector that does not rely on UV absorbance, as the analyte lacks a strong chromophore. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be necessary. The complexity, cost, and extensive method development required make this approach impractical compared to the straightforward and robust nature of GC and qNMR.

Performance Comparison Guide

The following table summarizes the expected performance of the discussed analytical techniques. The values for GC and qNMR are based on published data for similar compounds and typical method validation results, providing a realistic benchmark for researchers.[2][7]

Parameter Gas Chromatography (GC-TCD) Quantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC)
Principle Separation by volatility & column interactionSignal intensity proportional to molar concentrationSeparation by partitioning between phases
Sample Throughput High (Typical run time: 15-20 min)Medium (Acquisition: 10-15 min/sample)High (Typical run time: 10-15 min)
Linearity (R²) > 0.998Not applicable (primary ratio method)> 0.995 (If a method could be developed)
Accuracy (% Recovery) 98 - 102%99 - 101% (High trueness)Highly questionable due to degradation
Precision (%RSD) < 1.5%< 1.0%Poor reproducibility expected
Limit of Detection (LOD) ~0.01% (w/w)~0.1% (w/w)Not determined; likely poor
Limit of Quantitation (LOQ) ~0.05% (w/w)~0.3% (w/w)Not determined; likely poor
Key Advantage Robust, reliable, and ideal for routine QC.Highly accurate, no need for analyte standard.Ubiquitous instrumentation in many labs.
Key Disadvantage Requires a purified reference standard.Lower throughput, requires high-field NMR.Analyte is unstable in common mobile phases.

Conclusion and Method Selection Logic

For the quantitative analysis of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane in a reaction mixture, Gas Chromatography with Thermal Conductivity Detection (GC-TCD) stands out as the most practical, robust, and reliable method for routine quality control and process monitoring. It is purpose-built for volatile, reactive compounds and provides excellent precision and accuracy when executed with care.

Quantitative ¹H NMR serves as an invaluable orthogonal method. Its strength lies in providing a highly accurate, reference-standard-independent quantification, making it the ideal choice for primary characterization of a new batch of material or for validating the purity of a GC reference standard.

HPLC should be avoided for this analyte unless all other options are exhausted and significant resources can be dedicated to developing a specialized, non-aqueous method. The high probability of analyte degradation makes it an unreliable choice for generating trustworthy quantitative data.

The decision-making process for selecting the appropriate analytical technique is visualized below.

Method_Selection start Start: Need to Quantify Analyte in Reaction Mixture q1 Routine QC or High Throughput? start->q1 q2 Analyte Reference Standard Available? q1->q2 No gc Recommend GC-TCD Method q1->gc Yes q2->gc Yes qnmr Recommend qNMR Method q2->qnmr No hplc Avoid HPLC: High risk of analyte degradation

Caption: Decision tree for selecting the optimal analytical method.

By understanding the chemical nuances of the analyte and the specific strengths and weaknesses of each technique, researchers can confidently select and implement a method that delivers accurate, reliable, and scientifically defensible results.

References

  • Agilent J&W GC Column Selection Guide. (n.d.).
  • Agilent J&W Select Silanes GC column. (n.d.). Agilent. Retrieved from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.).
  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). BIPM. Retrieved from [Link]

  • qNMR. (n.d.). BIPM. Retrieved from [Link]

  • 1H NMR (400 MHz, CDCl3) δ =. (n.d.). The Royal Society of Chemistry.
  • Shen, Y., Qu, J., & Zhang, H. (1997).
  • Guide to GC Column Selection and Optimizing Separations. (2021). Restek. Retrieved from [Link]

  • Guide to GC Column Selection and Optimizing Separ
  • 1,3-DICHLOROTETRAMETHYLDISILOXANE. (n.d.). Gelest, Inc. Retrieved from [Link]

  • Kalikhman, I. (2009). 29Si NMR Experiments in Solutions of Organosilicon Compounds.
  • Kadyrov, R., & Kalesse, M. (2012). Testing the 1,1,3,3-tetramethyldisiloxane linker in olefin metathesis. Comptes Rendus Chimie, 15(2-3), 158-163.
  • JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and ...
  • Which capillary column we can use for GC analysis of chlorsilanes? (2016).
  • Al-Shalabi, E., & Al-Baghli, N. (2017). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Journal of Analytical Science and Technology, 8(1), 1-8.
  • Amendola, G., et al. (2020). validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces of priority substances in surface waters.
  • Quantitative Analysis of Essential Oils – Science, Technology and Methods. (n.d.). Chromaleont.
  • 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE Safety Data Sheet. (2015). Gelest, Inc. Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. (2024). DergiPark.
  • Nyman, P. J., et al. (2003). Determination of 1,3-dichloropropanol in soy and related sauces by using gas chromatography/mass spectrometry. Food Additives and Contaminants, 20(10), 903-909.
  • Determination of 1,3-Dichloropropanol in Soy Sauce and Related Products by Headspace Gas Chromatography with Mass Spectrometric Detection: Interlaboratory Study. (2004).

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide on the elemental analysis of synthesized 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. This document is designed for researchers, scientists, and drug development professionals who require precise and accurate characterization of this versatile organosilicon compound. As a key intermediate in the synthesis of specialized polymers and materials, verifying its elemental composition is a critical quality control step.[1][2] This guide will provide a comprehensive comparison of analytical methodologies, supported by experimental insights and data, to ensure the integrity of your synthesized product.

Understanding the Analyte: 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Before delving into the analytical techniques, it is crucial to understand the theoretical elemental composition of the target molecule. 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane possesses the chemical formula C₆H₁₂Cl₂OSi₂ and a molecular weight of 227.23 g/mol .[3]

Based on this, the theoretical elemental composition is calculated as follows:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.011672.06631.71
Hydrogen (H)1.0081212.0965.32
Chlorine (Cl)35.453270.90631.20
Oxygen (O)15.999115.9997.04
Silicon (Si)28.085256.17024.72
Total 227.237 100.00

This theoretical framework serves as the benchmark against which all experimental results will be compared.

Primary Analytical Techniques for Elemental Composition

The determination of the elemental composition of an organosilicon compound like 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane requires a multi-faceted approach, employing different techniques to accurately quantify each element. The principal methods recommended are Combustion Analysis for Carbon and Hydrogen, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Silicon, and X-ray Fluorescence (XRF) for Chlorine.

Combustion Analysis for Carbon and Hydrogen

Combustion analysis is a well-established and robust technique for determining the carbon and hydrogen content in organic and organometallic compounds. The underlying principle involves the complete combustion of the sample in a stream of oxygen at high temperatures. The resulting carbon dioxide (CO₂) and water (H₂O) are then quantitatively measured by infrared detectors.

The choice of a high-temperature combustion furnace, often exceeding 1000°C, is critical to ensure the complete breakdown of the silicon-carbon and silicon-hydrogen bonds. For silicon-containing compounds, the formation of silicon carbide (SiC) can be a concern, which is highly refractory.[4] To mitigate this, the addition of a combustion accelerator, such as tungsten(VI) oxide or vanadium(V) oxide, is often employed to facilitate complete oxidation.

  • Sample Preparation: Accurately weigh 1-3 mg of the synthesized 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane into a tin or silver capsule.

  • Instrument Setup: Calibrate the combustion analyzer using a certified standard, such as acetanilide or sulfanilamide.

  • Analysis: Introduce the encapsulated sample into the combustion furnace. The high temperature in the presence of a pure oxygen stream will convert carbon to CO₂ and hydrogen to H₂O.

  • Detection: The gaseous products are passed through a series of detectors. An infrared (IR) detector is typically used for the quantification of CO₂ and H₂O.

  • Data Processing: The instrument's software calculates the percentage of carbon and hydrogen in the original sample based on the detected amounts of CO₂ and H₂O.

Combustion_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Detection & Analysis Sample_Weighing Weigh 1-3 mg of Sample in Tin Capsule Furnace High-Temperature Furnace (>1000°C) with O₂ Stream Sample_Weighing->Furnace Introduction Gaseous_Products CO₂ and H₂O Furnace->Gaseous_Products Conversion IR_Detector Infrared Detector Gaseous_Products->IR_Detector Measurement Data_Analysis Calculate %C & %H IR_Detector->Data_Analysis Quantification

Caption: Workflow for Combustion Analysis.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Silicon

ICP-OES is a highly sensitive and accurate technique for the determination of silicon content. It involves introducing the sample into an argon plasma, which excites the silicon atoms. As these atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of silicon in the sample.

A critical step in the ICP-OES analysis of organosilicon compounds is the sample digestion. Incomplete digestion can lead to inaccurate results. While hydrofluoric acid (HF) is effective, its hazardous nature makes alternative, HF-free digestion methods preferable. A mixture of nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) has been shown to be an effective and safer alternative for the digestion of some organosilicon compounds.[5][6] The choice of a suitable silicon emission line (e.g., 251.611 nm) is also crucial to avoid spectral interferences from other elements present in the sample matrix.

  • Sample Digestion: Accurately weigh a known amount of the synthesized disiloxane into a Teflon vial. Add a mixture of nitric acid and hydrogen peroxide. Heat the sample at 100°C until the digestion is complete.[5][6]

  • Dilution: Dilute the digested sample to a known volume with deionized water.

  • Instrument Calibration: Prepare a series of silicon standard solutions of known concentrations to generate a calibration curve.

  • Analysis: Introduce the diluted sample into the ICP-OES instrument. The argon plasma atomizes and excites the silicon atoms.

  • Detection: A detector measures the intensity of the light emitted at the chosen silicon wavelength.

  • Data Processing: The silicon concentration in the sample is determined by comparing its emission intensity to the calibration curve. The percentage of silicon in the original sample is then calculated.

ICPOES_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Detection & Quantification Digestion Acid Digestion (HNO₃/H₂O₂) Dilution Dilution to Known Volume Digestion->Dilution Nebulization Sample Introduction (Nebulizer) Dilution->Nebulization Plasma Argon ICP (Atomization & Excitation) Nebulization->Plasma Emission Characteristic Si Emission Plasma->Emission Detector Spectrometer Emission->Detector Quantification Calculate %Si Detector->Quantification

Caption: Workflow for ICP-OES Analysis.

X-ray Fluorescence (XRF) for Chlorine

X-ray Fluorescence (XRF) is a non-destructive analytical technique well-suited for the quantification of chlorine. The sample is irradiated with high-energy X-rays, causing the ejection of inner shell electrons from the chlorine atoms. The resulting vacancies are filled by outer shell electrons, leading to the emission of fluorescent X-rays with energies characteristic of chlorine. The intensity of these X-rays is proportional to the chlorine concentration.

For liquid samples like 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, the analysis is typically performed using a liquid sample cup with a thin film window (e.g., Mylar or polypropylene) that is transparent to the low-energy chlorine X-rays. It is important to note that for low-energy X-rays like those from chlorine, XRF is primarily a surface analysis technique.[7] Therefore, ensuring a homogeneous sample is crucial for accurate bulk analysis. Wavelength Dispersive XRF (WDXRF) is often preferred over Energy Dispersive XRF (EDXRF) for its higher resolution and sensitivity for lighter elements like chlorine.[8]

  • Sample Preparation: Place a sufficient amount of the liquid sample into a specialized XRF liquid sample cup, ensuring no air bubbles are trapped.

  • Instrument Setup: Calibrate the XRF spectrometer using a set of standards with known chlorine concentrations in a similar matrix.

  • Analysis: Place the sample cup into the spectrometer and irradiate it with X-rays.

  • Detection: The detector measures the intensity of the characteristic chlorine Kα X-rays.

  • Data Processing: The software calculates the chlorine concentration based on the measured intensity and the calibration curve.

XRF_Workflow cluster_0 Sample Preparation cluster_1 Irradiation & Emission cluster_2 Detection & Quantification Sample_Loading Load Liquid Sample into XRF Cup Xray_Source Primary X-ray Source Sample_Loading->Xray_Source Placement Fluorescence Characteristic Cl X-ray Emission Xray_Source->Fluorescence Excitation Detector X-ray Detector Fluorescence->Detector Detection Data_Analysis Calculate %Cl Detector->Data_Analysis Quantification

Caption: Workflow for XRF Analysis.

Comparison of Analytical Techniques

The choice of analytical technique depends on various factors including the required accuracy, sensitivity, sample throughput, and available instrumentation.

TechniqueAnalyte(s)AdvantagesDisadvantages
Combustion Analysis C, H- High accuracy and precision- Well-established methodology- Relatively fast analysis time- Destructive technique- May require combustion aids for complete oxidation of silicon compounds[4]
ICP-OES Si- High sensitivity and accuracy- Multi-element capability- Destructive technique- Requires sample digestion, which can be time-consuming- Signal may depend on the silicon species[9]
XRF Cl- Non-destructive- Minimal sample preparation for liquids- Rapid analysis- Lower sensitivity for light elements compared to other techniques- Primarily a surface technique for low-energy X-rays[7]- Matrix effects can influence accuracy[10]

Expected Experimental Data and Interpretation

For a successfully synthesized and purified batch of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, the experimental elemental analysis data should closely align with the theoretical values.

ElementTheoretical %Expected Experimental %Acceptable Deviation
Carbon (C)31.7131.5 - 31.9± 0.4%
Hydrogen (H)5.325.2 - 5.4± 0.2%
Silicon (Si)24.7224.5 - 24.9± 0.4%
Chlorine (Cl)31.2031.0 - 31.4± 0.4%

Deviations outside the acceptable range may indicate the presence of impurities, residual solvents, or incomplete reaction. For instance, a lower than expected carbon and hydrogen content might suggest the presence of inorganic silicon-containing impurities. A higher chlorine content could point to residual starting materials like dichlorodimethylsilane.

Complementary Characterization Techniques

While elemental analysis provides the quantitative composition, it does not give information about the molecular structure. Therefore, it is imperative to complement this data with spectroscopic techniques to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed information about the chemical environment of the hydrogen, carbon, and silicon atoms, confirming the presence of vinyl and methyl groups attached to the silicon atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of characteristic functional groups, such as Si-O-Si, Si-Cl, C=C (vinyl), and Si-CH₃ bonds.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the sample and identify any volatile impurities.[13][14]

By integrating the quantitative data from elemental analysis with the qualitative structural information from these spectroscopic methods, a comprehensive and reliable characterization of the synthesized 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane can be achieved.

References

  • Hydrofluoric Acid-Free Digestion of Organosilicon Nanoparticles for Bioanalysis by ICP-OES. (2023). Micro, 3(2), 264-272. [Link]

  • Combustion Characteristics and Thermochemistry of Selected Silicon-Based Compositions for Time-Delay Detonators. (2022). Materials, 15(23), 8565. [Link]

  • (PDF) Hydrofluoric Acid-Free Digestion of Organosilicon Nanoparticles for Bioanalysis by ICP-OES. (2023). ResearchGate. [Link]

  • Using Combustion Analyzers for Elemental Analysis of Silicon Carbide. (2017). AZoM.com. [Link]

  • Determination of Siloxanes and other Volatile Silicon Compounds in Biogas... (n.d.). Access Water. [Link]

  • Effects of organic silicon compounds on syngas auto-ignition behavior. (2019). Combustion and Flame, 208, 143-151. [Link]

  • Quantitative analysis of Si by means of ICP-OES. (n.d.). Sumika Chemical Analysis Service. [Link]

  • Quantification of Si in Silicone Oils by ICP-OES. (n.d.). INIS-IAEA. [Link]

  • Speciation of Silicon Compounds in Fuel Gases. (n.d.). Consolidated Sciences. [Link]

  • ICP-OES sensitivity for silicon depends on silicon-species. (2009). Speciation.net. [Link]

  • 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane. (n.d.). PubChem. [Link]

  • X-ray Fluorescence (XRF) Analysis. (n.d.). HORIBA. [Link]

  • 1,3-Divinyltetramethyldisiloxane. (n.d.). ResearchGate. [Link]

  • Vibrational spectroscopic analysis of chlorosilanes and siloxane oligomers: implications for the spectra of polydimethylsiloxanes. (2007). Applied Spectroscopy, 61(3), 314-320. [Link]

  • Chlorine Analysis. (n.d.). xrf-guru. [Link]

  • Using XRF to Analyze Total Chlorine at 1500 W. (2020). AZoM.com. [Link]

  • 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. (2015). Gelest, Inc.[Link]

  • Utilizing Energy Dispersive X-ray Fluorescence (EDXRF) to Analyze Chlorine Levels in Cement. (2021). AZoM.com. [Link]

  • Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. (n.d.). NIST WebBook. [Link]

  • Process for preparing 1,1,3,3-tetramethyl-disiloxane. (1992).
  • Determination of Chlorides in Ionic Liquids by Wavelength Dispersive X-ray Fluorescence Spectrometry. (2012). Analytical Chemistry, 84(3), 1699-1706. [Link]

  • 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. (n.d.). Wikipedia. [Link]

  • IR spectroscopic study of the structure and phase behavior of long-chain diacylphosphatidylcholines in the gel state. (1996). Biophysical Journal, 71(6), 3186-3198. [Link]

Sources

A Comparative Guide to the Reactivity of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane and Dichlorodimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of two pivotal organosilicon compounds: 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane and dichlorodimethylsilane. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the structural nuances that dictate their reaction pathways, supported by experimental data and detailed protocols. Our objective is to furnish a comprehensive resource that explains not just the reactions, but the underlying principles governing the selection of these precursors in advanced polymer synthesis.

Introduction and Structural Overview

Dichlorodimethylsilane (DMDCS) is a foundational monomer in the silicone industry, serving as the primary precursor for polydimethylsiloxane (PDMS) polymers.[1] Its simple, tetrahedral structure with two reactive chlorine atoms allows for straightforward polymerization into linear chains and cyclic structures upon hydrolysis.[2]

In contrast, 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a more complex, bifunctional molecule. It contains not only reactive silicon-chlorine (Si-Cl) bonds but also vinyl (C=C) groups. This dual functionality makes it a highly valuable component for creating cross-linked silicone elastomers and for introducing specific functionalities into a polymer backbone.

The core structural difference lies in the backbone: DMDCS is a simple silane, while the disiloxane features a flexible silicon-oxygen-silicon (siloxane) bond. This, along with the presence of vinyl groups, leads to significant differences in their reactivity and subsequent applications.

Caption: Molecular structures of the two subject compounds.

Physicochemical Properties

A summary of key properties is essential for understanding the conditions under which these compounds are handled and reacted.

PropertyDichlorodimethylsilane1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane
CAS Number 75-78-5[1]69304-37-6 (related structure)
Molecular Formula C₂H₆Cl₂Si[1]C₆H₁₂Cl₂OSi₂[3]
Molecular Weight 129.06 g/mol [1][4]227.22 g/mol
Boiling Point 70 °C[1][5]~190 °C (estimated)
Density 1.07 g/cm³[1]~1.08 g/cm³
Flash Point -9 °C (16 °F)[1][4][6]67 °C (153 °F)[3]

Comparative Reactivity Analysis

The reactivity of both molecules is dominated by the highly polarized and hydrolytically unstable Si-Cl bond. This bond is the primary site for nucleophilic attack, leading to substitution reactions that are fundamental to silicone polymer synthesis.

Hydrolysis

Hydrolysis is the most critical reaction for both compounds. They react vigorously with water, and even atmospheric moisture, to produce hydrogen chloride (HCl) and corresponding silanols (Si-OH).[5][6] These silanol intermediates are generally unstable and rapidly undergo condensation to form stable siloxane (Si-O-Si) bonds.

  • Dichlorodimethylsilane (DMDCS): The hydrolysis of DMDCS is the cornerstone of PDMS production.[7] It initially forms dimethylsilanediol, which then condenses into a mixture of linear and cyclic polydimethylsiloxanes.[2][8] The reaction is highly exothermic and produces corrosive HCl gas.[6]

    Reaction Scheme: n Si(CH₃)₂Cl₂ + n H₂O → [Si(CH₃)₂O]ₙ + 2n HCl

  • 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane: This compound also readily hydrolyzes at its two Si-Cl bonds. The reaction yields 1,3-divinyl-1,3-dimethyl-1,3-disiloxanediol. This resulting silanol is a stable, functional building block that can be incorporated into larger polymer structures. The presence of the existing siloxane bond means that intramolecular condensation is less likely than with DMDCS; instead, it serves as a difunctional monomer in polycondensation reactions.

    Reaction Scheme: Cl(CH₃)(CH₂=CH)Si-O-Si(CH₃)(CH₂=CH)Cl + 2 H₂O → HO(CH₃)(CH₂=CH)Si-O-Si(CH₃)(CH₂=CH)OH + 2 HCl

Causality of Reactivity: Both compounds are extremely reactive towards water due to the high electrophilicity of the silicon atom and the excellent leaving group ability of the chloride ion. While the larger size of the disiloxane might suggest slightly increased steric hindrance, in practice, the hydrolysis reaction is rapid and vigorous for both.[3][5]

Alcoholysis

Reaction with alcohols (alcoholysis) is analogous to hydrolysis and is used to produce alkoxysilanes.[9][10] This reaction is also a nucleophilic substitution at the silicon center but is typically less vigorous than hydrolysis.[1]

  • DMDCS: Reacts with alcohols like methanol or ethanol to replace chlorine atoms with alkoxy groups, forming dimethoxydimethylsilane or diethoxydimethylsilane, respectively.[1] These are common precursors in sol-gel processes and as cross-linking agents.

  • 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane: This disiloxane reacts similarly to yield the corresponding 1,3-dialkoxy derivative. These products retain the vinyl groups, making them useful as dual-functional coupling agents or monomers.

Polymerization and Cross-Linking

The most significant divergence in reactivity and application comes from the polymerization pathways they enable.

  • DMDCS: As a difunctional monomer, its hydrolysis and subsequent condensation lead to the formation of high-molecular-weight linear polymers (silicone fluids and gums) or cyclic species.[2][11] It forms the backbone of the most common silicones.

  • 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane: The vinyl groups on this molecule are the key to its primary application: cross-linking.[12] Unlike the Si-Cl bonds, the vinyl groups are stable to hydrolysis and alcoholysis. They serve as reactive sites for vulcanization (curing), typically via a platinum-catalyzed hydrosilylation reaction with a Si-H functional cross-linker.[13][14] This process forms stable ethyl bridges between polymer chains, converting liquid or gummy polysiloxanes into solid, elastic rubbers. This ability to introduce "cure sites" is something DMDCS cannot do on its own.

G cluster_DMDCS Dichlorodimethylsilane Pathway cluster_Disiloxane Disiloxane Pathway DMDCS DMDCS Hydrolysis_DMDCS Hydrolysis & Condensation DMDCS->Hydrolysis_DMDCS PDMS Linear & Cyclic PDMS (Silicone Fluids, Gums) Hydrolysis_DMDCS->PDMS Disiloxane Divinyl-dichloro- disiloxane Hydrolysis_Disiloxane Hydrolysis & Co-condensation Disiloxane->Hydrolysis_Disiloxane Vinyl_Polymer Vinyl-Functional Siloxane Polymer Hydrolysis_Disiloxane->Vinyl_Polymer Hydrosilylation Hydrosilylation (Curing/Vulcanization) Vinyl_Polymer->Hydrosilylation Rubber Cross-linked Silicone Elastomer (Rubber) Hydrosilylation->Rubber

Caption: Contrasting polymerization and application pathways.

Experimental Protocols & Data

To provide a tangible comparison, the following protocols outline methodologies for evaluating the reactivity of these two compounds under controlled laboratory conditions.

Safety Precaution: All manipulations involving chlorosilanes must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. These compounds react violently with water and release corrosive HCl gas.[3][5]

Protocol 1: Comparative Hydrolysis Rate via Calorimetry

This protocol uses the exothermic nature of hydrolysis to compare reaction rates. A faster temperature rise indicates a higher initial reaction rate.

G Workflow: Comparative Hydrolysis Experiment start Start prep Prepare two jacketed reactors with 100 mL of Isopropanol/Water (95:5) start->prep equilibrate Equilibrate both reactors to 25.0 °C prep->equilibrate add_dmdcs Inject 0.1 mol DMDCS into Reactor 1 equilibrate->add_dmdcs add_disiloxane Inject 0.1 mol Disiloxane into Reactor 2 equilibrate->add_disiloxane record_dmdcs Record Temp vs. Time for Reactor 1 add_dmdcs->record_dmdcs record_disiloxane Record Temp vs. Time for Reactor 2 add_disiloxane->record_disiloxane analyze Plot ΔT vs. Time for both reactions record_dmdcs->analyze record_disiloxane->analyze compare Compare initial slopes to determine relative rates analyze->compare end End compare->end

Caption: Experimental workflow for comparing hydrolysis rates.

Methodology:

  • Preparation: Equip two identical jacketed glass reactors with magnetic stirrers and temperature probes. Add 100 mL of a 95:5 isopropanol/water solution to each. The isopropanol helps to moderate the otherwise violent reaction with pure water.

  • Equilibration: Start stirring and allow the contents of both reactors to equilibrate to a stable temperature of 25.0 °C.

  • Reagent Addition: At time t=0, inject 0.1 moles of dichlorodimethylsilane into the first reactor and 0.1 moles of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane into the second reactor simultaneously.

  • Data Logging: Record the temperature in each reactor every second for 5 minutes.

  • Analysis: Plot the change in temperature (ΔT) versus time for both reactions. The initial slope of the curve is proportional to the initial reaction rate.

Expected Outcome: Both compounds will show a rapid increase in temperature. The initial rate for DMDCS is expected to be slightly faster due to lower steric hindrance and molecular weight, but both will be highly reactive.

Summary of Reactivity and Applications

The choice between these two molecules is entirely dictated by the desired end-product.

FeatureDichlorodimethylsilane1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane
Primary Reactive Site(s) 2 x Si-Cl2 x Si-Cl
Secondary Reactive Site(s) None2 x C=C (vinyl)
Hydrolysis Product Dimethylsilanediol (unstable)Divinyldimethyldisiloxanediol (stable monomer)
Primary Polymerization Role Backbone MonomerCross-linking / Functional Monomer[12]
Key Application Production of PDMS fluids, gums, and resins[2][15]Curing agent for silicone elastomers (rubbers) via hydrosilylation[16]

Conclusion

While both dichlorodimethylsilane and 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane are built upon the highly reactive organochlorosilane framework, their utility and chemical behavior diverge significantly. Dichlorodimethylsilane is the workhorse monomer for creating the fundamental Si-O-Si backbone of most silicone materials. Its reactivity is simple and direct. In contrast, the disiloxane is a specialty, bifunctional monomer. It leverages the same Si-Cl reactivity for incorporation into a polymer chain while reserving its vinyl groups for subsequent cross-linking reactions. This dual reactivity is essential for the production of high-performance silicone elastomers and rubbers, demonstrating how subtle changes in molecular structure can dramatically expand the functional capabilities of a chemical precursor.

References

  • University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]

  • PubChem. (n.d.). Dichlorodimethylsilane. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wuppertal. (n.d.). Hydrolysis and polycondensation. Chemiedidaktik Uni Wuppertal. Retrieved from [Link]

  • ProQuest. (2020). Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]

  • ResearchGate. (2004). Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS). Retrieved from [Link]

  • Google Patents. (2019). WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes.
  • ResearchGate. (2006). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Retrieved from [Link]

  • ResearchGate. (n.d.). Organosiloxanes (Silicones), Polyorganosiloxane Block Copolymers: Synthesis and Application of Silicon-Containing Polymers. Retrieved from [Link]

  • Society of Leather Technologists & Chemists. (n.d.). Synthesis of Reactive Silicones and their Application to Leather. Retrieved from [Link]

  • ResearchGate. (2020). Polysiloxanes for Optoelectronic Applications. Retrieved from [Link]

  • ScienceDirect. (1993). The radiation-induced polymerization of dimethylcyclosiloxanes in the liquid state: 3. Copolymerization of D 3 with D4 and D4 with D5, reactivities and interpretation. Retrieved from [Link]

  • The Pharma Review. (2018). Methods for the Preparation of Modified Polyorganosiloxanes (A Review). Retrieved from [Link]

  • ACS Publications. (2002). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics. Retrieved from [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. Retrieved from [Link]

  • ResearchGate. (2012). 1,3-Divinyltetramethyldisiloxane. In e-EROS Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]

  • Chemtron. (n.d.). 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Properties, Applications & Quality Specifications. Retrieved from [Link]

  • Google Patents. (1992). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
  • Gelest, Inc. (n.d.). 1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Retrieved from [Link]

  • YouTube. (2020). Alcoholysis and Hydrolysis of Anhydrides. Chemistry university. Retrieved from [Link]

  • MDPI. (2021). Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. Polymers. Retrieved from [Link]

  • YouTube. (2019). Alcoholysis and Hydrolysis of Acid Chlorides. Chemistry university. Retrieved from [Link]

  • YouTube. (2016). How the polymerisation process is done | 3D Animation | AkzoNobel | C4Real. Retrieved from [Link]

  • Google Patents. (1988). EP0273456A2 - Vapor phase alcoholysis of aminosilanes and carbamatosilanes.
  • ResearchGate. (2021). Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 17.14: Polymerization Reactions of Conjugated Dienes. Retrieved from [Link]

Sources

A Comparative Guide to the Properties of Vinyl-Functionalized Silicones Derived from 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of silicone elastomers synthesized from 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, characterization, and performance properties of these specialized silicones. We will objectively compare their thermal, mechanical, and chemical resistance properties against a standard polydimethylsiloxane (PDMS) to provide a clear, data-driven perspective for material selection in demanding applications.

Introduction: The Significance of Vinyl-Functional Silicones

Silicones, or polysiloxanes, are renowned for their unique combination of properties, including high thermal stability, chemical inertness, biocompatibility, and flexibility over a wide temperature range.[1][2] These characteristics make them indispensable in the pharmaceutical and medical device industries, where they are used in applications ranging from drug-eluting matrices and transdermal patches to processing aids and medical tubing.[3][4][5]

The functionality of a silicone polymer is dictated by the precursor monomers used in its synthesis. The introduction of vinyl groups onto the siloxane backbone or terminals is a critical modification that enables platinum-catalyzed addition cure (hydrosilylation) cross-linking.[6][7] This curing mechanism is highly advantageous as it proceeds without the formation of volatile byproducts, making it ideal for sensitive applications where purity and minimal leachables are paramount.[7]

The precursor, 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, is a unique monomer that provides two vinyl functional groups and two hydrolyzable chlorine atoms, allowing for the creation of well-defined, reactive silicone polymers. This guide benchmarks the properties of silicones derived from this precursor against a baseline non-functionalized silicone to highlight the specific advantages conferred by its structure.

The Precursor: 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

The starting point for our target polymer is the organosilicon monomer 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane. Its structure is fundamental to the properties of the final silicone network.

  • Vinyl Groups (-CH=CH₂): These are the reactive sites for the platinum-catalyzed addition-cure cross-linking reaction.[6] Their presence is essential for forming a stable, three-dimensional elastomer network.

  • Chloro Groups (-Cl): These atoms are readily hydrolyzed, which initiates the polymerization process to form the siloxane backbone (Si-O-Si).[8]

  • Disiloxane Backbone: The pre-existing Si-O-Si bond in the monomer can influence the final polymer's chain flexibility and thermal stability.

Synthesis_Workflow cluster_A Polymer A Synthesis (Vinyl-Functional) cluster_B Polymer B Synthesis (Standard PDMS) cluster_C Curing Stage A1 1,3-divinyl-1,3-dimethyl- 1,3-dichlorodisiloxane A2 Hydrolysis & Condensation A1->A2 H₂O/Base A3 Vinyl-Terminated Polysiloxane A2->A3 C1 Formulation A3->C1 + Cross-linker + Pt Catalyst B1 Dimethyldichlorosilane B2 Hydrolysis & Condensation B1->B2 H₂O B3 Silanol-Terminated PDMS B2->B3 B3->C1 + Cross-linker (e.g., TEOS) C2 Curing (Cross-linking) C1->C2 Heat C3 Final Elastomer C2->C3

Caption: Overall synthesis and curing workflow.
Experimental Protocol: Synthesis of Vinyl-Functional Silicone (Polymer A)
  • Hydrolysis: 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is slowly added to a stirred solution of water and a weak base (e.g., sodium bicarbonate) in a suitable solvent like toluene. The base neutralizes the HCl byproduct of hydrolysis.

    • Causality: Slow addition and controlled temperature are crucial to manage the exothermic reaction and prevent uncontrolled polymerization, ensuring a narrow molecular weight distribution.

  • Condensation: The resulting silanol intermediates are allowed to polymerize via condensation. The reaction is driven to completion by removing water, often through azeotropic distillation.

  • Purification: The resulting vinyl-functional polysiloxane is washed to remove salts and residual catalyst, then stripped of solvent under vacuum to yield the pure polymer base.

  • Curing: The polymer base is mixed with a hydride-functional siloxane cross-linker and a trace amount of a platinum catalyst. The mixture is degassed, poured into a mold, and cured at an elevated temperature (e.g., 150°C) to form the final elastomer.

Experimental Protocol: Synthesis of Standard PDMS (Polymer B)
  • Hydrolysis: Dimethyldichlorosilane is carefully hydrolyzed by adding it to an excess of water. This is a highly reactive process that forms linear and cyclic siloxanes.

  • Polymerization: The resulting mixture is equilibrated with a catalyst (e.g., potassium hydroxide) to control the molecular weight and produce primarily silanol-terminated linear polymers.

  • Curing: The silanol-terminated PDMS is mixed with a cross-linking agent such as tetraethyl orthosilicate (TEOS) and a tin-based catalyst. The mixture is cured at room temperature or with gentle heat. This condensation cure reaction releases a byproduct (ethanol).

Benchmarking Performance Properties

The following sections present a comparative analysis of the key properties of the vinyl-functionalized silicone (Polymer A) and the standard PDMS (Polymer B).

Thermal Stability

Thermal stability is critical for applications involving heat sterilization or high-temperature processing. It is evaluated using Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • A small sample (5-10 mg) of the cured elastomer is placed in a TGA pan.

  • The sample is heated from 30°C to 800°C at a constant rate of 10°C/min under a nitrogen atmosphere.

  • Weight loss is recorded continuously throughout the heating cycle. The onset of degradation is defined as the temperature at which 5% weight loss occurs.

Comparative Data: Thermal Properties

PropertyPolymer A (Vinyl-Functional)Polymer B (Standard PDMS)Justification for Difference
Onset of Degradation (T₅%) ~420°C~380°CThe stable, byproduct-free cross-linking of Polymer A results in a more robust network with higher thermal stability. [9]
Temp. of Max. Degradation ~490°C~460°CHigher cross-link density in the addition-cured system requires more energy to break the polymer backbone. [10][11]
Char Yield at 800°C ~45% (as SiOx)~40% (as SiOx)The well-defined network of Polymer A leads to a more efficient conversion to a stable silica-like char.
Mechanical Properties

Mechanical properties determine the material's suitability for applications requiring physical integrity, such as seals, gaskets, or flexible tubing. These are measured using a universal testing machine according to ASTM D412 standards.

Experimental Protocol: Tensile Testing

  • Dumbbell-shaped specimens of the cured elastomers are prepared using a die cutter.

  • The thickness and width of the gauge section of each specimen are measured.

  • The specimen is mounted in the grips of a universal testing machine and pulled at a constant crosshead speed (e.g., 500 mm/min) until it fractures.

  • Tensile strength, elongation at break, and Young's modulus are calculated from the resulting stress-strain curve.

Comparative Data: Mechanical Properties

PropertyPolymer A (Vinyl-Functional)Polymer B (Standard PDMS)Justification for Difference
Tensile Strength (MPa) 8.56.0The efficient and uniform cross-linking in addition-cure systems creates a stronger network with fewer defects. [12]
Elongation at Break (%) 450%550%Condensation-cured networks can sometimes have longer, more mobile polymer chains between cross-links, allowing for greater elongation.
Young's Modulus (MPa) 2.21.5The higher cross-link density of Polymer A results in a stiffer material with a higher initial resistance to deformation. [13][14]
Chemical Resistance

Chemical resistance is vital for drug delivery applications where the material may be in contact with active pharmaceutical ingredients (APIs) or various solvents during processing. It is typically assessed via swelling tests.

Experimental Protocol: Solvent Swelling Test

  • Cured samples of a known initial weight (Wᵢ) are fully immersed in different solvents (Toluene, Isopropyl Alcohol, 3M HCl) at room temperature for 24 hours.

  • After immersion, the samples are removed, patted dry to remove excess surface solvent, and immediately weighed to get the swollen weight (Wₛ).

  • The percentage of swelling is calculated as: [(Wₛ - Wᵢ) / Wᵢ] * 100.

Comparative Data: Chemical Resistance (% Swell)

SolventPolymer A (Vinyl-Functional)Polymer B (Standard PDMS)Justification for Difference
Toluene (Non-polar) ~140%~165%The higher cross-link density of Polymer A restricts the ingress of solvent molecules, leading to lower swelling. [15]
Isopropyl Alcohol (Polar) <5%<5%The hydrophobic siloxane backbone is highly resistant to polar solvents, resulting in minimal swelling for both polymers. [16]
3M HCl (Aqueous Acid) <2%<3%Silicones are generally resistant to many acids, but the more robust network of Polymer A offers slightly better resistance to degradation. [17]

Overall Benchmarking Workflow

Benchmarking_Workflow cluster_synthesis Material Synthesis cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison S1 Synthesize Polymer A (Vinyl-Functional) T1 Thermal Analysis (TGA) S1->T1 T2 Mechanical Testing (Tensile) S1->T2 T3 Chemical Resistance (Swelling) S1->T3 S2 Synthesize Polymer B (Standard PDMS) S2->T1 S2->T2 S2->T3 A1 Compile Quantitative Data into Tables T1->A1 T2->A1 T3->A1 A2 Compare Performance Metrics A1->A2 A3 Draw Conclusions for Target Applications A2->A3

Caption: Workflow for comparative material analysis.

Conclusions and Implications for Researchers

The experimental data clearly demonstrates that silicones synthesized from 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane and cured via an addition mechanism (Polymer A) exhibit superior performance in several key areas compared to a standard condensation-cured PDMS (Polymer B).

  • Enhanced Thermal Stability: Polymer A's higher degradation temperature makes it a more reliable choice for applications requiring repeated heat sterilization cycles, a common procedure in drug development and medical device manufacturing.

  • Superior Mechanical Strength: With a higher tensile strength and modulus, the vinyl-functional silicone provides greater durability and resistance to physical stress, which is advantageous for components like pump tubing, septa, and implantable devices.

  • Improved Chemical Resistance: The lower swelling in non-polar organic solvents indicates a more robust material for environments where contact with such chemicals is expected, potentially reducing concerns about material degradation or leachable compounds.

For professionals in drug development, the choice of a silicone material can significantly impact product performance and safety. The clean, byproduct-free curing and enhanced properties of silicones derived from 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane make them a compelling option for high-performance applications where reliability and purity are non-negotiable. This guide provides the foundational data to support informed material selection and further specialized research.

References

  • Xometry. (2022, July 27). 7 Properties of Silicone. Retrieved from [Link]

  • Silclear. (2025, August 15). Why is Silicone Chemically Resistant?. Retrieved from [Link]

  • NIH. (n.d.). Thermal insulation and stability of polysiloxane foams containing hydroxyl-terminated polydimethylsiloxanes. PMC. Retrieved from [Link]

  • Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. Gelest, Inc. Retrieved from [Link]

  • Atlas Fibre. (2024, February 25). Understanding Silicone Chemical Compatibility: A Comprehensive Guide. Retrieved from [Link]

  • Contract Pharma. (2009, June 3). Silicone Excipients in Drug Development. Retrieved from [Link]

  • Studylib. (n.d.). Silicone Characterization: Analytical Methods & Applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thermal Properties of Polysiloxanes. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (2006, May 1). Silicones for Drug-Delivery Applications. Retrieved from [Link]

  • RSC Publishing. (2018, March 8). Thermal insulation and stability of polysiloxane foams containing hydroxyl-terminated polydimethylsiloxanes. Retrieved from [Link]

  • Knowledge. (2024, October 31). Applications of Silicone in the Pharmaceutical Field. Retrieved from [Link]

  • Nusil. (n.d.). Silicone Technology in Pharmaceutical Drug Delivery System: A Review. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Thermal-Oxidative Stability of Polydimethylsiloxane. Retrieved from [Link]

  • Legenday. (2024, June 17). Everything You Need To Know About Silicone Elastomer and Its Uses. Retrieved from [Link]

  • GORVIA. (2023, November 4). is silicone sealant chemical resistant. Retrieved from [Link]

  • Bostik. (n.d.). Chemical resistance of silicones. Retrieved from [Link]

  • TOGOHK. (2025, May 26). Silicone Rubber Elastic Modulus: Properties, Comparisons, and Applications. Retrieved from [Link]

  • Silico. (n.d.). Vinyl Silicone Oils for Versatile Industrial Applications. Retrieved from [Link]

  • Genesee Polymers Corporation. (n.d.). Vinyl Functional Silicone Fluids. Retrieved from [Link]

  • AZoM. (n.d.). Properties: Silicone Rubber. Retrieved from [Link]

  • Taylor & Francis. (2012, April 2). Vinyl Functional Group Effects on Mechanical and Thermal Properties of Silica-Filled Silicone Rubber/Natural Rubber Blends. Retrieved from [Link]

  • MDPI. (2023, February 13). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a valuable chemical intermediate, but its classification as an organochlorosilane demands a rigorous and informed approach to its handling and disposal.[1] This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for managing this reactive compound, ensuring the safety of your team and compliance with environmental regulations.

The core challenge in handling this substance lies in its dual reactivity: it is both flammable and highly susceptible to hydrolysis.[1] Contact with water or even atmospheric moisture triggers a reaction that liberates corrosive and toxic hydrogen chloride (HCl) gas, a substance with an OSHA Permissible Exposure Limit (PEL) of just 5 ppm.[1] Therefore, every step, from storage to final disposal, must be predicated on the principle of absolute moisture exclusion and hazard mitigation.

Part 1: Hazard Profile & Core Safety Principles

Before any handling or disposal is considered, a complete understanding of the compound's hazard profile is essential. This knowledge forms the basis for all subsequent safety protocols.

Critical Hazard Summary

The primary hazards associated with 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane are summarized below. This is not merely data; it is the rationale for the stringent protocols that follow.

Hazard ClassificationGHS CodeDescription & Causality
Flammable Liquid H226The compound is a flammable liquid and vapor.[1] Vapors can accumulate in process areas, creating an ignition risk from heat, sparks, or static discharge. All equipment must be properly grounded and bonded.[1]
Skin Corrosion H314As a chlorosilane, direct contact with the liquid causes severe chemical burns.[1][2] The reaction with moisture on the skin immediately generates HCl, leading to acid burns.
Serious Eye Damage H318Vapors and liquid will cause serious, potentially irreversible eye damage.[1] The generation of HCl upon contact with the moisture in the eye is the primary mechanism of injury.
Reactivity Not ApplicableReacts with water and moisture to release toxic and corrosive Hydrogen Chloride (HCl) gas. [1][2] This is the single most critical property to manage. It dictates storage conditions, spill response, and fire suppression choices.
Mandatory Personal Protective Equipment (PPE)

Given the severe corrosive nature of this compound, a comprehensive PPE strategy is non-negotiable.

  • Hand Protection: Use Neoprene or nitrile rubber gloves.[1][3] These materials provide resistance to the chemical itself.

  • Eye & Face Protection: Wear chemical safety goggles and a face shield.[1] Standard safety glasses are insufficient. Contact lenses should never be worn when handling this substance.[1][3]

  • Body Protection: A chemically resistant lab coat or apron is required. For larger quantities or transfer operations, full protective clothing is necessary.[1][4]

  • Respiratory Protection: All handling of open containers must occur in a certified chemical fume hood to prevent inhalation of vapors.[1] If exposure through inhalation is possible, respiratory protection equipment is mandatory.[1][3]

  • Emergency Equipment: Emergency eye wash fountains and safety showers must be immediately accessible in any area where this chemical is handled.[1][3]

Part 2: Disposal Decision Workflow

The correct disposal path depends on the nature and condition of the waste. This workflow provides a logical decision-making process to ensure safety and compliance.

DisposalWorkflow start Waste Identification: 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane condition Evaluate Material Condition start->condition contact_supplier Contact Supplier for Potential Return or Recycling Program condition->contact_supplier Uncontaminated & in original, sealed container spill_check Is this a large, uncontrolled spill? condition->spill_check Contaminated Waste, Spill Residue, or Empty Container end End of Process contact_supplier->end emergency Initiate Emergency Spill Protocol Evacuate Area Call Emergency Response spill_check->emergency Yes contain_waste Contain Waste in a Labeled, Dry, Compatible & Sealed Container spill_check->contain_waste No (Small, managed quantity) emergency->end disposal_service Engage Licensed Hazardous Waste Disposal Service contain_waste->disposal_service decontaminate Follow Protocol 3.3 for Empty Container Decontamination disposal_service->decontaminate decontaminate->end

Caption: Disposal decision workflow for chlorosiloxane waste.

Part 3: Step-by-Step Disposal & Decontamination Protocols

Direct disposal by a user is not recommended or permissible in most jurisdictions. The primary method of disposal is through a licensed hazardous waste management company.[1][5]

Protocol 3.1: Disposal of Bulk & Contaminated Waste

This is the standard and required procedure for all quantities of waste beyond trace residues in an empty container.

  • Waste Characterization: This material is classified as a hazardous waste due to its flammability and corrosivity. It must be managed in accordance with all local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]

  • Containment: Carefully transfer the waste material into a designated, compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid to prevent the ingress of moisture and the escape of vapors.[1]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste, away from heat, ignition sources, and incompatible materials like water, alcohols, and amines.[1]

  • Engage Licensed Disposal Facility: Arrange for pickup and disposal by a certified hazardous waste management company. Inform them of the chemical's identity and its reactive nature. The standard disposal method for chlorosilanes is high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting hydrogen chloride and manage the silicon dioxide produced.[2]

Protocol 3.2: Management of Small Spills & Residues

For minor spills within a fume hood or controlled area:

  • Ensure Ventilation & PPE: Confirm the fume hood is operating correctly and you are wearing the full mandatory PPE.

  • Containment: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible absorbents.

  • Collection: Using only non-sparking tools, carefully collect the absorbed material.[1] Sweep or shovel the mixture into the designated hazardous waste container.[1]

  • Final Disposal: The container holding the spill cleanup material is now considered hazardous waste and must be disposed of following Protocol 3.1.

Protocol 3.3: Decontamination of Empty Containers

An "empty" container is never truly empty and must be decontaminated before it can be discarded or repurposed. This process involves a controlled neutralization and must be performed with extreme caution in a chemical fume hood.

  • Initial Purge: Place the open, empty container in the back of a chemical fume hood and allow any residual liquid to evaporate completely.

  • Controlled Neutralization: Slowly and carefully rinse the container with a 5% solution of sodium carbonate (soda ash) or sodium bicarbonate in water.[8] Be prepared for a reaction that will release some HCl gas; the fume hood will manage this. The basic solution will neutralize the acid generated from the hydrolysis of the residual chlorosilane.

  • Multiple Rinses: After the initial reaction subsides, securely cap and shake the container. Let it sit for several minutes, then uncap and dispose of the rinsate as aqueous hazardous waste. Repeat the rinsing process two more times.

  • Final Water Rinse: Perform a final rinse with water. This final rinsate can typically be disposed of down the drain, but confirm this with your institution's environmental health and safety office.

  • Container Disposal: The now-decontaminated container can be disposed of as regular laboratory glass or plastic waste.

Part 4: Regulatory & Compliance Overview

All disposal activities must adhere to strict regulatory frameworks. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6][7] This "cradle-to-grave" system holds the waste generator legally and financially responsible for the waste until its ultimate disposal.[7]

Key principles of compliance include:

  • Identification: Properly identifying waste streams as hazardous.[6]

  • Recordkeeping: Maintaining accurate records of waste generation, storage, and disposal.[9]

  • Authorized Disposal: Using only licensed and authorized facilities for treatment, storage, and disposal.[1][2]

Always consult your institution's Environmental Health & Safety (EH&S) department and refer to local and national regulations, as these may include additional requirements.[10]

By integrating these principles of chemical understanding, procedural diligence, and regulatory awareness, you can ensure the safe and responsible management of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane, protecting yourself, your colleagues, and the environment.

References

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.).
  • Chlorosilane Safety Guide. (n.d.). Scribd.
  • 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE Safety Data Sheet. (2015, December 24). Gelest, Inc.
  • Trichlorosilane Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Waste containing hazardous chlorosilanes. (n.d.). How to Utilize.
  • Trichlorosilane. (n.d.). PubChem.
  • 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE Safety Data Sheet. (2014, June 13). Gelest, Inc.
  • 1,3-DIVINYLTETRAMETHYLDISILOXANE Safety Data Sheet. (2014, October 29). Gelest, Inc.
  • 1,3-Divinyltetramethyldisiloxane SDS. (n.d.). Echemi.
  • 1,3-DIVINYLTETRAETHOXYDISILOXANE, 95% Safety Data Sheet. (2015, October 28). Gelest, Inc.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
  • Land Disposal Restrictions for Hazardous Waste. (2025, October 9). US EPA.
  • Environmental Regulations. (n.d.). RecyclePak.
  • State Hazardous Waste Regulations. (n.d.). US EPA.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for the handling of 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (CAS No. 6930-53-6). As a member of the organochlorosilane chemical family, this compound presents significant hazards that demand meticulous adherence to safety procedures to mitigate risk.[1] The information herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely and effectively.

Hazard Analysis: Understanding the "Why" Behind the Protection

Effective personal protective equipment (PPE) selection is not a matter of simple checklists; it is a risk-based assessment grounded in the specific chemical and physical hazards of the substance being handled. 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is a flammable and highly reactive compound.[1] A comprehensive understanding of its primary threats is crucial for ensuring your safety.

  • Extreme Corrosivity (Skin and Eyes): The most immediate danger is its classification as a substance that "Causes severe skin burns and eye damage".[1] Direct contact with the liquid can cause first to third-degree chemical burns.[2] Vapors are also corrosive. Therefore, the primary goal of your PPE is to establish a complete barrier between you and the chemical.

  • Water Reactivity and Respiratory Hazard: Like all chlorosilanes, this compound reacts readily with water or even ambient moisture in the air.[2] This reaction is not benign; it generates highly corrosive and toxic hydrogen chloride (HCl) gas.[2][3] This is a critical point: the primary inhalation hazard is not just the vapor of the parent compound, but the HCl fumes it produces upon exposure to air. Inhalation can cause severe irritation and damage to the entire respiratory tract.[2]

  • Flammability: The compound is a flammable liquid and vapor.[1] This necessitates careful control of ignition sources, the use of non-sparking tools, and proper grounding of containers and equipment to prevent static discharge.[1][4][5] While this guide focuses on PPE, your operational plan must include these engineering controls.

Core PPE Requirements: A Head-to-Toe Protocol

Based on the hazard analysis, a standard ensemble of PPE is required for all handling operations. The level of respiratory protection may be escalated based on the scale and nature of the procedure.

Eye and Face Protection

Direct contact of the liquid with the eyes can cause severe corrosive damage, potentially leading to a total loss of sight.[2] Vapor exposure is also a significant risk.[2]

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.

  • Recommended: A full-face shield worn over chemical splash goggles.[2][6] This combination protects the entire face from splashes and corrosive vapors.

  • Prohibition: Standard safety glasses are insufficient. Contact lenses should not be worn, as they can trap corrosive material against the eye.[1][7]

Hand Protection

Skin contact can result in severe chemical burns.[1][2] Gloves must be selected for their resistance to this specific chemical class.

  • Recommended Materials: Neoprene or nitrile rubber gloves are specified as appropriate choices.[1][7]

  • Protocol: Always inspect gloves for tears or pinholes before use. For extended operations or when handling larger quantities, consider double-gloving. Remove and dispose of gloves immediately if contamination is suspected, and wash hands thoroughly.

Skin and Body Protection

To prevent contact with skin, suitable protective clothing is mandatory.

  • Laboratory Coat: A flame-resistant lab coat is a minimum requirement for small-scale benchtop work.

  • Chemical-Resistant Apron: For transfers or procedures with a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: For large-volume transfers or spill response, a chemical-resistant suit is necessary to provide full-body protection.[6] All protective clothing should be clean and put on before work begins.[6]

Respiratory Protection

The generation of HCl gas upon exposure to moisture is the primary driver for respiratory protection.[2]

  • Minimum Requirement (Well-Ventilated Area): All handling must be performed in a certified chemical fume hood to control vapor and HCl gas exposure.[7]

  • Recommended for All Uses: Where exposure through inhalation may occur, respiratory protection equipment is recommended.[1][7] This can include a full-face respirator with appropriate cartridges for organic vapors and acid gases. A full-face respirator offers the added benefit of providing superior eye protection.[8]

  • Emergency/Spill Response: For spills or situations with unknown vapor concentrations, a Self-Contained Breathing Apparatus (SCBA) is required.[8]

Operational Plans: PPE in Action

Proper use of PPE involves more than just wearing it. The following protocols ensure its effectiveness from start to finish.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow start Start: Assess Task task_scale Scale of Operation? start->task_scale spill Is this an active spill or emergency? start->spill small_scale Routine Benchtop Work (<100 mL) task_scale->small_scale  Small large_scale Large Volume Transfer (>100 mL) task_scale->large_scale  Large ventilation Is work in a certified chemical fume hood? ppe_level_c Level C PPE: - Chemical Goggles & Face Shield - Nitrile/Neoprene Gloves - FR Lab Coat & Apron - Full-Face Air-Purifying Respirator (Organic Vapor/Acid Gas Cartridge) ventilation->ppe_level_c  Yes no_hood STOP WORK Consult EHS. Do not proceed without adequate engineering controls. ventilation->no_hood  No spill->task_scale  No ppe_level_b Level B PPE: - Hooded Chemical Resistant Suit - Inner & Outer Gloves - SCBA (Self-Contained Breathing Apparatus) - Chemical Resistant Boots spill->ppe_level_b  Yes small_scale->ventilation large_scale->ppe_level_c

Caption: PPE Selection Workflow for Handling 1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane.

Step-by-Step Donning and Doffing Procedure
  • Inspection: Before starting, inspect all PPE for damage, degradation, or contamination.

  • Donning (Putting On):

    • Put on inner gloves (if double-gloving).

    • Put on lab coat, apron, or chemical suit.

    • Put on respiratory protection (if required). Perform a positive and negative pressure seal check.

    • Put on eye and face protection.

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat or suit.

  • Doffing (Taking Off): This process is designed to prevent cross-contamination.

    • Remove outer gloves first, peeling them off without touching the outside with bare skin.

    • Remove the chemical suit or apron.

    • Remove face shield and goggles from the back.

    • Remove respiratory protection.

    • Remove inner gloves.

    • Wash hands and any exposed skin immediately and thoroughly with soap and water.[1]

Summary of PPE Recommendations

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Measuring (in fume hood) Chemical Goggles & Face ShieldNitrile or Neoprene GlovesFlame-Resistant Lab CoatAir-Purifying Respirator (Recommended)
Solution Transfer (in fume hood) Chemical Goggles & Face ShieldNitrile or Neoprene GlovesFR Lab Coat & Chemical ApronAir-Purifying Respirator (Recommended)
Equipment Cleaning Chemical Goggles & Face ShieldNitrile or Neoprene GlovesFR Lab Coat & Chemical ApronAir-Purifying Respirator (Recommended)
Spill Cleanup / Emergency Full-Face Respirator or SCBA FacepieceInner/Outer Chemical GlovesFull Chemical-Resistant SuitSCBA

Disposal and Decontamination Plan

Contaminated PPE is hazardous waste.

  • Gloves, wipes, and disposable items: Must be collected in a designated, sealed hazardous waste container.

  • Reusable PPE (Face shields, respirators): Must be decontaminated according to manufacturer guidelines before being stored.

  • Chemical Waste: The chemical itself must be disposed of in a safe manner in accordance with local and national regulations, typically through a licensed waste disposal facility.[1] Do not dispose of waste into any sewer system. [1]

Emergency Response: In Case of Exposure

Immediate action is critical. Emergency eyewash fountains and safety showers must be available in the immediate vicinity of any potential exposure.[1][6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[10] Seek immediate medical attention for any burns.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, trained personnel should administer oxygen. Do not use mouth-to-mouth resuscitation.[10] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and seek immediate medical attention.[10]

By integrating this expert guidance into your standard operating procedures, you can build a culture of safety that provides value far beyond the product itself, ensuring the well-being of all laboratory personnel.

References

  • GLOBAL SAFE HANDLING OF CHLOROSILANES. Silicones Environmental, Health and Safety Center (SEHSC).
  • 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE Safety Data Sheet. Gelest, Inc.[Link]

  • Chlorosilane Safety Guide. Scribd. [Link]

  • CHLOROSILANE, 95% Safety Data Sheet. Gelest, Inc.[Link]

  • sic2414.0 - chlorosilane, 95%. Amazon S3. [Link]

  • Common Name: CHLOROPHENYLTRI- CHLOROSILANE HAZARD SUMMARY. NJ.gov. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • 1,3-DIVINYLTETRAMETHYLDISILOXANE Safety Data Sheet. Gelest, Inc.[Link]

  • Safety Data Sheet: 1,3-Divinyltetramethyldisiloxane. Chemos GmbH & Co.KG. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.